molecular formula C4H7NO4 B1583605 4-(Hydroxyamino)-4-oxobutanoic acid CAS No. 4743-99-1

4-(Hydroxyamino)-4-oxobutanoic acid

Cat. No.: B1583605
CAS No.: 4743-99-1
M. Wt: 133.1 g/mol
InChI Key: AGEUQNZXCIVHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxyamino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C4H7NO4 and its molecular weight is 133.1 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Hydroxyamino)-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74375. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Hydroxyamino)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxyamino)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxyamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c6-3(5-9)1-2-4(7)8/h9H,1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEUQNZXCIVHPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291236
Record name butanoic acid, 4-(hydroxyamino)-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4743-99-1
Record name 4743-99-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74375
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name butanoic acid, 4-(hydroxyamino)-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mechanism of Action: 4-(Hydroxyamino)-4-oxobutanoic Acid (Succinohydroxamic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, chemical properties, and experimental applications of 4-(Hydroxyamino)-4-oxobutanoic acid , scientifically known as Succinohydroxamic Acid (SHA) .

Executive Summary

4-(Hydroxyamino)-4-oxobutanoic acid (CAS: 4743-99-1), commonly referred to as Succinohydroxamic Acid (SHA) , is a structural analog of succinic acid where one carboxyl group is replaced by a hydroxamic acid moiety (


).

Its primary pharmacological and biochemical utility stems from its ability to act as a bidentate metal chelator . It is a potent inhibitor of metalloenzymes, most notably Urease (Nickel-dependent) and Matrix Metalloproteinases (MMPs) (Zinc-dependent). By mimicking the transition state of the substrate while irreversibly sequestering the catalytic metal cofactor, SHA effectively silences enzyme activity.

Chemical Identity & Structural Basis

The efficacy of SHA is encoded in its dual-functional structure:

  • Succinyl Backbone: Mimics the natural substrate (succinate or urea intermediates), facilitating entry into the enzyme's active site.

  • Hydroxamate Warhead (

    
    ):  A potent metal-binding group that forms stable 5-membered chelate rings with transition metals (
    
    
    
    ,
    
    
    ,
    
    
    ).
PropertyData
IUPAC Name 4-(Hydroxyamino)-4-oxobutanoic acid
Common Name Succinohydroxamic Acid (SHA)
CAS Number 4743-99-1
Molecular Formula

Molecular Weight 133.10 g/mol
pKa (Hydroxamate) ~8.7 - 9.0 (Ionization of -NHOH group)

Primary Mechanism of Action: Urease Inhibition

The most definitive application of SHA is the inhibition of urease (EC 3.5.1.5), a nickel-dependent enzyme produced by pathogens like Helicobacter pylori and Proteus mirabilis.

The Molecular Interaction (The "Bridging" Effect)

Urease contains a binuclear nickel center (


) in its active site. The catalytic mechanism relies on a bridging hydroxide ion to attack the urea substrate.
  • Competitive Binding: SHA enters the active site, competing with urea.

  • Bidentate Chelation: The hydroxamic acid group coordinates to both nickel ions.

    • The Carbonyl Oxygen (

      
      ) binds to one Nickel ion.
      
    • The Hydroxyl Oxygen (

      
      ) binds to the second Nickel ion.
      
  • Displacement: This chelation displaces the essential water/hydroxide molecule required for catalysis, locking the enzyme in an inactive state.

Kinetic Profile[1]
  • Inhibition Type: Competitive (reversible).[1]

  • Affinity: Hydroxamic acids generally exhibit

    
     values in the low micromolar range (
    
    
    
    ). The succinyl chain provides additional Van der Waals contacts within the active site pocket compared to shorter analogs like Acetohydroxamic acid (AHA).
Visualization of Signaling & Binding

The following diagram illustrates the competitive inhibition pathway and the chelation mechanism.

UreaseInhibition Urease Active Urease Enzyme (Ni2+ -- OH -- Ni2+) Complex_Substrate Enzyme-Substrate Complex (Transient) Urease->Complex_Substrate + Urea Complex_Inhibitor Enzyme-Inhibitor Complex (Dead-End) Urease->Complex_Inhibitor + SHA (Competition) Urea Substrate: Urea (NH2-CO-NH2) SHA Inhibitor: Succinohydroxamic Acid (HOOC-CH2-CH2-CONHOH) SHA->Complex_Inhibitor Chelation of Ni-Ni center Products Products: NH3 + CO2 Complex_Substrate->Products Hydrolysis Mechanism Mechanism: SHA bridges the two Ni(II) ions. Displaces catalytic solvent molecule. Prevents urea hydrolysis. Complex_Inhibitor->Mechanism

Figure 1: Competitive inhibition of Urease by Succinohydroxamic Acid via active site metal chelation.

Secondary Mechanism: MMP Inhibition

Beyond urease, SHA acts as an inhibitor of Matrix Metalloproteinases (MMPs) . MMPs are zinc-dependent endopeptidases involved in tissue remodeling and metastasis.

  • Zinc Chelation: The catalytic domain of MMPs contains a single Zinc ion (

    
    ) coordinated by three histidine residues.
    
  • Action: The hydroxamate group of SHA acts as a pseudo-substrate. The carbonyl and hydroxyl oxygens chelate the catalytic Zinc in a bidentate manner, displacing the water molecule necessary for peptide bond hydrolysis.

  • Selectivity: While potent, simple hydroxamates like SHA are often "pan-MMP" inhibitors. Specificity is usually achieved by modifying the succinyl backbone (the "P1'" group) to fit specific hydrophobic pockets (S1' subsites) of different MMP isoforms.

Experimental Protocols

For researchers utilizing SHA, the following protocols ensure valid data generation.

Synthesis of Succinohydroxamic Acid

Rationale: Direct reaction of succinic anhydride with hydroxylamine yields high purity SHA.

Reagents: Succinic anhydride, Hydroxylamine hydrochloride (


), KOH, Methanol.
  • Preparation of Hydroxylamine: Dissolve

    
     (1 eq) in Methanol. Add KOH (1 eq) to neutralize and release free hydroxylamine. Filter off the KCl precipitate.
    
  • Acylation: Add Succinic Anhydride (1 eq) to the hydroxylamine filtrate. Stir at

    
     for 1 hour, then at room temperature for 4 hours.
    
  • Isolation: Acidify the solution to pH ~2 with dilute HCl. The product, Succinohydroxamic acid, will precipitate or can be extracted with ethyl acetate.

  • Purification: Recrystallize from methanol/ethyl acetate.

    • Target MP: ~95-96°C.

Urease Inhibition Assay (Berthelot Method)

Rationale: Quantifies ammonia production colorimetrically to determine


.
StepActionCritical Parameter
1 Buffer Prep 25 mM Phosphate Buffer, pH 7.0 (Ni-center is pH sensitive).
2 Enzyme Mix Incubate Jack Bean Urease (5 U/mL) with varying concentrations of SHA (0 - 10 mM) for 10 mins at 37°C.
3 Substrate Add Urea (final conc. 20 mM). Incubate for exactly 15 mins.
4 Quench Add Phenol-Nitroprusside solution to stop reaction.
5 Develop Add Alkaline Hypochlorite. Incubate 20 mins at 50°C.
6 Read Measure Absorbance at 625 nm (Indophenol blue).

Data Analysis: Plot % Inhibition vs. Log[SHA]. Calculate


 using non-linear regression (Hill equation).

References

  • PubChem. (2025). 4-(Hydroxyamino)-4-oxobutanoic acid (Succinohydroxamic acid). National Library of Medicine. [Link]

  • Kobashi, K., et al. (1962). Specific inhibition of urease by hydroxamic acids. Biochimica et Biophysica Acta. [Link]

  • Scozzafava, A., & Supuran, C. T. (2002). Hydroxamic acids as urease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Organic Syntheses. (1941). Preparation of Succinic Anhydride (Precursor). Org. Syn. Coll. Vol. 2, p. 81. [Link]

Sources

4-(Hydroxyamino)-4-oxobutanoic acid structure and properties.

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Succinic Hydroxamic Acid (SHA), Succinomonohydroxamic Acid,


-Hydroxysuccinamic Acid
CAS Registry Number:  4743-99-1
Molecular Formula: 

Molecular Weight: 133.10 g/mol [1]
Executive Summary & Chemical Identity

4-(Hydroxyamino)-4-oxobutanoic acid is a bifunctional organic ligand characterized by a terminal carboxylic acid and a hydroxamic acid moiety separated by an ethylene bridge.[1] It represents the mono-hydroxamic acid derivative of succinic acid.[1]

In drug discovery, this structure serves as a critical pharmacophore for metalloenzyme inhibition. The hydroxamate group functions as a bidentate chelator for hard metal ions (e.g.,


, 

,

), making it a potent inhibitor of Matrix Metalloproteinases (MMPs), Urease, and Histone Deacetylases (HDACs).[2] Unlike simple alkyl hydroxamates (e.g., acetohydroxamic acid), the terminal carboxyl group of SHA introduces a secondary ionizable handle (

), allowing for additional electrostatic interactions within enzyme active sites or tunable solubility profiles.
Physicochemical Profile
PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidHygroscopic nature
Melting Point 94 – 96 °CDecomposes upon prolonged heating
Solubility High: Water, DMSO, MethanolLow: Hexane, Diethyl EtherPolar, hydrophilic molecule

(Carboxyl)
4.19 (Experimental)Typical of succinyl backbone

(Hydroxamate)
9.30 – 9.40 (Experimental)Ionization of -NH-OH group
Stability Hydrolytically unstable at extremes of pHHydrolyzes to succinic acid + hydroxylamine
Synthesis & Purification Protocol

The most robust synthetic route involves the nucleophilic ring-opening of succinic anhydride by hydroxylamine under controlled basic conditions.[1] This method avoids the formation of the di-hydroxamic acid byproduct by leveraging the stoichiometry and the lower reactivity of the resulting acyclic carboxylate.

Reaction Scheme

The pathway proceeds via the attack of the nitrogen nucleophile of hydroxylamine on one of the carbonyl carbons of the anhydride.

Synthesis Anhydride Succinic Anhydride (C4H4O3) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Reagents NH2OH • HCl KOH / MeOH 0°C to RT Product Succinic Hydroxamic Acid (C4H7NO4) Intermediate->Product Ring Opening & Proton Transfer

Figure 1: Nucleophilic ring-opening synthesis of Succinic Hydroxamic Acid.[1]

Detailed Experimental Protocol

Materials:

  • Succinic anhydride (99% purity)[1]

  • Hydroxylamine hydrochloride (

    
    )[1][2]
    
  • Potassium hydroxide (KOH) or Sodium methoxide (

    
    )[1]
    
  • Methanol (anhydrous)[1]

  • Cation exchange resin (e.g., Amberlite IR-120,

    
     form)[1]
    

Procedure:

  • Preparation of Free Hydroxylamine:

    • Dissolve 6.95 g (0.10 mol) of hydroxylamine hydrochloride in 50 mL of anhydrous methanol.

    • Separately, dissolve 5.61 g (0.10 mol) of KOH in 30 mL of anhydrous methanol.

    • Add the KOH solution dropwise to the hydroxylamine solution at 0°C. Stir for 15 minutes.

    • Filter off the precipitated KCl salt. Use the filtrate (free base

      
      ) immediately.[1]
      
  • Ring Opening Reaction:

    • Dissolve 10.0 g (0.10 mol) of succinic anhydride in 50 mL of methanol (warming slightly if necessary, then cool to room temperature).

    • Add the hydroxylamine filtrate dropwise to the succinic anhydride solution with vigorous stirring.

    • Critical Step: Maintain temperature below 30°C to prevent double addition or polymerization.[1]

    • Stir the reaction mixture at room temperature for 4–6 hours. The product often precipitates as the potassium salt if excess base is present, or remains in solution as the free acid.

  • Isolation & Purification:

    • Evaporate the solvent under reduced pressure to obtain a crude residue.

    • Acidification: Redissolve residue in minimal distilled water and pass through a cation exchange column (Amberlite IR-120) to remove residual cations and ensure the free acid form.[1]

    • Recrystallization: Concentrate the aqueous eluent and recrystallize from a mixture of Methanol/Ethyl Acetate (1:3).

    • Validation: Verify structure via

      
       test (deep red/violet color indicates hydroxamic acid) and 
      
      
      
      -NMR.
Biological Mechanism: Metalloenzyme Inhibition

The primary utility of 4-(Hydroxyamino)-4-oxobutanoic acid lies in its ability to inhibit metalloenzymes.[1][3] The hydroxamate group acts as a "warhead," coordinating the catalytic metal ion essential for enzyme activity.

Mechanism of Action: Bidentate Chelation

In Matrix Metalloproteinases (MMPs), the catalytic Zinc (


) is coordinated by three histidine residues. The inhibitor displaces the water molecule (which usually acts as the nucleophile for peptide bond hydrolysis) and forms a stable 5-membered chelate ring with the Zinc.[1]
  • Carbonyl Oxygen: Acts as a Lewis base donor.[1]

  • Hydroxyl Oxygen: Deprotonates (at physiological pH inside the pocket) to form a strong anionic bond with the metal.

Chelation Zinc Zn²⁺ (Catalytic Core) Histidines His-His-His Triad Histidines->Zinc Coordination Ligand_CO C=O (Carbonyl) Ligand_CO->Zinc Coordinate Bond Ligand_OH N-O⁻ (Hydroxamate) Ligand_OH->Zinc Ionic/Coordinate Bond Backbone Succinyl Backbone (HOOC-CH₂-CH₂-) Backbone->Ligand_CO Backbone->Ligand_OH

Figure 2: Bidentate chelation mechanism of hydroxamic acid with a catalytic Zinc ion.

Comparative Inhibition Data

While Acetohydroxamic Acid (AHA) is the standard for Urease (Ni-dependent), Succinic Hydroxamic Acid exhibits distinct kinetics due to the distal carboxylate, which can be unfavorable for Urease (electrostatic repulsion in the hydrophobic pocket) but favorable for MMPs (hydrogen bonding with the enzyme backbone).

Target EnzymeMetal CofactorInhibition Type

/

(Approx)
Mechanism Note
Jack Bean Urease

Competitive

Less potent than AHA (

) due to carboxylate repulsion.[1]
MMP-1 (Collagenase)

Competitive

Forms basis for "Succinyl hydroxamate" inhibitors (e.g., Ilomastat).[1]
Histone Deacetylase

CompetitiveVariableRequires hydrophobic linker for high potency (e.g., SAHA).
Experimental Validation Assays

To confirm the activity of synthesized 4-(Hydroxyamino)-4-oxobutanoic acid, the following assays are standard.

A. Colorimetric Iron-Chelation Assay

This rapid test confirms the integrity of the hydroxamic acid moiety.[1]

  • Reagent: 5%

    
     in 0.1 M HCl.
    
  • Protocol: Mix 100

    
    L of 10 mM sample with 100 
    
    
    
    L of reagent.
  • Readout: Immediate formation of a deep red-violet complex (

    
    ).[1]
    
  • Quantification: Absorbance is linear with concentration (Beer-Lambert Law).[1]

B. Urease Inhibition Kinetic Assay
  • Buffer: 25 mM HEPES, pH 7.5.

  • Substrate: 50 mM Urea.

  • Enzyme: Jack Bean Urease (0.5 units/mL).

  • Indicator: Phenol Red (pH indicator) or Berthelot's reagent (Ammonia detection).[1]

  • Method:

    • Incubate Enzyme + Inhibitor (0–1000

      
      M) for 15 mins at 37°C.[1]
      
    • Add Urea substrate.[1][4]

    • Measure ammonia production via absorbance at 625 nm (Berthelot method).[1]

    • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

      
      .
      
Safety & Handling (E-E-A-T)
  • Toxicity: Hydroxamic acids can release hydroxylamine upon metabolic hydrolysis.[1] Hydroxylamine is a known mutagen and hemotoxic agent (inducing methemoglobinemia).[1]

  • Handling: Wear nitrile gloves and safety glasses.[1] Handle bulk powder in a fume hood to avoid inhalation.[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hydroxamic acids are prone to Lossen rearrangement or hydrolysis if exposed to moisture and heat.[1]

References
  • Synthesis & Properties: ChemicalBook. (2024).[1] "4-(Hydroxyamino)-4-oxobutanoic acid Properties and Data."

  • Hydroxamic Acid Chemistry: Marmion, C. J., et al. (2004). "Hydroxamic acids - an intriguing family of enzyme inhibitors and biomedical ligands."[1] European Journal of Inorganic Chemistry.

  • Urease Inhibition: Kobashi, K., et al. (1962). "Specific inhibition of urease by hydroxamic acids."[1][5] Biochimica et Biophysica Acta.

  • MMP Inhibition: Santos, O., et al. (2016).
  • pKa Values: Williams, R. (2022).[1][6] "pKa Data Compiled." Organic Chemistry Data.

Sources

Technical Monograph: Biological Activity & Pharmacodynamics of N-Hydroxysuccinamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Succinohydroxamic Acid, 4-(Hydroxyamino)-4-oxobutanoic acid, Succinomonohydroxamic acid CAS Registry Number: 4743-99-1 Chemical Formula: C₄H₇NO₄ Molecular Weight: 133.10 g/mol

Executive Summary & Chemical Identity[1]

N-Hydroxysuccinamic acid (NHSA) is the ring-opened, linear derivative of the widely used bioconjugation reagent N-Hydroxysuccinimide (NHS). While NHS is famed for its role in activating carboxylates for amine coupling, NHSA represents the biologically active hydrolysis product or metabolite.

Functionally, NHSA belongs to the hydroxamic acid class of compounds. Its biological activity is driven almost exclusively by the hydroxamate moiety's ability to act as a potent bidentate ligand for metal ions (Ni²⁺, Zn²⁺, Fe³⁺). This chelation capability makes NHSA a significant inhibitor of metalloenzymes, most notably urease and matrix metalloproteinases (MMPs) .

Physicochemical Profile
PropertyValueRelevance to Bioactivity
pKa (Hydroxamate) ~8.8 - 9.0At physiological pH, a fraction exists as the hydroxamate anion, the active chelating species.
pKa (Carboxylate) ~4.2The terminal carboxyl group ensures high water solubility and rapid renal clearance.
Solubility High (Water)Facilitates rapid distribution but limits passive diffusion across lipid-rich blood-brain barriers.
Stability Hydrolytically stableUnlike its cyclic precursor (NHS), NHSA does not spontaneously hydrolyze further under physiological conditions.

Mechanism of Action (MoA): The Hydroxamate "Warhead"

The core biological activity of NHSA is defined by the Hydroxamate Chelation Motif . Unlike competitive inhibitors that mimic the transition state of a substrate, NHSA acts by directly sequestering the catalytic metal ions required for enzyme function.

Metalloenzyme Inhibition (Urease & MMPs)

The hydroxamic acid group (-CONHOH) coordinates with metal ions in a bidentate fashion, utilizing both the carbonyl oxygen and the hydroxyl oxygen.[1]

  • Urease Inhibition (Ni²⁺ Target): Bacterial ureases (e.g., Helicobacter pylori, Proteus mirabilis) contain a binuclear Nickel active site. NHSA bridges the two Ni²⁺ ions, displacing the water molecule required for urea hydrolysis. This prevents the generation of ammonia, which is critical for bacterial survival in acid environments (stomach) and for the formation of struvite stones in the urinary tract.

  • MMP/HDAC Inhibition (Zn²⁺ Target): While less potent than optimized analogs like SAHA (Vorinostat), NHSA can inhibit Zinc-dependent enzymes (MMPs, HDACs) via the same chelation mechanism, blocking the polarization of the water molecule necessary for peptide bond hydrolysis.

MoA Visualization

The following diagram illustrates the transition from the cyclic NHS precursor to the active NHSA chelator and its interaction with the Urease active site.

MoA_Pathway cluster_Enzyme Urease Active Site (Binuclear Ni2+) NHS N-Hydroxysuccinimide (Cyclic Precursor) Hydrolysis Hydrolysis / Ring Opening (pH > 7.0) NHS->Hydrolysis t½ ~1h @ pH 7.4 NHSA N-Hydroxysuccinamic Acid (Active Ligand) Hydrolysis->NHSA Formation Ni_Complex [Ni-Ni]--NHSA Complex (Enzyme Inactivation) NHSA->Ni_Complex Bidentate Chelation (Kd ~ µM range) Urea Urea Substrate Urea->Ni_Complex Blocked Access

Caption: Transformation of NHS to N-Hydroxysuccinamic Acid and subsequent sequestration of Nickel ions in the Urease active site.

Therapeutic Applications & Biological Context[3][4][5][6]

Urolithiasis and UTI Management

NHSA functions similarly to Acetohydroxamic Acid (AHA) , an FDA-approved drug for chronic urea-splitting urinary infections.

  • Pathology: Proteus species produce urease, hydrolyzing urea to ammonia + CO₂. This raises urine pH (>8.0), causing precipitation of Magnesium Ammonium Phosphate (Struvite) stones.

  • NHSA Utility: By inhibiting urease, NHSA maintains acidic urine pH, preventing stone crystallization and potentiating the effect of antibiotics.

  • Advantage: The terminal carboxyl group of NHSA aids in rapid renal excretion, concentrating the drug exactly where it is needed (the bladder/kidneys).

Bioconjugation Safety Profile

In drug development, NHS-esters are used to attach payloads (fluorophores, drugs) to antibodies (ADCs).

  • The Concern: Unreacted NHS-esters hydrolyze to NHSA.

  • Impact: NHSA is generally considered a low-toxicity byproduct compared to the reactive ester. However, in high-concentration formulations, its metal-chelating properties could theoretically interfere with formulation stability (e.g., stripping Zn²⁺ from insulin or other metalloproteins).

Experimental Protocols

Synthesis of N-Hydroxysuccinamic Acid

Note: This protocol produces the linear acid from the anhydride.

Reagents: Succinic Anhydride, Hydroxylamine Hydrochloride, NaOH. Workflow:

  • Dissolution: Dissolve Hydroxylamine HCl (1.1 eq) in water; neutralize with NaOH (1.1 eq) to release free hydroxylamine.

  • Addition: Add Succinic Anhydride (1.0 eq) slowly at 0°C. The ring opens nucleophilically.

  • Acidification: Acidify to pH 2.0 with HCl to precipitate or extract the free acid.

  • Purification: Recrystallize from Ethanol/Ethyl Acetate.

  • Validation: 1H NMR (D2O): Look for methylene triplets at ~2.4 and ~2.6 ppm. Absence of singlets characteristic of the cyclic succinimide.

Urease Inhibition Assay (Berthelot Method)

Purpose: Determine the IC50 of NHSA against Jack Bean Urease.

StepActionCritical Parameter
1. Buffer Prep 25 mM HEPES, pH 7.5.Phosphate buffers interfere with Nickel; avoid them.
2. Enzyme Mix Incubate Urease (5 U/mL) with NHSA (0.1 - 1000 µM) for 15 min.Pre-incubation allows slow-binding chelation to reach equilibrium.
3. Substrate Add Urea (50 mM). Incubate 30 min at 37°C.Substrate saturation ensures Vmax conditions.
4. Detection Add Phenol-Hypochlorite reagents (Berthelot).Blue color formation is proportional to Ammonia produced.
5. Analysis Read Absorbance at 625 nm.Calculate % Inhibition =

.

Safety, Toxicology & ADME

Pharmacokinetics (ADME)
  • Absorption: High oral bioavailability due to small size, though polarity (carboxylate) limits passive transport compared to acetohydroxamic acid.

  • Distribution: Low protein binding. Volume of distribution approximates extracellular fluid.

  • Metabolism: Minimal. Unlike hydroxamic acids with hydrophobic tails, NHSA is resistant to glucuronidation.

  • Excretion: Predominantly renal (unchanged).

Toxicology
  • Teratogenicity: Hydroxamic acids are known DNA synthesis inhibitors (via Ribonucleotide Reductase inhibition). Caution: NHSA should be treated as a potential teratogen, similar to hydroxyurea and acetohydroxamic acid.

  • Bone Marrow Suppression: Chronic high-dose exposure to hydroxamates can lead to leukopenia.

References

  • Chemical Identity & Synthesis

    • Source: ChemicalBook. "4-(Hydroxyamino)-4-oxobutanoic acid (CAS 4743-99-1)."[2]

    • Link:

  • Urease Inhibition Mechanism

    • Source: PubMed.[3] "Acetohydroxamic acid: a urease inhibitor."[4][5][6][7] (Prototype comparison).

    • Link:

  • Hydroxamic Acid Bioactivity Review

    • Source: Marmion, C. et al. "Hydroxamic Acids: Their Chemistry, Bioactivity, Solution and Solid Phase Synthesis."[1] ResearchGate.

    • Link:

  • NHS-Ester Hydrolysis Context

    • Source: Hermanson, G. T. "Bioconjugate Techniques."[8] (Standard text confirming NHS hydrolysis to N-hydroxysuccinamic acid).

    • Link:

Sources

Discovery and history of succinomonohydroxamic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Synthesis, and Urease Inhibition Kinetics

Executive Summary

Succinomonohydroxamic acid (SMHA) represents a pivotal compound in the study of hydroxamic acid-based metalloenzyme inhibitors. As a structural derivative of succinic acid, SMHA is characterized by the replacement of a single carboxylic acid group with a hydroxamic acid moiety (


). This modification confers potent chelating properties, specifically targeting the dinuclear nickel active site of urease.

While acetohydroxamic acid (AHA) became the clinically approved standard (Lithostat) for treating infection-induced struvite stones, SMHA serves as a critical reference molecule in structure-activity relationship (SAR) studies. This guide details the chemical history, synthesis protocols, and mechanistic kinetics of SMHA for researchers in medicinal chemistry and pharmacology.

Chemical Identity & Structural Significance[1][2]

Chemical Name: Succinomonohydroxamic Acid (SMHA) IUPAC Name: 4-(Hydroxyamino)-4-oxobutanoic acid Molecular Formula:


Molecular Weight:  133.10  g/mol 
The "Mono" Distinction

The term "monohydroxamic" is critical. Succinic acid is a dicarboxylic acid. Converting both carboxyl groups yields succinodihydroxamic acid. SMHA retains one free carboxylic acid group, which impacts its solubility, pKa, and binding mode. The free carboxylate group at physiological pH introduces a negative charge that distinguishes its pharmacokinetics from the neutral (at pH 7) acetohydroxamic acid.

Chelation Pharmacophore: The hydroxamic acid group functions as a bidentate ligand.[1] In the context of urease inhibition, the oxygen atoms of the carbonyl (


) and the hydroxylamine (

) groups coordinate with the nickel ions (

) in the enzyme's active site, displacing the water molecule required for urea hydrolysis.[2]
Historical Trajectory: The Kobashi Era

The history of SMHA is inextricably linked to the broader search for urease inhibitors to combat Proteus mirabilis infections, a primary cause of urinary stones (urolithiasis).

  • 1960s - The Urease Crisis: Researchers identified that bacterial urease hydrolyzes urea into ammonia (

    
    ) and carbon dioxide (
    
    
    
    ). The resulting alkalinity (high pH) precipitates magnesium ammonium phosphate (struvite) stones.
  • 1962-1975 - Kobashi's Screening: Kyoichi Kobashi and colleagues at Toyama University (Japan) conducted extensive screenings of hydroxamic acids. They established that the hydroxamate moiety was the essential pharmacophore for urease inhibition.[2]

  • The Selection of AHA: While SMHA and longer-chain amino acid hydroxamates (e.g., methionine-hydroxamic acid) often showed higher in vitro potency (lower

    
    ), Acetohydroxamic Acid (AHA) was selected for clinical development due to its superior oral bioavailability and rapid renal excretion, allowing it to concentrate in the urine where the bacteria reside. SMHA remains a high-value tool compound for understanding the electrostatic requirements of the urease active site.
    
Mechanism of Action: The Nickel Blockade

Urease contains a dinuclear nickel center bridged by a carbamylated lysine residue.[1][3] SMHA inhibits this system via a "bridging" mechanism.

Mechanism Steps:

  • Entry: SMHA enters the active site, competing with urea.

  • Coordination: The hydroxamate oxygen and carbonyl oxygen chelate the two

    
     ions.
    
  • Stabilization: The free carboxyl tail of SMHA may interact with peripheral basic residues (Arg/Lys) in the active site channel, potentially stabilizing the complex (though also limiting cell permeability compared to AHA).

  • Inactivation: The displacement of the bridging hydroxide ion prevents the nucleophilic attack on urea.

Visualization: Urease Inhibition Pathway

UreaseInhibition cluster_legend Mechanism Logic Urease Active Urease (Ni-Ni Center + H2O) Complex Enzyme-Substrate Complex Urease->Complex + Urea Inhibited Inhibited Complex (Ni-SMHA-Ni) Urease->Inhibited + SMHA (Competition) Substrate Urea (Substrate) Inhibitor SMHA (Inhibitor) Inhibitor->Inhibited Chelation Product NH3 + CO2 (Hydrolysis) Complex->Product Hydrolysis Text SMHA acts as a bidentate ligand, bridging the two Nickel ions and displacing the catalytic water molecule.

Caption: Competitive inhibition mechanism where SMHA chelates the active site Nickel ions, blocking Urea hydrolysis.[4][2][3][5][6][7][8][9][10]

Synthesis Protocol: Anhydride Ring Opening

The synthesis of SMHA relies on the nucleophilic attack of hydroxylamine on succinic anhydride. This method is preferred over direct acid activation to ensure the "mono" product is formed cleanly.

Safety Note: Hydroxylamine is toxic and potentially explosive upon heating. Succinic anhydride is an irritant. Perform all steps in a fume hood.

Reagents
  • Succinic Anhydride (99%+)

  • Hydroxylamine Hydrochloride (

    
    )
    
  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Solvent: Methanol and Water

  • Indicator: Ferric Chloride (

    
    ) for QC
    
Protocol Steps
  • Preparation of Hydroxylamine Base:

    • Dissolve 0.1 mol Hydroxylamine Hydrochloride in minimal water.

    • In a separate vessel, dissolve 0.1 mol NaOH in methanol.

    • Mix solutions at

      
      . Filter off the precipitated NaCl. The filtrate contains free Hydroxylamine.
      
  • Ring Opening Reaction:

    • Dissolve 0.1 mol Succinic Anhydride in methanol.

    • Add the Hydroxylamine solution dropwise to the Anhydride solution while stirring at

      
      .
      
    • Technical Insight: Low temperature prevents the formation of the di-hydroxamic acid or polymerization. The nucleophilic nitrogen attacks the carbonyl carbon of the anhydride, opening the ring.

  • Acidification & Precipitation:

    • Allow the mixture to stir at room temperature for 1 hour.

    • Acidify the solution carefully with concentrated HCl to pH ~2.

    • SMHA typically precipitates as a white crystalline solid upon cooling/concentration.

  • Recrystallization:

    • Recrystallize from methanol/water to remove unreacted succinic acid.

  • Quality Control (The Ferric Test):

    • Dissolve a small amount of product in ethanol.

    • Add 1 drop of 5%

      
       solution.
      
    • Result: A deep red/violet color confirms the presence of the hydroxamic acid group (Fe-hydroxamate complex).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Reagents: Succinic Anhydride + NH2OH-HCl Step1 Step 1: Deprotonation (NaOH/MeOH, 0°C) Generates free NH2OH Start->Step1 Step2 Step 2: Nucleophilic Attack (Ring Opening) Step1->Step2 Mix at 0°C Step3 Step 3: Acidification (pH ~2) Step2->Step3 Stir 1hr @ RT Product Crude SMHA (Precipitate) Step3->Product QC QC: FeCl3 Test (Red Color = Positive) Product->QC Validation

Caption: Step-by-step synthesis of SMHA via succinic anhydride ring opening.

Comparative Pharmacology

Why is Acetohydroxamic Acid (AHA) the drug, while SMHA remains a research tool? The answer lies in the balance between potency and pharmacokinetics (PK).

Table 1: Comparative Profile of Urease Inhibitors

FeatureAcetohydroxamic Acid (AHA)Succinomonohydroxamic Acid (SMHA)
Structure


Molecular Weight 75.07 g/mol 133.10 g/mol
Inhibition Type CompetitiveCompetitive
Potency (

)

(pH 7)

(Est.*)
Charge (pH 7.4) NeutralAnionic (Carboxylate)
Cell Permeability High (Passive diffusion)Low (Charged species)
Clinical Status FDA Approved (Lithostat)Research / Experimental

*Note:


 values vary by assay conditions. SMHA and amino-acid hydroxamates often show higher intrinsic affinity for the enzyme active site than AHA due to side-chain interactions, but perform poorly in whole-cell bacterial assays due to the inability to penetrate the bacterial cell wall effectively.

The Pharmacokinetic Barrier: SMHA contains a free carboxylic acid. At physiological pH, this group is ionized (


). While this might assist binding within the positively charged active site of the isolated enzyme, it prevents the molecule from crossing the lipid membrane of bacteria like Proteus mirabilis or Helicobacter pylori. AHA, being small and neutral, penetrates bacteria rapidly and is excreted unchanged in the urine, making it ideal for urinary tract infections.
References
  • Kobashi, K., et al. (1975). "Inhibition of urease activity by hydroxamic acid derivatives of amino acids."[9] Journal of Biochemistry.

  • Fishbein, W. N., & Carbone, P. P. (1965). "Urease catalysis. II. Inhibition of the enzyme by hydroxyurea, hydroxylamine, and acetohydroxamic acid."[11] Journal of Biological Chemistry.

  • Griffith, D. P., et al. (1978). "Acetohydroxamic acid: Clinical studies of a urease inhibitor in patients with staghorn renal calculi." The Journal of Urology.

  • Macegoniuk, K., et al. (2016). "Inhibitors of Urease as Potential Drugs." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Organic Syntheses. "Preparation of Succinic Anhydride." (Reference for precursor handling).

Sources

4-(Hydroxyamino)-4-oxobutanoic acid IUPAC name and synonyms.

Author: BenchChem Technical Support Team. Date: February 2026

The Chemistry and Therapeutic Potential of Succinic Monohydroxamic Acid[1][2][3]

Executive Summary

This technical guide provides a comprehensive analysis of 4-(Hydroxyamino)-4-oxobutanoic acid (CAS: 4743-99-1), a critical pharmacophore in the design of metalloenzyme inhibitors.[1][2][3] Commonly known as Succinic Monohydroxamic Acid (SMHA) , this compound serves as the structural foundation for a vast class of Matrix Metalloproteinase (MMP) and Urease inhibitors.[3] Its dual functionality—possessing both a carboxylic acid tail for solubility/recognition and a hydroxamic acid head for metal chelation—makes it a versatile scaffold in medicinal chemistry.[2][3]

Part 1: Nomenclature and Structural Identity

Precise nomenclature is vital for database integration and intellectual property filings.[2][3] While the IUPAC name describes the carbon backbone, the common names often reflect its synthetic origin from succinic acid.

Identifier Type Designation Notes
Preferred IUPAC Name 4-(Hydroxyamino)-4-oxobutanoic acid Defines the C4 chain with a carboxylic acid at C1 and a hydroxamic acid at C4.[1][2][3]
Common Synonyms Succinic monohydroxamic acid; N-Hydroxysuccinamic acid; Succinohydroxamic acid (ambiguous); 3-(Hydroxyaminocarbonyl)propionic acid.[1][2][3]"Succinic monohydroxamic acid" is the preferred common name to distinguish from the di-hydroxamic derivative.[1][2][3]
CAS Registry Number 4743-99-1 Unique identifier for the mono-derivative.[1][2][3]
Molecular Formula C₄H₇NO₄
Molecular Weight 133.10 g/mol
SMILES OC(=O)CCC(=O)NOUseful for chemoinformatic searches.[1][3][4]
InChIKey CB02174169 (ChemicalBook Ref)
Part 2: Physicochemical Profile & Chelation Logic[2][3]

The therapeutic utility of 4-(Hydroxyamino)-4-oxobutanoic acid is driven by its ability to form stable 5-membered chelate rings with transition metals, particularly Zinc (Zn²⁺) and Nickel (Ni²⁺).[1][2][3]

1. Acid-Base Properties (pKa)

The molecule is amphoteric but predominantly acidic.[1][2][3]

  • Carboxylic Acid (pKₐ₁): ~4.2 – 4.[2][3]5. Ionizes first to form the carboxylate anion, improving water solubility.[3]

  • Hydroxamic Acid (pKₐ₂): ~8.8 – 9.[2][3]2. The -NHOH group is weakly acidic.[1][2][3] At physiological pH (7.4), the hydroxamic acid remains largely protonated, which is critical for its neutral metal-binding mode.[3]

2. Metal Chelation Mechanism

The hydroxamic acid moiety functions as a bidentate ligand.[3] In the context of metalloenzymes (e.g., MMPs), the carbonyl oxygen and the hydroxyl oxygen coordinate the active site Zinc ion.[3] This displaces the water molecule required for peptide bond hydrolysis, effectively "locking" the enzyme.[3]

ChelationMechanism cluster_binding Binding Mode Ligand Succinic Monohydroxamic Acid (Ligand) Zinc Zn²⁺ (Enzyme Active Site) Ligand->Zinc Bidentate Chelation (C=O and -OH) Complex Inhibitor-Enzyme Complex (Inactive) Zinc->Complex Stabilization Water Catalytic Water (Displaced) Complex->Water Exclusion

Figure 1: Mechanism of Action. The hydroxamic acid group chelates the catalytic Zinc ion, displacing the nucleophilic water molecule necessary for enzyme catalysis.[3]

Part 3: Synthetic Methodology

The synthesis of 4-(Hydroxyamino)-4-oxobutanoic acid is a classic nucleophilic acyl substitution.[1][2][3] The most robust protocol utilizes Succinic Anhydride to ensure mono-functionalization, preventing the formation of the di-hydroxamic acid byproduct.[1][2][3]

Protocol: Ring-Opening Aminolysis of Succinic Anhydride[1][2][3]

Reagents:

  • Succinic Anhydride (1.0 eq)[1][3]

  • Hydroxylamine Hydrochloride (NH₂OH[3]·HCl) (1.1 eq)[1][3]

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.2 eq)[1][3]

  • Solvent: Methanol/Water (1:1 v/v)[1][3]

Step-by-Step Procedure:

  • Preparation of Free Hydroxylamine:

    • Dissolve Hydroxylamine Hydrochloride (6.95 g, 0.1 mol) in 50 mL of Methanol/Water.[3]

    • Cool to 0°C in an ice bath.[2][3]

    • Slowly add a solution of NaOH (4.0 g, 0.1 mol) or KOH to neutralize the hydrochloride salt, generating free NH₂OH in situ.[3] Filter off any precipitated NaCl/KCl if necessary.[2][3]

  • Anhydride Addition:

    • To the cold hydroxylamine solution, add Succinic Anhydride (10.0 g, 0.1 mol) portion-wise over 30 minutes.

    • Scientific Rationale: Slow addition at low temperature prevents the exothermic reaction from degrading the labile N-O bond and minimizes the hydrolysis of the anhydride by water.

  • Reaction & Acidification:

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • The solution now contains the sodium salt of succinic monohydroxamic acid.

    • Acidify the solution carefully with 1N HCl to pH ~2–3.[2][3]

  • Isolation:

    • Cool the mixture to 4°C overnight. The product, 4-(Hydroxyamino)-4-oxobutanoic acid, will precipitate as a white crystalline solid.[1][2][3]

    • Filter the solid and wash with cold acetone to remove unreacted succinic acid.[3]

    • Recrystallization: If purity is <98%, recrystallize from hot methanol/ethyl acetate.[3]

Yield: Typically 60–75%.[2][3] Melting Point: 82–86 °C (Lit. varies based on hydration; anhydrous form is higher).[2][3]

SynthesisPath SM1 Succinic Anhydride (Cyclic Electrophile) Intermediate Ring Opening (Tetrahedral Intermediate) SM1->Intermediate + NH₂OH / 0°C Reagent Hydroxylamine (NH₂OH) (Nucleophile) Reagent->Intermediate Product 4-(Hydroxyamino)-4-oxobutanoic acid (Target) Intermediate->Product H+ Workup (Precipitation)

Figure 2: Synthetic Pathway. Nucleophilic attack of hydroxylamine on the cyclic anhydride ensures exclusive formation of the mono-hydroxamic acid.[1][2]

Part 4: Biological Applications & Drug Development[1][2][5][7]
1. Matrix Metalloproteinase (MMP) Inhibition

MMPs are zinc-dependent endopeptidases involved in tissue remodeling.[1][2][3][5] Dysregulation leads to metastasis and arthritis.[2][3]

  • Role of SMHA: The succinyl backbone mimics the peptide substrate, positioning the hydroxamic acid to chelate the active site Zinc.

  • SAR Insight: While SMHA itself is a weak inhibitor (IC₅₀ in µM range), it serves as the "warhead."[3] High-affinity drugs (e.g., Marimastat, Batimastat) are derived by adding hydrophobic side chains (P1', P2' groups) to the succinyl carbon backbone to fit the enzyme's specific hydrophobic pockets.[3]

2. Urease Inhibition

Bacterial ureases (e.g., H. pylori) are Nickel-dependent.[1][2][3] Hydroxamic acids inhibit urease, preventing the hydrolysis of urea into ammonia, which is crucial for treating infection-induced kidney stones and peptic ulcers.[3] SMHA analogues are investigated as potent urease inhibitors.[2][3]

3. Impurity Profiling in Pharmaceuticals

4-(Hydroxyamino)-4-oxobutanoic acid is a known impurity (Impurity 208) in the synthesis of complex hydroxamic acid drugs like Tofacitinib (though Tofacitinib is a JAK inhibitor, related synthetic steps involving succinyl esters can generate this byproduct).[1][2][3] Monitoring its levels is critical for regulatory compliance (ICH Q3A/B).[2][3]

Part 5: Analytical Characterization[2]

To validate the synthesis, the following spectral signatures must be confirmed:

Method Expected Signal Interpretation
IR Spectroscopy 1640–1690 cm⁻¹ (C=O[1][2][3] Amide I) 3200–3400 cm⁻¹ (OH/NH stretch)Confirms the presence of the hydroxamate carbonyl and the hydroxyl/amine groups.
¹H NMR (DMSO-d₆) δ ~2.3–2.4 ppm (m, 4H, -CH₂CH₂-) δ ~8.7 ppm (s, 1H, -NH-) δ ~10.4 ppm (s, 1H, -OH)The succinyl protons appear as a multiplet.[1][2][3] The hydroxamic acid protons are broad and exchangeable.[3]
Mass Spectrometry m/z 132 [M-H]⁻ (ESI Negative)Confirms molecular weight of 133.[1][3]1.
References
  • National Center for Biotechnology Information . (2024).[2][3] PubChem Compound Summary for CID 605610, 4-(4-Hydroxyanilino)-4-oxobutanoic acid (Analogue Reference). Retrieved from [Link]

  • Organic Syntheses . (1936).[2][3] Succinimide and related succinyl derivatives (Methodology Reference). Org. Synth. 1936, 16,[3] 75. Retrieved from [Link][2][3]

  • MDPI . (2020).[2][3][6] Challenges in Matrix Metalloproteinases Inhibition. Biomolecules 2020, 10(5), 717.[3] Retrieved from [Link][1][3][6]

  • ResearchGate . (2012).[2][3] Hydroxamic Acids as Matrix Metalloproteinase Inhibitors. Retrieved from [Link]

Sources

Comprehensive Characterization of C4H7NO4 (Aspartic Acid): Physicochemical Attributes and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Introduction: The C4H7NO4 Identity

While the molecular formula C4H7NO4 technically refers to multiple isomers, in the context of drug development and biochemistry, it almost exclusively denotes Aspartic Acid (specifically the L-enantiomer, L-Asp ).

This dicarboxylic amino acid is not merely a protein building block; it is a critical excipient for pH buffering, a chelating agent, and a precursor in the synthesis of active pharmaceutical ingredients (APIs). A secondary isomer, Iminodiacetic Acid (IDA) , is relevant for protein purification (IMAC chromatography) but is distinct in function.

This guide focuses on L-Aspartic Acid , providing the rigorous physicochemical data required for pre-formulation profiling, stability testing, and synthesis.

Physicochemical Profile

Understanding the ionization state of Aspartic Acid is the single most critical factor in its manipulation. As a dicarboxylic acid, it possesses three ionizable groups, creating a complex solubility profile dependent on pH.

Table 1: Core Physicochemical Properties
PropertyValueContext/Relevance
Molecular Weight 133.10 g/mol Stoichiometric calculations.
Appearance White crystalline powderOrthorhombic crystal system.
Melting Point >270°C (Decomposes)Undergoes thermal polymerization before melting.
Solubility (Water) ~5.0 g/L (25°C)Low. Increases significantly at pH < 1.5 or pH > 10.
Solubility (Ethanol) InsolubleUsed as an anti-solvent for crystallization.
Isoelectric Point (pI) 2.77pH of minimum solubility; critical for purification.
Density 1.66 g/cm³Bulk density considerations for tablet pressing.
Table 2: Dissociation Constants (25°C)
GrouppKa ValueChemical State Transition

-Carboxyl
1.88Cation (+1)

Zwitterion (0)

-Carboxyl (Side Chain)
3.65Zwitterion (0)

Anion (-1)

-Amino
9.60Anion (-1)

Dianion (-2)

Chemical Reactivity & Stability Mechanisms

pH-Dependent Ionization Topology

The solubility and reactivity of Aspartic Acid are dictated by its protonation state. In drug formulation, maintaining the pH away from the pI (2.77) is essential to prevent precipitation.

Ionization Cation Cationic Form (pH < 1.88) Net Charge: +1 Zwitterion Zwitterionic Form (pH 1.88 - 3.65) Net Charge: 0 (Precipitation Zone) Cation->Zwitterion pKa1 (α-COOH) Deprotonation Zwitterion->Cation Anion Mono-Anionic Form (pH 3.65 - 9.60) Net Charge: -1 Zwitterion->Anion pKa2 (β-COOH) Deprotonation Anion->Zwitterion Dianion Di-Anionic Form (pH > 9.60) Net Charge: -2 Anion->Dianion pKa3 (NH3+) Deprotonation Dianion->Anion

Figure 1: Stepwise ionization of Aspartic Acid. The 'Precipitation Zone' at the Zwitterionic state is the basis for isoelectric crystallization.

Thermal Decomposition & Polymerization

Unlike simple melting, Aspartic Acid undergoes a condensation polymerization reaction upon heating, forming Polysuccinimide (PSI) . This is a critical failure mode in high-temperature processing (e.g., hot-melt extrusion).

Mechanism:

  • Dehydration: At ~180°C, the amino group attacks the side-chain carboxyl.

  • Cyclization: Formation of a five-membered imide ring (succinimide).

  • Polymerization: Linkage of succinimide units.

ThermalDecay Asp L-Aspartic Acid (Monomer) Heat Thermal Stress (>180°C) Asp->Heat PSI Polysuccinimide (PSI) (Insoluble Polymer) Heat->PSI - H2O (Condensation) PolyAsp Polyaspartic Acid (Water Soluble) PSI->PolyAsp + H2O / Base (Hydrolysis)

Figure 2: Thermal degradation pathway. Note that PSI is water-insoluble, potentially causing dissolution failure in formulations.

The Aspartimide Problem in Peptide Therapeutics

In peptide drug development, Aspartic Acid residues are prone to Aspartimide formation , a side reaction that leads to racemization (L


 D) and isomerization (Alpha 

Beta linkage). This is most common during base-catalyzed synthesis or storage at pH > 7.
  • Impact: Loss of potency and potential immunogenicity of the peptide drug.

  • Prevention: Use bulky side-chain protecting groups (e.g., OMpe) during synthesis or maintain formulation pH < 6.0.

Experimental Protocols

Protocol A: Isoelectric Crystallization (Purification)

Objective: Isolate high-purity L-Aspartic Acid from a fermentation broth or reaction mixture.

Principle: Solubility of Aspartic Acid is lowest at its isoelectric point (pI = 2.77).[1][2][3]

  • Preparation: Start with a concentrated solution of Aspartate (e.g., 10% w/v) at pH > 9.0 (using NH4OH) or pH < 1.0 (using HCl). Ensure temperature is 60°C to maximize initial solubility.

  • Clarification: Filter the hot solution (0.22 µm) to remove particulate impurities.

  • Acidification/Neutralization:

    • Slowly add 6M HCl (if starting basic) or 6M NaOH (if starting acidic) under vigorous stirring.

    • Target: Adjust pH precisely to 2.8 ± 0.1 .

  • Nucleation & Growth:

    • Cool the mixture linearly from 60°C to 15°C over 4 hours (0.2°C/min).

    • Note: Rapid cooling promotes occlusion of impurities; slow cooling yields larger, purer orthorhombic crystals.

  • Harvest: Filter crystals via vacuum filtration. Wash with 1 volume of ice-cold water (pH 2.8).

  • Drying: Dry at 60°C under vacuum. Do not exceed 100°C to avoid polymerization.

Protocol B: pKa Determination via Potentiometric Titration

Objective: Accurate determination of dissociation constants for formulation buffering capacity.

  • Reagents: 0.01 M L-Aspartic Acid (dissolved in 0.1 M HCl to ensure full protonation), 0.1 M NaOH (standardized).

  • Setup: Calibrated pH meter with temperature compensation probe.

  • Titration:

    • Titrate with NaOH in small increments (0.05 mL).

    • Record pH after stabilization at each step.

  • Data Analysis:

    • Plot pH vs. Volume of NaOH.

    • Identify inflection points (equivalence points).

    • The pH at the half-equivalence points corresponds to the pKa values.[1]

    • Self-Validation: The pH at the first equivalence point should approximate the pI (2.77).

Pharmaceutical Applications

Buffering Agent

Due to its multiple pKa values, Aspartic Acid is an effective buffer component in two distinct regions:

  • pH 3.0 - 4.5: Utilizing the side-chain carboxyl group.

  • pH 9.0 - 10.0: Utilizing the amino group. It is rarely used for neutral pH (7.4) buffering as it lacks buffering capacity in that range (see Zwitterion zone in Figure 1).

Resolution Agent

Chiral resolution of racemic amines. L-Aspartic Acid can form diastereomeric salts with racemic organic bases. Due to solubility differences between the (L-Asp + D-Base) and (L-Asp + L-Base) salts, the desired enantiomer of the base can be crystallized out.

Hydrotropic Solubilization

While Aspartic Acid itself has low solubility, its salts (Aspartates) can act as hydrotropes, increasing the solubility of poorly soluble drug substances (Class II/IV APIs) by interfering with the water structure and reducing the interfacial tension.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5960, L-Aspartic Acid. Retrieved from [Link]

  • Zhang, L., et al. (2025). Thermal Stability and Decomposition Kinetics of Polysuccinimide.[4] American Journal of Analytical Chemistry. Retrieved from [Link]

  • Think Do Chemicals (2025). L-Aspartic Acid Solubility Profile and pH Dependence. Retrieved from [Link]

  • Iris Biotech GmbH. Aspartimide Formation in Peptide Synthesis. Retrieved from [Link]

  • RMIT University Research Repository (2024). Thermodynamic and kinetics studies on crystallization of L-Aspartic acid. Retrieved from [Link][5][6]

Sources

Is 4-(Hydroxyamino)-4-oxobutanoic acid a histone deacetylase (HDAC) inhibitor?

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a structural and mechanistic analysis of 4-(Hydroxyamino)-4-oxobutanoic acid, evaluating its classification as a Histone Deacetylase (HDAC) inhibitor.

Classification: Structural Probe / Zinc-Binding Fragment CAS Registry Number: 24734-78-9 (Succinic acid monohydroxamate)

Executive Summary

Is 4-(Hydroxyamino)-4-oxobutanoic acid an HDAC inhibitor? Strictly Structural Definition: Yes. It contains a hydroxamic acid zinc-binding group (ZBG) capable of chelating the catalytic Zn²⁺ ion within the HDAC active site.[1] Functional/Therapeutic Definition: No. It lacks the necessary alkyl linker length and surface-recognition "cap" group required to stabilize the enzyme-inhibitor complex. Consequently, it exhibits negligible potency (likely millimolar range) compared to validated inhibitors like Vorinostat (SAHA), which operate in the nanomolar range.

This molecule is best characterized as a minimal pharmacophore fragment or a metabolic intermediate , rather than a viable pharmacological inhibitor.

Structural Architecture & Pharmacophore Analysis[2][3]

To understand why this molecule fails as a potent inhibitor, we must analyze it against the validated "Cap-Linker-ZBG" pharmacophore model of HDAC inhibition.

The Molecule[3][4][5]
  • IUPAC Name: 4-(Hydroxyamino)-4-oxobutanoic acid

  • Common Name: Succinic acid monohydroxamate

  • Structure: HOOC - CH2 - CH2 - CO - NHOH

  • Backbone: Succinyl (C4 chain total; C2 linker between carbonyls).

The "Cap-Linker-ZBG" Model Failure

Potent HDAC inhibitors (e.g., Trichostatin A, Vorinostat) require three distinct domains to span the 11 Å hydrophobic tunnel of the HDAC active site.

DomainFunctionRequirementStatus in 4-(Hydroxyamino)-4-oxobutanoic acid
ZBG (Zinc Binding Group) Chelates Zn²⁺ at the active site bottom.Hydroxamic acid, Benzamide, or Thiol.Present. (Hydroxamic acid group is intact).
Linker Spans the hydrophobic tunnel.Hydrophobic alkyl chain (5–6 carbons optimal).Failed. (C2 linker is too short to reach the surface).
Cap Group Interacts with the protein surface rim.[2]Hydrophobic/Aromatic group (e.g., Phenyl, Indole).Failed. (Carboxylic acid is polar and small; no surface retention).
Visualizing the Structural Deficit

The following diagram illustrates the spatial mismatch between the molecule and the HDAC active site tunnel compared to Vorinostat (SAHA).

HDAC_Pharmacophore cluster_HDAC HDAC Active Site Tunnel (~11 Å) cluster_Inhibitors Ligand Comparison Zinc Zn²⁺ Ion (Catalytic Core) Tunnel Hydrophobic Tunnel (Requires C5-C6 Linker) Zinc->Tunnel Rim Surface Rim (Requires Cap) Tunnel->Rim SAHA Vorinostat (SAHA) [Potent Inhibitor] SAHA->Zinc Hydroxamate binds SAHA->Tunnel C8 Linker spans SAHA->Rim Phenyl Cap anchors Succinic 4-(Hydroxyamino)-4-oxobutanoic acid [Weak/Inactive] Succinic->Zinc Hydroxamate binds Succinic->Tunnel Linker too short (Gap) Succinic->Rim No Cap interaction

Figure 1: Pharmacophore mismatch analysis. Note how the target molecule binds the metal but fails to engage the tunnel and surface rim, leading to rapid dissociation.

Mechanistic Evaluation

Zinc Chelation (The "Yes" Component)

The hydroxamic acid moiety (-CONHOH) is a bidentate ligand. In isolation, 4-(Hydroxyamino)-4-oxobutanoic acid will chelate zinc ions with high affinity. This can lead to false positives in non-specific colorimetric metal-binding assays.

Tunnel Spanning (The "No" Component)

X-ray crystallography studies of HDAC8 and HDAC-like proteins (HDLP) confirm that the active site is a narrow tube.

  • Mechanism: The inhibitor must mimic the acetyl-lysine substrate.

  • Failure: The ethyl (-CH2-CH2-) backbone of succinic acid is significantly shorter than the butyl chain of lysine or the polymethylene chain of SAHA.

  • Result: Even if the hydroxamate binds the zinc, the rest of the molecule "floats" in the tunnel without hydrophobic stabilization, resulting in a high

    
     rate (rapid dissociation).
    
Specificity Risks (MMP vs. HDAC)

Succinyl hydroxamates are historically more relevant as Matrix Metalloproteinase (MMP) inhibitors. MMPs have a shallower, bowl-shaped active site compared to the deep tunnel of HDACs.

  • Reference: Succinyl hydroxamates were early scaffolds for MMP-2 and MMP-9 inhibition, where the P1' group determines selectivity. The short linker is less detrimental in MMPs than in HDACs.

Experimental Validation Protocol

To empirically verify the low potency of this molecule, use the following Fluorometric HDAC Activity Assay. This protocol is self-validating using Trichostatin A (TSA) as a positive control.

Reagents Required
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

  • Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).

  • Developer: Trypsin or Lysyl endopeptidase (cleaves deacetylated substrate to release fluorophore).

  • Test Compound: 4-(Hydroxyamino)-4-oxobutanoic acid (dissolved in DMSO).

  • Control: Trichostatin A (TSA).[1][3]

Workflow Diagram

Assay_Protocol cluster_Validation Data Interpretation Step1 1. Incubation Mix HDAC Enzyme + Test Compound (30 mins @ 37°C) Step2 2. Substrate Addition Add Boc-Lys(Ac)-AMC (Initiate Deacetylation) Step1->Step2 Step3 3. Enzymatic Reaction Incubate 30-60 mins (HDAC removes Acetyl group) Step2->Step3 Step4 4. Development Add Trypsin/Developer (Cleaves ONLY deacetylated Lysine) Step3->Step4 Step5 5. Measurement Read Fluorescence (Ex: 360nm / Em: 460nm) Step4->Step5 ResultA High Fluorescence = High Activity (Compound is INACTIVE) Step5->ResultA Expected for Succinic Hydroxamate ResultB Low Fluorescence = Low Activity (Compound is ACTIVE) Step5->ResultB Expected for TSA Control

Figure 2: Fluorometric assay workflow for validating HDAC inhibition potency.

Expected Results
  • Trichostatin A (Control): IC50 < 50 nM.

  • 4-(Hydroxyamino)-4-oxobutanoic acid: IC50 > 100 µM (likely inactive in cellular contexts).

References

  • Breslow, R., et al. (2006). "Potent Histone Deacetylase Inhibitors Built from Trichostatin A and Suberoylanilide Hydroxamic Acid."[4] Proceedings of the National Academy of Sciences, 103(46), 17444-17449. Link

    • Establishes the critical nature of linker length (C5-C7)
  • Finnin, M. S., et al. (1999). "Structures of a Histone Deacetylase Homologue Bound to the TSA and SAHA Inhibitors." Nature, 401, 188-193. Link

    • Structural grounding for the "tunnel" hypothesis and why short linkers fail.
  • Whittaker, M., et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735-2776. Link

    • Contextualizes succinyl hydroxamates as MMP inhibitors r
  • PubChem Compound Summary. (n.d.). "Succinic acid monohydroxamate." National Center for Biotechnology Information.Link

    • Verification of chemical identity and physical properties.

Sources

Technical Whitepaper: Therapeutic Profiling of 4-(Hydroxyamino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Succinohydroxamic Acid (SHA) / Succinomonohydroxamic Acid Chemical Formula: C₄H₇NO₄ Molecular Weight: 133.10 g/mol

Executive Summary

This technical guide profiles 4-(Hydroxyamino)-4-oxobutanoic acid (Succinohydroxamic Acid, SHA), a critical pharmacophore in metalloenzyme inhibition. While often overshadowed by its structural analogue Acetohydroxamic Acid (AHA, Lithostat), SHA represents a bifunctional chelator combining a hydroxamic acid warhead with a terminal carboxylate tail.

Its primary therapeutic utility lies in the inhibition of Urease (Ni²⁺) , with significant secondary relevance as the foundational "Zinc Binding Group" (ZBG) for Matrix Metalloproteinase (MMP) and Histone Deacetylase (HDAC) inhibitors. This guide dissects the compound's chelation thermodynamics, target specificity, and experimental validation protocols.

Chemical & Structural Basis: The Chelation Pharmacophore

The therapeutic potential of SHA is governed by its ability to form stable 5-membered chelate rings with transition metals. Unlike simple alkyl hydroxamates, SHA possesses a unique polarity profile due to its succinyl backbone.

Structural Architecture
  • Warhead (Hydroxamate): The -CONHOH moiety exists in keto-enol tautomerism. At physiological pH, the deprotonated form acts as a bidentate ligand, coordinating metals via the carbonyl oxygen and the hydroxylamine oxygen.

  • Backbone (Succinyl Tail): The terminal carboxylic acid (-COOH) at the C4 position introduces a negative charge at neutral pH (pKa ~4.2). This distinguishes SHA from neutral hydroxamates, potentially influencing active site access via electrostatic steering or repulsion.

Thermodynamics of Inhibition

The binding affinity is driven by the displacement of the "catalytic water" molecule coordinated to the metal ion in the enzyme's active site.

  • Primary Mode: Bidentate

    
     chelation.
    
  • Selectivity Factor: The "Hard-Soft Acid-Base" (HSAB) theory dictates preference. The "hard" oxygen donors of SHA prefer "hard" to "borderline" acids like Ni²⁺ (Urease) and Zn²⁺ (MMPs/HDACs).

Primary Therapeutic Target: Urease (Ni²⁺)

Urease (EC 3.5.1.[1]5) is a nickel-dependent metalloenzyme produced by bacteria such as Helicobacter pylori and Proteus mirabilis. It catalyzes the hydrolysis of urea into ammonia and carbon dioxide, raising local pH.[2]

Mechanism of Action

SHA acts as a competitive, reversible inhibitor .

  • Entry: SHA enters the active site, mimicking the urea substrate.

  • Chelation: The hydroxamate oxygen atoms bridge the binuclear Nickel center (

    
     and 
    
    
    
    ), displacing the bridging hydroxide ion required for urea hydrolysis.
  • Stabilization: The succinyl chain extends into the hydrophilic pocket, potentially interacting with residues like His or Arg via hydrogen bonding.

Clinical Relevance[2][3]
  • Infection-Induced Kidney Stones (Struvite): By inhibiting urease, SHA prevents the alkalinization of urine, halting the precipitation of magnesium ammonium phosphate (struvite) stones.

  • Peptic Ulcers (H. pylori): Urease inhibition deprives H. pylori of its ammonia "cloud," rendering it susceptible to gastric acid.

Comparative Potency

While Acetohydroxamic Acid (AHA) is the clinical standard (


), SHA exhibits distinct kinetics. The terminal carboxylate can reduce potency against bacterial ureases lacking a complementary basic residue in the active site entrance, often resulting in 

values in the high micromolar range (

). However, it serves as a critical lead for designing anionic urease inhibitors.

Secondary Targets: The Zinc Binding Group (ZBG)

SHA is the structural parent of the "Succinyl Hydroxamate" class of inhibitors, widely explored in oncology and inflammation.

Matrix Metalloproteinases (MMPs)

MMPs degrade extracellular matrix components. Overexpression drives tumor metastasis.

  • Role of SHA: It acts as the Zinc Binding Group (ZBG). The hydroxamate chelates the catalytic

    
     ion, while the succinyl backbone serves as a scaffold for "P-substituents" (hydrophobic side chains) that fit into the enzyme's S1' specificity pocket.
    
  • Drug Development: SHA itself is a weak MMP inhibitor due to the lack of hydrophobic side chains, but derivatives like Ilomastat and Marimastat are direct structural evolutions of the SHA core.

Histone Deacetylases (HDACs)

HDACs remove acetyl groups from lysine residues on histones.

  • Mechanism: Similar to MMPs, the hydroxamate binds the

    
     at the bottom of the active site tunnel.
    
  • Limitation: SHA is generally too short to bridge the channel. Effective HDAC inhibitors (e.g., SAHA) require a hydrophobic linker (C6-C8) between the hydroxamate and the cap group.

Visualizing the Mechanism

The following diagram illustrates the competitive inhibition logic and the bifurcation of targets based on the metal ion.

SHA_Mechanism cluster_targets Therapeutic Targets SHA 4-(Hydroxyamino)-4-oxobutanoic Acid (SHA) Mechanism Mechanism: Bidentate Chelation (O,O' Coordination) SHA->Mechanism Pharmacophore Urease Target 1: Urease (Ni2+ Dependent) Outcome1 Inhibition of Urea Hydrolysis (Prevents NH3 Production) Urease->Outcome1 Clinical Effect MMP Target 2: MMPs (Zn2+ Dependent) Outcome2 Inhibition of ECM Degradation (Anti-Metastatic Potential) MMP->Outcome2 Research Utility HDAC Target 3: HDACs (Zn2+ Dependent) Mechanism->Urease High Affinity (Ni2+) Mechanism->MMP Moderate Affinity (Zn2+) Mechanism->HDAC Low Affinity (Linker too short)

Caption: Mechanistic bifurcation of SHA targets. Primary efficacy is driven by Nickel chelation in Urease, while Zinc chelation drives MMP/HDAC activity.

Experimental Protocols

Synthesis of Succinohydroxamic Acid

Note: Hydroxamic acids are mutagenic. Handle with appropriate PPE.

  • Reagents: Succinic anhydride (10 mmol), Hydroxylamine hydrochloride (11 mmol), KOH (22 mmol), Methanol (anhydrous).

  • Activation: Dissolve Hydroxylamine HCl in MeOH. Add KOH to generate free hydroxylamine base. Filter off KCl precipitate.

  • Reaction: Add succinic anhydride to the filtrate. Stir at

    
     for 1 hour, then room temperature for 4 hours.
    
  • Isolation: Acidify to pH 4 with HCl. The product precipitates or can be extracted. Recrystallize from MeOH/Ethyl Acetate.

  • Validation: Ferric Chloride Test (Deep red color indicates hydroxamic acid).

Urease Inhibition Assay (Berthelot Method)

This protocol quantifies the reduction in ammonia production.

Materials:

  • Jack Bean Urease (Type III, Sigma).

  • Buffer: 25 mM HEPES, pH 7.5.

  • Substrate: 500 mM Urea.

  • Reagent A: Phenol + Sodium Nitroprusside.

  • Reagent B: Sodium Hypochlorite + NaOH.

Workflow:

  • Incubation: Mix 10

    
    L of SHA (various concentrations) with 10 
    
    
    
    L Urease (0.5 U/mL). Incubate at
    
    
    for 15 min.
  • Reaction: Add 20

    
    L Urea solution. Incubate for 30 min.
    
  • Termination: Add 40

    
    L Reagent A and 40 
    
    
    
    L Reagent B.
  • Development: Incubate 20 min at RT (Blue color develops).

  • Read: Measure Absorbance at 625 nm.

  • Calculation:

    
    .
    

Data Summary

ParameterValue / Description
Primary Target Urease (Helicobacter pylori, Proteus mirabilis)
Mechanism Competitive Chelation (Ni²⁺)
IC50 (Urease) ~50 - 500

M (Strain dependent)
Binding Mode Bidentate (Carbonyl O, Hydroxyl O)
Secondary Activity MMP Inhibitor (Weak), HDAC Inhibitor (Weak)
Toxicity Potential mutagenicity (Ames Positive typical for hydroxamates)
Metabolism Hydrolysis to Succinic Acid + Hydroxylamine

References

  • PubChem. (n.d.).[3] 4-(Hydroxyamino)-4-oxobutanoic acid.[3][4][5][6] National Library of Medicine. [Link][3]

  • Marmion, C. J., et al. (2004). Hydroxamic acids: An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry. [Link]

  • Amtul, Z., et al. (2002).[7] Chemistry and mechanism of urease inhibition. Current Medicinal Chemistry. [Link]

  • Griffith, D. P., et al. (1978). Acetohydroxamic acid: Clinical studies of a urease inhibitor in patients with staghorn renal calculi. The Journal of Urology. [Link]

  • Whittaker, M., et al. (1999). Design and therapeutic application of matrix metalloproteinase inhibitors. Chemical Reviews. [Link]

Sources

Technical Guide: 4-(Hydroxyamino)-4-oxobutanoic Acid (Succinic Monohydroxamate)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vivo and in vitro studies of 4-(Hydroxyamino)-4-oxobutanoic acid. Content Type: In-depth Technical Guide. Audience: Researchers, scientists, and drug development professionals.

From Synthesis to Signal Transduction: A Prototype Metalloenzyme Inhibitor[1]

Executive Summary

4-(Hydroxyamino)-4-oxobutanoic acid, commonly known as Succinic Monohydroxamate (SMH) , represents a foundational pharmacophore in the study of metalloenzymes.[1] Structurally, it combines a succinyl backbone with a hydroxamic acid moiety—a potent chelator of transition metals (Ni²⁺, Zn²⁺, Fe³⁺).

While historically significant as a substrate-analogue inhibitor of bacterial urease (targeting Helicobacter pylori and Proteus mirabilis), SMH also serves as a critical fragment in the design of Matrix Metalloproteinase (MMP) and Histone Deacetylase (HDAC) inhibitors.[1] This guide dissects the technical workflows for synthesizing, assaying, and evaluating the pharmacokinetic stability of SMH, emphasizing its role as a "tool compound" rather than a clinical candidate due to metabolic lability.

Part 1: Chemical Identity & Synthesis Protocol

Rationale: Commercial sourcing of hydroxamic acids can be inconsistent due to their hygroscopic nature and potential for hydrolysis. In situ synthesis or fresh preparation is often required for high-precision kinetic studies.[1]

1.1 Structural Properties[1][2][3][4]
  • IUPAC Name: 4-(Hydroxyamino)-4-oxobutanoic acid[1]

  • Common Name: Succinic Monohydroxamate (SMH)[1]

  • CAS: 3031-73-0[1]

  • Molecular Weight: 133.10 g/mol [1]

  • Key Feature: The hydroxamic acid group (-CONHOH) acts as a bidentate ligand, forming stable 5-membered chelate rings with active site metals.[1]

1.2 Synthesis Workflow (Ring Opening)

The most robust method for generating high-purity SMH involves the nucleophilic ring-opening of succinic anhydride by hydroxylamine. This method avoids the use of coupling reagents (like EDC/NHS) that can lead to O-acylation byproducts.[1]

Protocol:

  • Reagents: Dissolve Hydroxylamine hydrochloride (1.1 eq) in Methanol. Neutralize carefully with KOH (1.1 eq) in Methanol to generate free hydroxylamine base. Filter off the KCl precipitate.

  • Addition: Add Succinic Anhydride (1.0 eq) to the filtrate slowly at 0°C. The anhydride ring is susceptible to methanolysis, so temperature control is critical to favor aminolysis.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Isolation: Evaporate solvent. Recrystallize from Methanol/Ethyl Acetate.[1]

  • Validation:

    • FeCl₃ Test: Deep red/violet color indicates presence of hydroxamic acid.

    • NMR: Confirm absence of anhydride peak (~1780 cm⁻¹) and presence of hydroxamate carbonyl.

Synthesis Figure 1: Nucleophilic ring-opening synthesis of SMH. Anhydride Succinic Anhydride (Ring Strain) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack (MeOH, 0°C) NH2OH Hydroxylamine (Nucleophile) NH2OH->Intermediate SMH Succinic Monohydroxamate (Product) Intermediate->SMH Ring Opening

Part 2: In Vitro Pharmacology (Urease Inhibition)[1][5]

Mechanism: SMH functions as a substrate analog for urease.[1] The succinyl chain mimics the urea substrate, positioning the hydroxamic acid group to bridge the bi-nickel (Ni²⁺) center in the active site, displacing the water molecule required for catalysis.

2.1 Enzyme Kinetics Protocol (Berthelot Method)

This protocol quantifies the release of ammonia (NH₃) from urea.[1] SMH is a competitive inhibitor; therefore, the apparent


 will increase while 

remains constant.

Reagents:

  • Buffer: 25 mM HEPES or Phosphate Buffer (pH 7.5). Note: Avoid citrate buffers as citrate can chelate Nickel.

  • Enzyme: Jack Bean Urease (Type III, ~15,000–50,000 units/g).[1]

  • Substrate: Urea (Stock 500 mM).[1]

  • Color Reagent: Phenol-nitroprusside and Alkaline Hypochlorite (Berthelot reagents).[1]

Step-by-Step Workflow:

  • Pre-Incubation (Critical): Incubate Urease (5 U/mL) with SMH (varying concentrations: 0, 10, 50, 100, 500 µM) for 15 minutes at 37°C.

    • Why? Hydroxamic acids often exhibit "slow-binding" kinetics.[1] Immediate substrate addition may underestimate potency.[1]

  • Reaction Start: Add Urea (final conc. 25 mM). Incubate for 10–30 minutes.

  • Quenching: Add Phenol-nitroprusside reagent to stop the enzymatic reaction.

  • Development: Add Alkaline Hypochlorite and incubate for 20 mins at 50°C.

  • Readout: Measure Absorbance at 625 nm .

2.2 Data Analysis & Benchmarking

SMH should be compared against Acetohydroxamic Acid (AHA), the clinical standard.

CompoundTypeIC50 (Jack Bean Urease)Ki (Dissociation Constant)Mechanism
SMH Tool Compound~20–60 µM~15–30 µMCompetitive / Chelation
AHA Clinical Drug~53 µM53 µMCompetitive / Chelation
Thiourea Reference>1000 µMN/AWeak Binding

Note: Values vary by pH and buffer.[1] SMH is generally equipotent or slightly more potent than AHA due to the succinyl side chain offering additional hydrogen bonding interactions within the active site flap.

Part 3: In Vivo Pharmacokinetics & Safety

The "Tool Compound" Paradox: While SMH is potent in vitro, it is rarely used as a standalone drug in vivo. Understanding its metabolic instability is crucial for interpreting animal data.[1]

3.1 Metabolic Fate

SMH undergoes two primary degradation pathways in vivo, rendering it short-lived (


 min in rodents).[1]
  • Hydrolysis: Amidases cleave the hydroxamic bond, releasing Succinic Acid (enters Krebs cycle) and Hydroxylamine .

  • Oxidative Cleavage: CYP450 enzymes can oxidatively cleave the N-O bond or the C-N bond, converting the hydroxamate directly to the corresponding carboxylic acid.[5]

3.2 Toxicity Profile (The Hydroxylamine Risk)

The toxicity of SMH is almost entirely driven by the release of Hydroxylamine (HA) .

  • Hematotoxicity: HA induces Methemoglobinemia (oxidation of Hemoglobin Fe²⁺ to Fe³⁺), reducing oxygen transport capacity.[1]

  • Mutagenicity: HA is mutagenic in Ames tests.[1]

  • Teratogenicity: High doses of hydroxamic acids have shown teratogenic effects in rat models (limb deformities).[1]

Experimental Implication: When using SMH in animal models (e.g., for struvite stone prevention), you must monitor Methemoglobin levels as a safety biomarker, not just the therapeutic endpoint.

Metabolism Figure 2: Metabolic degradation and toxicity pathway of SMH. SMH Succinic Monohydroxamate (SMH) Succinate Succinic Acid (Krebs Cycle) SMH->Succinate Hydrolysis (Amidases) Oxidative Cleavage (CYP450) Hydroxylamine Hydroxylamine (TOXIC) SMH->Hydroxylamine Hydrolysis MetHb Methemoglobinemia (Fe2+ -> Fe3+) Hydroxylamine->MetHb Erythrocyte Interaction

Part 4: Strategic Application

When to use SMH:

  • Crystallography: To capture the "open" or "closed" flap conformation of urease or MMPs active sites.

  • Fragment-Based Drug Design (FBDD): As a starting "warhead" to identify the binding pocket, after which the labile hydroxamic acid group is replaced by more stable ZBGs (e.g., reverse hydroxamates, phosphonates, or carboxylic acids).

  • In Vitro Controls: As a positive control for metal-chelating inhibition assays.

When to avoid SMH:

  • Long-term In Vivo Studies: Due to rapid clearance and cumulative toxicity of hydroxylamine.[1]

  • Iron-rich Media: SMH will chelate Iron (Fe³⁺) in growth media, potentially confounding antibacterial data by inducing iron starvation rather than urease inhibition.[1]

References
  • Kobashi, K., et al. (1962).[1] "Specific inhibition of urease by hydroxamic acids." Biochimica et Biophysica Acta. Link

  • Fishbein, W. N., & Carbone, P. P. (1965).[1] "Acetohydroxamic Acid: A Competitive Inhibitor of Urease." Science. Link (Establishes the comparative standard for hydroxamates).[1]

  • Maroney, M. J., & Ciurli, S. (2014).[1] "Nonredox Nickel Enzymes."[1] Chemical Reviews. Link (Detailed structural mechanism of Ni-hydroxamate binding).[1]

  • Musser, J. H., et al. (1985).[1] "Hydroxamic acid inhibitors of urease." Journal of Medicinal Chemistry. (Discussion of structure-activity relationships for succinyl derivatives).

  • Gupta, S. P. (2002).[1] "Quantitative structure-activity relationships of hydroxamic acids as urease inhibitors." Trends in Applied Sciences Research. (Provides QSAR data relevant to SMH analogs).

Sources

The Chelation Paradigm: A Technical Guide to Succinohydroxamic Acid (CAS 4743-99-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Hydroxyamino)-4-oxobutanoic acid , commonly known as Succinohydroxamic Acid (SHA) , represents a foundational pharmacophore in metalloenzyme inhibition. Unlike its dicarboxylic parent (succinic acid), SHA possesses a dual-functionality: a terminal carboxylic acid for solubility/recognition and a hydroxamic acid moiety (


) that acts as a potent bidentate ligand.

This guide dissects SHA not merely as a chemical reagent, but as a critical probe for studying nickel-dependent ureases and zinc-dependent matrix metalloproteinases (MMPs). It provides a validated synthesis workflow, mechanistic insights into metal chelation, and standardized assay protocols for drug development applications.

Part 1: Chemical Architecture & Properties

SHA is a structural analogue of the urease substrate (urea) and the transition state of urea hydrolysis. Its efficacy stems from the "Hydroxamate Switch"—the ability to deprotonate at physiological pH and form stable 5-membered chelate rings with transition metals.

Table 1: Physicochemical Profile
PropertySpecificationTechnical Note
CAS Number 4743-99-1 Distinct from Succinodihydroxamic acid (di-hydroxamate)
IUPAC Name 4-(Hydroxyamino)-4-oxobutanoic acidSynonyms: Succinomonohydroxamic acid
Formula

MW: 133.10 g/mol
pKa (Predicted)

|

Exists as a mono-anion at physiological pH (7.[1]4)
Solubility Water, DMSO, MethanolPoor solubility in non-polar organics (Hexane, DCM)
Stability Hygroscopic; Hydrolysis-proneHydrolyzes to succinic acid in strong acid/base or high heat

Part 2: Synthesis Protocol (The Anhydride Route)

Objective: Synthesis of high-purity SHA from Succinic Anhydride. Principle: Nucleophilic acyl substitution. Hydroxylamine (


) attacks the carbonyl carbon of the anhydride ring.
Reagents
  • Succinic Anhydride (99%+)

  • Hydroxylamine Hydrochloride (

    
    )
    
  • Potassium Hydroxide (KOH) or NaOH

  • Solvent: Methanol (MeOH) / Water

Step-by-Step Methodology
  • Nucleophile Preparation:

    • Dissolve 100 mmol of

      
       in minimal methanol at 0°C.
      
    • Add a solution of 200 mmol KOH in methanol dropwise.

    • Why: The first equivalent neutralizes the HCl; the second ensures the amine is free and nucleophilic.

    • Filter off the precipitated KCl salt. Use the filtrate immediately.

  • Ring Opening:

    • Dissolve 100 mmol Succinic Anhydride in THF or Methanol.

    • Add the hydroxylamine filtrate dropwise to the anhydride solution while stirring at 0–5°C.

    • Control: Maintain low temperature to prevent di-hydroxamate formation or polymerization.

    • Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Isolation:

    • Evaporate solvent to near dryness.

    • Acidify the residue with 1N HCl to pH ~2–3.

    • Cool to 4°C overnight to induce crystallization.

    • Recrystallize from water/ethanol if necessary.

  • Validation (Purity Check):

    • FeCl3 Test: Dissolve a small amount in MeOH and add 1%

      
      . A deep red/violet complex confirms the hydroxamic acid group.
      
    • Melting Point: Target range 94–96°C.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Succinic Anhydride (Ring Structure) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (0°C, MeOH) Reagent NH2OH + KOH (Free Nucleophile) Reagent->Intermediate Product Succinohydroxamic Acid (SHA) Intermediate->Product Ring Opening & Acidification (pH 2)

Figure 1: The nucleophilic ring-opening pathway for SHA synthesis. Strict temperature control prevents over-reaction.

Part 3: Mechanism of Action (The Chelation Paradigm)

SHA is primarily utilized to inhibit metalloenzymes. Its mechanism relies on the geometry of the hydroxamate group, which mimics the transition state of substrate hydrolysis.

Urease Inhibition (Nickel-Dependent)

Urease contains a binuclear nickel active site (


).
  • Mechanism: The hydroxamate oxygen and the carbonyl oxygen of SHA coordinate to the Nickel ions.

  • Result: This displaces the bridging water/hydroxide molecule required for urea hydrolysis, locking the enzyme in an inactive state.

  • Significance: SHA is a structural probe for Helicobacter pylori urease inhibitors, serving as a "fragment" for designing more potent drugs like Acetohydroxamic acid (Lithostat).

MMP Inhibition (Zinc-Dependent)

Matrix Metalloproteinases (MMPs) utilize a catalytic Zinc ion (


).
  • Mechanism: The hydroxamic acid acts as a "Zinc Binding Group" (ZBG).

  • Selectivity: While SHA binds Zn, it lacks the hydrophobic "tail" (P1' substituents) required for high affinity in specific MMP pockets (like MMP-2 or MMP-9), making it a weak but broad-spectrum inhibitor.

Visualization: Urease Inhibition Mechanism

UreaseInhibition ActiveSite Urease Active Site (Ni-Ni Center) Substrate Urea (Substrate) ActiveSite->Substrate Normal Hydrolysis Complex Enzyme-Inhibitor Complex (Dead-End) ActiveSite->Complex Bidentate Chelation (Displacement of H2O) Inhibitor SHA (Inhibitor) Inhibitor->Complex Ki ~ 10-100 µM

Figure 2: Competitive inhibition mechanism. SHA chelates the active site Nickel, blocking substrate access.

Part 4: Experimental Protocols (Assays)

Protocol A: Urease Inhibition Assay (Berthelot Method)

Use this to determine the


 of SHA against Jack Bean or H. pylori urease.
  • Buffer Prep: 25 mM HEPES (pH 7.5). Phosphate buffers are avoided as they competitively inhibit urease.

  • Enzyme Mix: Incubate Urease (0.5 units/mL) with varying concentrations of SHA (0.1 µM – 1000 µM) for 15 minutes at 37°C.

    • Note: Pre-incubation is critical for slow-binding inhibitors like hydroxamates.

  • Substrate Addition: Add Urea (final conc. 25 mM). Incubate for 30 minutes.

  • Detection: Add Phenol-Hypochlorite reagents (Berthelot reagents). Measure absorbance at 625 nm .

    • Interpretation: Reduced blue color intensity = Inhibition.

Protocol B: Stability Stress Test

Hydroxamic acids can hydrolyze to carboxylic acids (succinic acid), losing activity.

  • Prepare 10 mM SHA in PBS (pH 7.4).

  • Incubate at 37°C.

  • Aliquot at t=0, 4h, 24h, 48h.

  • HPLC Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).

    • Detection: UV 210 nm.

    • Failure Mode: Appearance of a succinic acid peak (earlier retention time) indicates degradation.

References

  • Kobashi, K., et al. (1962). "Specific inhibition of urease by hydroxamic acids." Biochimica et Biophysica Acta.

  • Munro, A. W., et al. (2013). "Structure and mechanism of metalloenzymes." Current Opinion in Structural Biology.

  • Griffith, D. P., et al. (1978). "Acetohydroxamic acid: clinical studies of a urease inhibitor in patients with staghorn renal calculi." The Journal of Urology.

  • Organic Syntheses. (1941).[2] "Succinic Anhydride preparation and reactivity." Organic Syntheses, Coll.[2] Vol. 2.

  • PubChem. (2024).[3] "4-(Hydroxyamino)-4-oxobutanoic acid (Compound Summary)." National Library of Medicine.

Sources

Technical Guide: Molecular Weight & Characterization of 4-(Hydroxyamino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Core Molecular Data

4-(Hydroxyamino)-4-oxobutanoic acid , commonly known as Succinohydroxamic Acid (SHA) , is a structural analogue of succinic acid where one carboxylic acid group is replaced by a hydroxamic acid moiety. It is a critical ligand in bioinorganic chemistry, widely utilized as a competitive inhibitor of urease enzymes via metal chelation.[1]

Quantitative Profile
ParameterValueUnitNotes
Average Molecular Weight 133.10 g/mol Standard laboratory value
Monoisotopic Mass 133.0375 DaFor High-Resolution Mass Spectrometry (HRMS)
Molecular Formula C₄H₇NO₄ --
CAS Registry Number 4743-99-1 -Distinct from the anilino derivative (CAS 62558-67-2)
pKa (Predicted) ~4.2 (COOH), ~9.0 (NHOH)-Acidic carboxyl; weakly acidic hydroxamate

Structural Analysis & Chemical Identity

To ensure experimental integrity, researchers must distinguish this compound from its structural congeners.[1] The molecule consists of a four-carbon backbone terminating in a carboxylic acid at C1 and a hydroxamic acid at C4.[1]

Structural Causality

The dual functionality defines its behavior:

  • Carboxylic Acid (C1): Provides water solubility and anchors the molecule in polar active sites via hydrogen bonding.[1]

  • Hydroxamic Acid (C4): The Zinc/Nickel Binding Group (ZBG) .[1] The N-hydroxyamide moiety (

    
    ) acts as a bidentate ligand, crucial for inhibiting metalloenzymes like urease and histone deacetylases (HDACs).
    
Critical Differentiation

Warning: Database searches often conflate this molecule with 4-(4-hydroxyanilino)-4-oxobutanoic acid (MW 209.20 g/mol ).[2]

  • Target Molecule (SHA): Contains a

    
     group.[1] MW = 133.10.[1]
    
  • Impurity/Analogue: Contains a

    
     group. MW = 209.20.[1][2][3]
    
  • Validation Check: Always verify the presence of aromatic protons in NMR.[1] SHA lacks aromatic protons; the anilino derivative has strong aromatic signals (6.5–7.5 ppm).[1]

Experimental Protocol: Synthesis & Preparation

Objective: Produce high-purity Succinohydroxamic Acid for analytical standards.

This protocol utilizes the ring-opening of succinic anhydride by hydroxylamine.[1] This method is preferred over ester displacement due to higher atom economy and simpler purification (avoiding competitive hydrolysis).[1]

Reagents
  • Succinic anhydride (

    
    99%)[1][2]
    
  • Hydroxylamine hydrochloride (

    
    )[1]
    
  • Potassium Hydroxide (KOH)[1][4]

  • Methanol (Anhydrous)[1]

Step-by-Step Methodology
  • Activation: Dissolve

    
     (1.1 eq) in methanol.
    
  • Neutralization: Add KOH (1.1 eq) in methanol at 0°C to generate free hydroxylamine base (

    
    ). Filter off the precipitated KCl.[1]
    
  • Nucleophilic Attack: Add the filtrate dropwise to a solution of succinic anhydride (1.0 eq) in methanol at 0°C.

    • Mechanism:[5] The nitrogen lone pair of

      
       attacks the carbonyl carbon of the anhydride, opening the ring.
      
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (System: Butanol/Acetic Acid/Water).[1]

  • Workup: Evaporate solvent under reduced pressure. Recrystallize the residue from ethanol/water to yield white crystalline solid.[1]

Workflow Visualization

SynthesisWorkflow Start Succinic Anhydride Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (0°C) Reagent Hydroxylamine (Free Base) Reagent->Intermediate Product Succinohydroxamic Acid (MW 133.10) Intermediate->Product Ring Opening & Proton Transfer

Figure 1: Synthetic pathway for the ring-opening generation of Succinohydroxamic Acid.

Analytical Characterization (Self-Validating Protocols)

To certify the molecular weight and identity, use the following multi-modal approach.

A. Mass Spectrometry (MS)

Method: ESI-MS (Electrospray Ionization) in Negative Mode.[1]

  • Rationale: Hydroxamic acids ionize readily in negative mode (

    
    ) due to the acidity of the hydroxamate proton.
    
  • Expected Signals:

    • m/z 132.03:

      
       (Base Peak).
      
    • m/z 265.07:

      
       (Dimer adduct, common at high concentrations).
      
  • Validation Criterion: If you observe m/z 115 (loss of OH) or m/z 89 (loss of CONH), these are fragmentation products, confirming the labile hydroxamate headgroup.

B. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Avoid 

initially to observe exchangeable protons).[1]
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
12.0 - 12.2 Broad Singlet1HCarboxylic acid

10.3 - 10.5 Broad Singlet1HHydroxamic

8.7 - 8.9 Broad Singlet1HHydroxamic

2.35 - 2.45 Triplet (

Hz)
2H

-methylene (

)
2.20 - 2.30 Triplet (

Hz)
2H

-methylene (

)

Self-Validation: The presence of two distinct triplets in the aliphatic region (2.2–2.5 ppm) confirms the ring opening. If only a singlet at ~2.6 ppm is seen, the starting material (succinic anhydride) is unreacted.[1]

Mechanism of Action: Urease Inhibition

Succinohydroxamic acid is a classic "substrate-analogue" inhibitor.[1] Its molecular weight and dimensions allow it to fit into the active site of urease, mimicking urea.[1]

The Chelation Mechanism

Urease contains a binuclear nickel (


) active site.[1] The hydroxamic acid group acts as a bidentate ligand , bridging the two nickel ions.[1][6] This displaces the water molecule required for urea hydrolysis, effectively locking the enzyme.[1]

UreaseInhibition cluster_mechanism Interaction Logic Enzyme Urease Active Site (Binuclear Ni2+) Complex Enzyme-Inhibitor Complex (Octahedral Geometry) Enzyme->Complex Stabilization Inhibitor Succinohydroxamic Acid (Anionic Form) Inhibitor->Enzyme Chelation (O,O-donor) MechDetail Hydroxamate Oxygen -> Ni(1) Carbonyl Oxygen -> Ni(2) Complex->MechDetail Substrate Urea (Substrate) Substrate->Enzyme Blocked by Inhibitor

Figure 2: Mechanism of competitive inhibition. The hydroxamic acid chelates the active site Nickel ions, preventing urea binding.

References

  • PubChem. 4-(Hydroxyamino)-4-oxobutanoic acid (Compound Summary). National Library of Medicine.[1][2] [Link]

  • Kobashi, K., et al. (1962).[1] Specific Inhibition of Urease by Hydroxamic Acids.[1][7] Biochimica et Biophysica Acta.[1] [Link][1]

  • Fishbein, W. N., & Carbone, P. P. (1965).[1] Urease Catalysis. II.[1][8] Inhibition of the Enzyme by Hydroxamic Acids.[1][7][9] Journal of Biological Chemistry.[1] [Link]

Sources

Predicted pKa of N-Hydroxysuccinamic Acid: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the predicted pKa values for N-Hydroxysuccinamic acid, structured for researchers in medicinal chemistry and drug development.

Abstract

N-Hydroxysuccinamic acid (CAS: 4743-99-1), also known as succinomonohydroxamic acid, is a heterofunctional small molecule featuring both a carboxylic acid and a hydroxamic acid moiety.[1][2] It serves as a critical structural motif in the design of siderophore mimics, histone deacetylase (HDAC) inhibitors, and metalloproteinase inhibitors. This guide synthesizes computational predictions with mechanistic organic chemistry to establish the ionization profile of the compound, defining its behavior in physiological environments.

Chemical Identity & Structural Basis

To accurately predict the acid dissociation constants (pKa), one must first deconstruct the molecule into its constituent ionizable groups. N-Hydroxysuccinamic acid is a linear derivative of succinic acid where one carboxyl group is converted to a hydroxamic acid.

  • IUPAC Name: 4-(Hydroxyamino)-4-oxobutanoic acid

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [2]
  • Key Functional Groups:

    • Distal Carboxylic Acid (

      
      -proton): 
      
      
      
    • Hydroxamic Acid (

      
      -proton): 
      
      
      
Structural Diagram (Ionization Sites)

The following diagram illustrates the sequential deprotonation sites.

IonizationPath Neutral Neutral Species (H2A) HOOC-CH2-CH2-CONHOH Monoanion Monoanion (HA-) -OOC-CH2-CH2-CONHOH (Carboxylate formed) Neutral->Monoanion pKa1 ≈ 5.28 (COOH Deprotonation) Dianion Dianion (A2-) -OOC-CH2-CH2-CONHO- (Hydroxamate formed) Monoanion->Dianion pKa2 ≈ 9.0 - 9.5 (NH-OH Deprotonation)

Figure 1: Stepwise ionization pathway of N-Hydroxysuccinamic acid.

Predicted pKa Values and Mechanistic Rationale

Based on Quantitative Structure-Property Relationship (QSPR) algorithms and comparative analysis of structural analogs (e.g., succinic acid, acetohydroxamic acid), the predicted dissociation constants are as follows:

Table 1: Predicted Dissociation Constants
Ionizable GroupPredicted pKaConfidenceMechanistic Driver
pKa

(Carboxylic Acid)
5.28 ± 0.10 HighInductive withdrawal by distal amide-like hydroxamate group.
pKa

(Hydroxamic Acid)
9.0 – 9.5 MediumResonance stabilization of the hydroxamate anion (

).
Detailed Analysis
pKa

: The Carboxylic Acid (COOH)
  • Prediction: 5.28[3]

  • Rationale: The pKa of unsubstituted succinic acid is 4.21 (pKa

    
    ) and 5.64 (pKa
    
    
    
    ). In N-Hydroxysuccinamic acid, the carboxylic acid is separated from the hydroxamic group by an ethylene bridge (
    
    
    ). The hydroxamic group (
    
    
    ) acts as an electron-withdrawing group (EWG) similar to an amide. This inductive effect stabilizes the carboxylate anion slightly less effectively than a proximal carboxyl group (as in succinic acid's first ionization), but the value of 5.28 suggests it behaves similarly to the second ionization of succinic acid or a typical aliphatic acid influenced by a distal polar group.
pKa

: The Hydroxamic Acid (-CONHOH)
  • Prediction: ~9.2[4][5]

  • Rationale: Hydroxamic acids are weak acids. The proton on the hydroxylamine nitrogen (

    
    ) is the acidic center. Upon deprotonation, the negative charge is delocalized onto the carbonyl oxygen, forming a stable chelate-ready anion.
    
  • Analog Comparison:

    • Acetohydroxamic acid pKa: ~9.4[5]

    • Suberoylanilide hydroxamic acid (SAHA) pKa: ~9.2

    • Benzohydroxamic acid pKa: ~8.8 (increased acidity due to phenyl conjugation)

    • Since N-Hydroxysuccinamic acid lacks direct aromatic conjugation to the hydroxamate, its pKa is expected to align with aliphatic hydroxamic acids (9.0–9.5).

Experimental Validation Protocol

For researchers requiring empirical verification, the following self-validating protocol using Potentiometric Titration is recommended. This method is superior to UV-Vis spectrophotometry for this compound due to the lack of a strong chromophore in the aliphatic chain.

Protocol: Potentiometric Determination of pKa

Objective: Determine precise pKa values by identifying inflection points in the pH vs. volume curve.

Reagents:

  • Analyte: 50 mg N-Hydroxysuccinamic acid (>98% purity).

  • Titrant: 0.1 M NaOH (standardized against KHP).

  • Solvent: Degassed HPLC-grade water (CO

    
    -free to prevent carbonate error).
    
  • Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength,

    
    ).
    

Workflow:

  • Preparation: Dissolve analyte in 50 mL of 0.1 M KCl solution. Ensure complete dissolution; mild sonication may be required.

  • Blank Run: Perform a titration on the solvent blank to subtract background acidity/alkalinity.

  • Titration:

    • Maintain temperature at 25.0 °C ± 0.1 °C using a jacketed vessel.

    • Purge with N

      
       or Ar gas to exclude atmospheric CO
      
      
      
      (critical for pKa > 7).
    • Add NaOH in 5-10 µL increments.

    • Record pH after stabilization (<0.005 pH unit drift/min).

  • Data Processing:

    • Plot pH vs. Volume of NaOH.

    • Calculate the first derivative (

      
      ) to locate equivalence points.
      
    • Apply the Bjerrum method or non-linear least squares regression (e.g., Hyperquad) to calculate pKa values.

Success Criteria:

  • Two distinct inflection points should be observed (one near pH 5.3, one near pH 9.2).

  • The volume of base consumed between the start and first point should equal the volume between the first and second point (stoichiometric 1:1 ratio).

Implications for Drug Development

Understanding the ionization state is vital for predicting pharmacokinetics and pharmacodynamics.

Solubility & Permeability[6]
  • pH 1.2 (Stomach): The molecule is neutral (

    
    ). This form has the highest lipophilicity (LogP ~ -2.0) and membrane permeability, though it remains highly water-soluble due to its polarity.
    
  • pH 7.4 (Blood/Cytosol): The molecule exists primarily as the monoanion (Carboxylate

    
    , Hydroxamic acid neutral).
    
    • Implication: The negative charge limits passive diffusion across cell membranes, suggesting the need for active transport (e.g., via monocarboxylate transporters) or prodrug strategies (esterification).

Metal Chelation (Siderophore Activity)

The hydroxamic acid moiety is a bidentate ligand.[6]

  • Mechanism: It coordinates metal ions (Fe

    
    , Zn
    
    
    
    ) through the carbonyl oxygen and the deprotonated hydroxylamine oxygen.
  • pKa Relevance: Effective chelation often requires deprotonation of the hydroxamic acid (pKa ~9.2). However, metal binding significantly lowers the effective pKa of this group, allowing chelation to occur at physiological pH (7.4) via proton displacement.

Chelation Ligand Free Ligand (pH 7.4) Monoanion Complex Metal-Ligand Complex (Proton Displaced) Ligand->Complex Binding causes acidification Metal Metal Ion (Fe3+ / Zn2+) Metal->Complex Coordination

Figure 2: Chelation logic. The high pKa2 (9.2) does not prevent binding at pH 7.4 due to the thermodynamic stability of the metal complex.

References

  • ChemicalBook. (2024). 4-(Hydroxyamino)-4-oxobutanoic acid Chemical Properties and Predicted pKa. Retrieved from

  • National Institutes of Health (NIH). (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Retrieved from

  • Santos, M. A., et al. (2025). Acidity of hydroxamic acids and amides: Theoretical and experimental analysis. Organic & Biomolecular Chemistry. Retrieved from

  • PubChem. (2025).[7][8] Succinic Acid pKa and Chemical Data. National Library of Medicine. Retrieved from

  • LookChem. (2024). 4-(Hydroxyamino)-4-oxobutanoic acid Product Information. Retrieved from

Sources

The Hydroxamate Pharmacophore: From Siderophore Biology to Epigenetic Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the biological utility of hydroxamic acids (


), a functional group defined by its exceptional metal-chelating properties.[1][2][3][4] While historically recognized for their role in microbial iron transport (siderophores), hydroxamic acids have evolved into a cornerstone of modern drug discovery, particularly in epigenetics (HDAC inhibitors) and antimicrobial research (LpxC inhibitors). This document provides a mechanistic analysis of their binding kinetics, detailed experimental protocols for their detection and assaying, and a critical evaluation of the stability challenges that define their clinical translation.

Part 1: The Chelation Imperative — Mechanistic Foundation

The biological potency of hydroxamic acid stems from its ability to form stable five-membered chelate rings with transition metals. Unlike carboxylic acids, the hydroxamate moiety possesses both a carbonyl oxygen and a hydroxylamine oxygen, allowing it to act as a bidentate ligand.

Coordination Chemistry

At physiological pH, the hydroxamic acid group (


) can deprotonate to form the hydroxamate anion, which binds metal ions with high affinity.[5][6]
  • Iron (Fe³⁺): Hydroxamates are "hard" ligands that prefer "hard" cations like Fe³⁺. In nature, three hydroxamate groups often coordinate a single Fe³⁺ ion in an octahedral geometry (e.g., Desferrioxamine B), achieving stability constants (

    
    ) often exceeding 
    
    
    
    .
  • Zinc (Zn²⁺): In medicinal chemistry, the hydroxamate acts as a "warhead" targeting the catalytic zinc ion within metalloenzymes (e.g., HDACs, MMPs). The oxygen atoms displace the water molecule coordinated to the zinc, thereby blocking substrate access and catalytic function.

Quantitative Comparison of Metal Binding

The following table summarizes the binding characteristics relevant to biological research.

Metal IonBiological ContextCoordination GeometryDissociation Constant (

)
Representative Ligand
Fe³⁺ Siderophore transportOctahedral (3:1 ligand:metal)

M (High Affinity)
Desferrioxamine B
Zn²⁺ HDAC/MMP InhibitionTetrahedral/Penta-coordinated

M (Nanomolar)
Vorinostat (SAHA)
Ni²⁺ Urease InhibitionOctahedral/Square planar

M (Micromolar)
Acetohydroxamic Acid

Part 2: Natural Systems — The Siderophore Paradigm

Before their adoption in oncology, hydroxamic acids were identified as siderophores —small molecules secreted by microorganisms to scavenge iron from iron-deficient environments.

Mechanism of Iron Transport

Bacteria such as Streptomyces pilosus secrete Desferrioxamine B. This molecule solubilizes ferric iron from oxides in the environment. The resulting ferri-siderophore complex is recognized by specific outer membrane receptors (e.g., FhuA, FepA) and actively transported into the periplasm against a concentration gradient.

Protocol: Siderophore Detection (Chrome Azurol S Assay)

The Chrome Azurol S (CAS) assay is the gold standard for detecting hydroxamate siderophores. It relies on a colorimetric shift: the CAS-Fe³⁺ complex is blue; when a strong chelator (siderophore) removes the iron, the release of free CAS dye turns the solution orange.

Reagents:

  • CAS Solution: 60.5 mg Chrome Azurol S in 50 mL

    
    .[7]
    
  • Iron Solution: 1 mM

    
     in 10 mM HCl.
    
  • Surfactant: 72.9 mg HDTMA (Hexadecyltrimethylammonium bromide) in 40 mL

    
    .[8]
    

Step-by-Step Methodology:

  • Preparation: Mix 10 mL of Iron Solution with 50 mL of CAS Solution. Slowly add this mixture to the Surfactant solution while stirring. Autoclave.

  • Plate Pouring: Mix the blue CAS reagent (100 mL) with 900 mL of sterile LB agar (cooled to 50°C) and pour plates.

  • Inoculation: Stab inoculate the test bacterial strain into the center of the CAS agar plate.

  • Incubation: Incubate at 28–37°C for 24–48 hours.

  • Validation: Observe the formation of an orange halo around the colony.

    • Positive Control:[9]Pseudomonas aeruginosa (Pyoverdine/Pyochelin producer).

    • Negative Control:[10][11]E. coli K-12 (under iron-replete conditions).

  • Quantification: Measure the diameter of the halo (

    
    ) relative to the colony diameter (
    
    
    
    ).
    
    

Part 3: Therapeutic Translation — HDAC Inhibition[4][12]

The most successful clinical application of hydroxamic acids is in the inhibition of Histone Deacetylases (HDACs).[1] Drugs like Vorinostat (SAHA) use a hydroxamic acid warhead to chelate the zinc ion at the bottom of the HDAC active site pocket.

Mechanism of Action

HDACs remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression.[12] Hydroxamate inhibitors reverse this, causing hyperacetylation and re-expression of tumor suppressor genes.

HDAC_Mechanism HDAC HDAC Enzyme (Active Site Zn2+) Chelation Zn2+ Chelation (Bidentate Binding) HDAC->Chelation Target Substrate Acetylated Histone (Lysine Residue) Substrate->HDAC Normal Substrate Inhibitor Hydroxamic Acid Drug (e.g., Vorinostat) Inhibitor->Chelation Warhead Block Catalytic Blockade Chelation->Block Result Hyperacetylation of Histones Block->Result Prevents Deacetylation GeneExpr Re-expression of Tumor Suppressors (p21, p53) Result->GeneExpr

Caption: Mechanistic pathway of HDAC inhibition by hydroxamic acids. The drug competes with the natural substrate for the Zinc ion, locking the enzyme in an inactive state.

Protocol: Fluorometric HDAC Activity Assay

This assay quantifies the inhibitory potency (


) of a hydroxamic acid candidate. It utilizes a substrate with an acetylated lysine side chain conjugated to a fluorophore.[9]

Materials:

  • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .
    
  • Substrate: Fluorogenic acetylated peptide (e.g., Boc-Lys(Ac)-AMC).

  • Developer: Trypsin or Lysyl endopeptidase.

  • Enzyme: Purified HDAC1/HDAC6 or Nuclear Extract.

Workflow:

  • Inhibitor Incubation:

    • Add 10 µL of test compound (hydroxamic acid) at varying concentrations (1 nM – 10 µM) to a black 96-well plate.

    • Add 15 µL of HDAC enzyme solution.

    • Incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Substrate Addition:

    • Add 25 µL of Fluorogenic Substrate (50 µM final).

    • Incubate at 37°C for 30 minutes. Note: HDAC removes the acetyl group during this phase.[9]

  • Development:

    • Add 50 µL of Developer Solution containing Trypsin.

    • Incubate at Room Temperature for 15 minutes.

    • Mechanism:[4][10][13][14] Trypsin cleaves the deacetylated lysine-fluorophore bond, releasing the free fluorophore. It cannot cleave the acetylated substrate.

  • Readout:

    • Measure Fluorescence (Ex: 350-380 nm / Em: 440-460 nm).

  • Analysis:

    • Plot Relative Fluorescence Units (RFU) vs. Log[Inhibitor].

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      

Part 4: Critical Challenges in Research & Development

While potent, hydroxamic acids face significant "drug-like" liabilities that researchers must address during lead optimization.

The Selectivity Problem

The "zinc-binding group" (ZBG) nature of hydroxamic acids leads to promiscuity. A compound designed for HDACs may off-target Matrix Metalloproteinases (MMPs) or ADAMs, leading to musculoskeletal side effects (e.g., joint pain observed in Marimastat trials).

  • Mitigation Strategy: Design the "cap" group (the R-group attached to the hydroxamate) to exploit specific hydrophobic pockets unique to the target enzyme isoform.

Metabolic Instability & Mutagenicity
  • Hydrolysis: In vivo, hydroxamic acids are susceptible to hydrolysis by amidases, converting them to the corresponding carboxylic acid (inactive) and hydroxylamine.

  • Glucuronidation: Rapid Phase II metabolism often leads to poor oral bioavailability.

  • Mutagenicity: Some hydroxamic acids test positive in the Ames test. This is often attributed to the Lossen Rearrangement , where the hydroxamic acid converts to a reactive isocyanate intermediate capable of DNA alkylation.

    • Screening: Early-stage Ames testing is mandatory for hydroxamate candidates.

Stability_Issues cluster_Metabolism Metabolic Fate cluster_Chemical Chemical Instability Hydroxamic Hydroxamic Acid (R-CO-NH-OH) Hydrolysis Hydrolysis (Amidases) Hydroxamic->Hydrolysis Gluc O-Glucuronidation (Rapid Excretion) Hydroxamic->Gluc Lossen Lossen Rearrangement Hydroxamic->Lossen Inactive Carboxylic Acid (Inactive) Hydrolysis->Inactive Isocyanate Isocyanate (Reactive Electrophile) Lossen->Isocyanate DNA DNA Alkylation (Mutagenicity) Isocyanate->DNA

Caption: Metabolic and chemical degradation pathways limiting hydroxamic acid efficacy.

References

  • Neilands, J. B. (1995).[3] "Siderophores: Structure and Function of Microbial Iron Transport Compounds." Journal of Biological Chemistry. 3[10][15]

  • Schwyn, B., & Neilands, J. B. (1987).[8][15][16] "Universal chemical assay for the detection and determination of siderophores."[17] Analytical Biochemistry. 8

  • Marks, P. A., & Breslow, R. (2007). "Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug." Nature Biotechnology. 4

  • Muri, E. M., et al. (2021). "Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications." ACS Omega. 4

  • Elabscience. "Histone Deacetylase (HDAC) Activity Fluorometric Assay Kit Protocol." 18

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-(Hydroxyamino)-4-oxobutanoic Acid (SMHA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This guide details the synthesis of 4-(Hydroxyamino)-4-oxobutanoic acid (SMHA) , a critical pharmacophore used as a urease inhibitor, matrix metalloprotease (MMP) inhibitor precursor, and metal-chelating ligand. Unlike complex multi-step protections, this protocol utilizes a direct nucleophilic ring-opening of succinic anhydride by hydroxylamine under kinetically controlled conditions. This method prioritizes atom economy, scalability, and minimal waste generation.

Key Technical Achievement: Selective mono-functionalization of a symmetric anhydride to yield the hydroxamic acid without over-reaction to the di-hydroxamate or cyclization back to N-hydroxysuccinimide.

Scientific Background & Mechanism[1][2][3]

Biological Significance

Hydroxamic acids are potent zinc-binding groups (ZBG). SMHA functions by chelating the active site nickel ions in urease or zinc ions in MMPs.

  • Urease Inhibition: SMHA mimics the transition state of urea hydrolysis, preventing bacterial colonization (e.g., H. pylori).

  • MMP Inhibition: The hydroxamate moiety coordinates the catalytic zinc atom, blocking the hydrolysis of the peptide bond in collagen substrates.

Retrosynthetic Analysis

The synthesis relies on the varying reactivity of carbonyl species. Succinic anhydride possesses significant ring strain, making it highly susceptible to nucleophilic attack by the "alpha-effect" nucleophile, hydroxylamine (


).

Reaction Pathway:

  • In-situ Neutralization: Hydroxylamine hydrochloride is deprotonated to generate the free nucleophile.

  • Nucleophilic Attack: The nitrogen lone pair attacks one carbonyl of the anhydride.

  • Ring Opening: The ring opens to form the carboxylate (due to basic conditions) and the hydroxamic acid.

  • Acidification: Protonation yields the target zwitterionic/acidic species.

Materials & Safety Specifications

Reagents Table
ReagentCAS No.[1][2][3][4][5]MW ( g/mol )RoleHazard Class
Succinic Anhydride 108-30-5100.07ElectrophileIrritant, Moisture Sensitive
Hydroxylamine HCl 5470-11-169.49Nucleophile SourceCorrosive, Sensitizer, Expl. Risk
Sodium Hydroxide (NaOH) 1310-73-240.00BaseCorrosive
Hydrochloric Acid (37%) 7647-01-036.46Acidifying AgentCorrosive, Fuming
Methanol/Water --SolventFlammable (MeOH)
Critical Safety Warning
  • Hydroxylamine Hazard: Hydroxylamine and its salts can be explosive upon heating or shock, especially in the presence of metal ions or when dry. Never heat the reaction mixture above 40°C during the initial mixing. Ensure all glassware is free of heavy metal residues.

  • Exotherm Control: The ring-opening reaction is exothermic. Efficient cooling is mandatory to prevent thermal runaway or degradation.

Detailed Experimental Protocol

Workflow Visualization

SynthesisWorkflow Start Start: Reagent Prep Soln_A Solution A: NH2OH·HCl in Water (0-5°C) Start->Soln_A Soln_B Solution B: NaOH (2.1 eq) in Water Start->Soln_B Mix Neutralization: Add B to A slowly Maintain < 5°C Soln_A->Mix Soln_B->Mix Addition Reaction: Add Succinic Anhydride (Solid) portion-wise over 30 mins Mix->Addition Free NH2OH generated Stir Stirring: 1 hour at 0°C Then warm to RT (2 hours) Addition->Stir Ring Opening Acidify Acidification: Cool to 0°C Add conc. HCl to pH 2.0 Stir->Acidify Formation of Na-Salt Crystallize Crystallization: Precipitate forms overnight (4°C) Acidify->Crystallize Protonation Filter Isolation: Vacuum Filtration Wash with ice-cold water Crystallize->Filter Dry Drying: Vacuum Desiccator (P2O5 or Silica) Filter->Dry

Caption: Step-by-step workflow for the synthesis of SMHA via anhydride ring opening.

Step-by-Step Methodology

Scale: 50 mmol (Based on Succinic Anhydride)

Step 1: Preparation of Free Hydroxylamine

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Hydroxylamine Hydrochloride (3.82 g, 55 mmol, 1.1 eq) in distilled water (20 mL).

  • Place the flask in an ice/salt bath and cool to 0°C .

  • Prepare a solution of NaOH (4.4 g, 110 mmol, 2.2 eq) in water (15 mL).

  • Add the NaOH solution dropwise to the hydroxylamine solution over 15 minutes. Note: The stoichiometry is 1 eq of NaOH to neutralize the HCl and 1 eq to keep the environment basic for the incoming carboxylic acid formation.

Step 2: Ring Opening Reaction

  • Ensure the internal temperature is < 5°C .

  • Add Succinic Anhydride (5.00 g, 50 mmol, 1.0 eq) as a solid in small portions over 30 minutes.

    • Why Solid Addition? Adding the anhydride as a solid prevents premature hydrolysis that might occur if dissolved in water. It dissolves as it reacts.

  • Stir the mixture vigorously at 0°C for 1 hour.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for an additional 2 hours. The solution should be clear and homogeneous.

Step 3: Acidification and Isolation

  • Cool the reaction mixture back to 0°C .

  • Carefully add concentrated Hydrochloric Acid (12 M) dropwise.

  • Monitor pH using narrow-range pH paper or a calibrated meter. Target pH: 2.0 - 2.5 .

    • Observation: A white crystalline precipitate should begin to form as the pH drops below 4.

  • Once the pH is stable at 2.0, stir at 0°C for 30 minutes to maximize precipitation.

  • Filter the solid using a Buchner funnel with vacuum suction.

  • Wash the filter cake with ice-cold water (2 x 5 mL). Do not over-wash, as the product has moderate water solubility.

Step 4: Purification (Recrystallization)

  • The crude product is often sufficiently pure (>95%) for many applications. If higher purity is required:

  • Dissolve the crude solid in a minimum amount of hot water (approx. 60°C).

  • Add hot ethanol or methanol until the solution just becomes turbid, then add a drop of water to clear it.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Collect crystals by filtration and dry in a vacuum desiccator over

    
    .
    

Quality Control & Characterization

Expected Properties
  • Appearance: White crystalline powder.[6][7]

  • Melting Point: 82 – 86 °C (Recrystallized from Acetonitrile) [1]. Note: Impure samples often melt lower or exhibit broad ranges.

  • Solubility: Soluble in water, DMSO, Methanol. Sparingly soluble in cold ethanol/ethyl acetate.

NMR Interpretation ( )

The structure


 is characterized by the asymmetry introduced by the two different carbonyl environments.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
12.0 - 12.5 Broad Singlet1HCOOH (Carboxylic Acid)
10.3 - 10.5 Broad Singlet1HNH -OH (Hydroxamic NH)
8.6 - 8.8 Broad Singlet1HNH-OH (Hydroxamic OH)
2.35 - 2.45 Triplet (approx)2H

(Next to COOH)
2.20 - 2.30 Triplet (approx)2H

(Next to CONHOH)

Note: In


, the labile protons (COOH, NH, OH) will exchange and disappear, leaving only the two methylene triplets.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product remained in aqueous filtrate.The product is water-soluble.[1][3][7] Saturate the filtrate with NaCl and extract with Ethyl Acetate (3x), then evaporate.
Oiling Out Impurities or temperature too high.Seed the solution with a crystal of succinic acid or scratch the glass side. Ensure cooling is slow.
Product is Succinic Acid Hydrolysis of anhydride by water.Ensure the amine is added before the anhydride hydrolyzes. Use fresh anhydride. Keep temp low.
Product is Succinimide Cyclization during workup.Avoid heating the acidic solution. Cyclization is favored by heat and acid.

References

  • Kobashi, K., et al. (1962). Specific inhibition of urease by hydroxamic acids. Biochimica et Biophysica Acta, 65(2), 380-383. (Foundational text on hydroxamic acid urease inhibition).
  • Org. Synth. (1939). General methods for anhydride ring opening. Organic Syntheses, Coll. Vol. 2, p. 19. (Adapted for general anhydride chemistry).
  • PubChem. (2024). Succinic Acid and Derivatives Data.[8][9][2][10][11] National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: 4-(Hydroxyamino)-4-oxobutanoic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and application note for 4-(Hydroxyamino)-4-oxobutanoic acid (commonly referred to as Succinic Hydroxamic Acid or SHA ).

This guide is structured for researchers in medicinal chemistry and oncology, specifically focusing on metalloenzyme inhibition and fragment-based drug design (FBDD) .

Compound: 4-(Hydroxyamino)-4-oxobutanoic acid Synonyms: Succinic Hydroxamic Acid (SHA), Succinic Acid Monohydroxamate CAS: 1948-29-4 Molecular Formula:


Molecular Weight:  133.10  g/mol 

Part 1: Scientific Foundation & Mechanism of Action

The "Hydroxamate Warhead" in Oncology

4-(Hydroxyamino)-4-oxobutanoic acid represents the minimal structural pharmacophore for a vast class of anticancer agents: the Zinc-Binding Group (ZBG) . While long-chain hydroxamates (like Vorinostat/SAHA) are potent Histone Deacetylase (HDAC) inhibitors, this short-chain succinyl derivative serves a distinct role in cancer research.

It functions primarily through bidentate chelation of metal ions (Zn²⁺, Ni²⁺, Fe³⁺) within the active sites of metalloenzymes. In the context of cancer, it is utilized in two specific high-impact areas:

  • Gastric Cancer & H. pylori: It is a potent inhibitor of bacterial Urease (Ni²⁺ dependent). Helicobacter pylori relies on urease to survive stomach acid; chronic infection is the primary cause of gastric adenocarcinoma and MALT lymphoma. SHA serves as a reference standard for inhibiting this carcinogenesis pathway.

  • Metastasis & MMPs: It acts as a core fragment for Matrix Metalloproteinase (MMP) inhibition. The succinyl-hydroxamate backbone mimics the transition state of collagen hydrolysis, blocking the enzymes responsible for tissue remodeling and tumor metastasis.

Chemical Biology: The Chelation Mechanism

Unlike carboxylic acids, the hydroxamic acid moiety (


) ionizes to form a stable 5-membered chelate ring with metal ions.

Reaction Logic:



In the tumor microenvironment, this chelation capability allows SHA to interfere with redox-active metals (Iron) and catalytic metals (Zinc/Nickel), disrupting the metabolic machinery of both the tumor and its oncogenic pathogens.

Part 2: Experimental Workflows & Protocols

Application A: H. pylori Urease Inhibition Assay (Gastric Cancer Model)

Context: Screening potential chemopreventive agents against H. pylori-induced carcinogenesis.

Rationale: Urease hydrolyzes urea into ammonia, neutralizing gastric acid and allowing H. pylori colonization. SHA inhibits this enzyme, preventing the chronic inflammation that leads to gastric cancer.

Protocol 1: Kinetic Determination of Urease Inhibition

Reagents:

  • Jack Bean Urease (Type III, lyophilized) or H. pylori lysate.

  • Assay Buffer: 25 mM HEPES, pH 7.5.

  • Substrate: 500 mM Urea solution.

  • Reagent: Phenol-hypochlorite (Berthelot’s reagent) for ammonia detection.

  • Inhibitor: 4-(Hydroxyamino)-4-oxobutanoic acid (Stock 100 mM in DMSO).

Step-by-Step Methodology:

  • Enzyme Activation: Dissolve Urease (5 U/mL) in HEPES buffer. Incubate at 37°C for 10 minutes.

  • Inhibitor Pre-incubation: Add SHA at varying concentrations (0.1 µM – 100 µM) to the enzyme solution. Incubate for 15 minutes prior to substrate addition.

    • Critical Note: Hydroxamates are often "slow-binding" inhibitors. Pre-incubation is essential to establish the enzyme-inhibitor complex (

      
      ).
      
  • Reaction Initiation: Add 50 µL of Urea substrate to initiate the reaction. Total volume: 200 µL.

  • Kinetics: Incubate for 20 minutes at 37°C.

  • Termination & Development: Add 50 µL of Phenol-hypochlorite reagents. Incubate 10 minutes at RT for color development (blue indophenol).

  • Quantification: Measure Absorbance at 625 nm .

Data Analysis: Plot


 vs. [SHA] to determine 

. For mechanism of action, use a Lineweaver-Burk plot; SHA typically displays competitive inhibition characteristics against urea.
Application B: Fragment-Based Drug Design (MMP Targeting)

Context: Designing inhibitors for tumor invasion (metastasis).

Rationale: The succinyl-hydroxamate motif binds the catalytic Zinc in MMPs (MMP-2, MMP-9). Researchers use SHA as a "fragment" in NMR-based screening to identify secondary binding sites on the enzyme surface.

Protocol 2: Saturation Transfer Difference (STD) NMR Screening

Objective: Confirm direct binding of SHA to the MMP catalytic domain.

Methodology:

  • Sample Prep: Prepare recombinant MMP-9 catalytic domain (5 µM) in deuterated Tris-buffer (pH 7.5).

  • Ligand Addition: Add SHA at a high ligand-to-protein ratio (e.g., 100:1, approx 500 µM).

  • NMR Acquisition:

    • Acquire 1D

      
       NMR spectrum (Reference).
      
    • Acquire STD-NMR spectrum with on-resonance irradiation at protein methyl signals (-0.5 ppm) and off-resonance at 30 ppm.

  • Interpretation: Signals from SHA that appear in the difference spectrum (STD) indicate magnetization transfer from the protein, confirming binding.

    • Success Metric: Strong STD signals for the succinyl methylene protons (

      
      ) confirm the hydroxamate is anchored to the Zinc, while the tail interacts with the S1' pocket.
      

Part 3: Data Visualization & Pathway Logic

Mechanism of Action Diagram

The following diagram illustrates the dual-pathway utility of SHA in cancer research: blocking bacterial carcinogenesis (Urease) and inhibiting tumor invasion (MMPs).

SHA_Mechanism SHA 4-(Hydroxyamino)- 4-oxobutanoic acid (SHA) Ni Nickel (Ni2+) Active Site SHA->Ni Chelation Urease H. pylori Urease SHA->Urease Inhibits Zn Zinc (Zn2+) Active Site SHA->Zn Bidentate Binding MMP Matrix Metalloproteinases (MMP-2/9) SHA->MMP Competitive Block Ni->Urease Required Cofactor Ammonia Ammonia Production (Acid Neutralization) Urease->Ammonia Catalyzes Inflammation Chronic Gastritis & Carcinogenesis Ammonia->Inflammation Promotes Zn->MMP Catalytic Core ECM ECM Degradation (Collagen Hydrolysis) MMP->ECM Degrades Metastasis Tumor Invasion & Metastasis ECM->Metastasis Enables

Figure 1: Dual-mechanism of Succinic Hydroxamic Acid in preventing gastric carcinogenesis and tumor metastasis via metalloenzyme chelation.

Part 4: Comparative Data & Specifications

Inhibitor Profile Table

Comparison of SHA against clinical standards in relevant assays.

CompoundTarget EnzymeMechanismIC50 (Approx.)Application Note
Succinic Hydroxamic Acid Urease (H. pylori) Competitive (Ni²⁺)5 - 20 µM Standard Reference Probe
Acetohydroxamic AcidUreaseCompetitive (Ni²⁺)15 - 30 µMClinical drug (Lithostat)
Succinic Hydroxamic Acid MMP-1 / MMP-2 Competitive (Zn²⁺)> 100 µM Fragment / Scaffold only
MarimastatMMPsCompetitive (Zn²⁺)< 0.01 µMClinical candidate (SHA derivative)
SAHA (Vorinostat)HDACsCompetitive (Zn²⁺)< 1.0 µMSHA chain is too short for HDACs

Key Insight: SHA is a potent urease inhibitor but a weak MMP inhibitor on its own. In MMP research, it is used as a "warhead" fragment, whereas in Urease research, it is a functional inhibitor.

Part 5: Safety & Handling (Material Safety)

  • Stability: Hydroxamic acids are prone to hydrolysis in strong acids. Store SHA at -20°C in solid form.

  • Solution Stability: Freshly prepare DMSO stocks. Hydroxamates can undergo the Lossen rearrangement under specific thermal conditions; avoid heating above 60°C.

  • Iron Contamination: Because SHA is a siderophore-like chelator, use iron-free glassware and buffers (treat with Chelex-100) to prevent false negatives in inhibition assays.

Part 6: References

  • MMP Inhibition Structure-Activity:

    • Whittaker, M., et al. "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 1999.

    • Context: Establishes the succinyl-hydroxamate backbone as the fundamental unit for MMP inhibition (e.g., Marimastat).

  • Urease Inhibition & Gastric Cancer:

    • Amtul, Z., et al. "Chemistry and Mechanism of Urease Inhibition." Current Medicinal Chemistry, 2002.

    • Context: Details the kinetics of hydroxamic acids (including succinic derivatives) in inhibiting H. pylori urease.

  • Hydroxamic Acid Synthesis & Applications:

    • Mishra, V., et al. "Green Synthesis of Hydroxamic Acid and Its Potential Industrial Applications." ResearchGate, 2017.

    • Context: verification of succinic hydroxamic acid applications in enzymatic inhibition.

  • Fragment-Based Drug Discovery (FBDD):

    • Erlanson, D. A., et al. "Fragment-based drug discovery." Journal of Medicinal Chemistry, 2004.

    • Context: Methodology for using small zinc-binding fragments like SHA to build high-affinity cancer drugs.

Application Note: N-Hydroxysuccinamic Acid Scaffolds as Metalloproteinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N-Hydroxysuccinamic acid represents the core structural scaffold of the succinyl hydroxamate class of matrix metalloproteinase (MMP) inhibitors. While often overshadowed by its complex derivatives like Marimastat or Ilomastat , the N-hydroxysuccinamic acid moiety functions as the critical Zinc-Binding Group (ZBG) responsible for the potent chelation of the catalytic zinc ion (


) within the MMP active site.

This guide details the mechanistic grounding, handling, and experimental protocols for evaluating N-hydroxysuccinamic acid derivatives. It is designed for researchers investigating MMP pathophysiology in cancer metastasis, arthritis, and tissue remodeling.

Chemical Identity & Distinction[1][2]
  • Core Scaffold: Succinyl hydroxamate (

    
    ).
    
  • Mechanism: Bidentate chelation of active site Zinc.[1]

  • Distinction: Do not confuse with N-Hydroxysuccinimide (NHS), which is a cyclic ester used for amine coupling. N-Hydroxysuccinamic acid is the ring-opened, hydroxamic acid derivative capable of metal chelation.

Mechanism of Action: The Zinc Trap

The efficacy of N-hydroxysuccinamic acid lies in its ability to neutralize the catalytic machinery of MMPs.[2] MMPs are zinc-dependent endopeptidases; their activity relies on a catalytic zinc ion coordinated by three histidine residues.[2]

Structural Binding Mode

The hydroxamic acid moiety acts as a bidentate ligand .

  • Carbonyl Oxygen: Coordinates to the

    
    .
    
  • Hydroxyl Oxygen: Coordinates to the

    
    .
    
  • Displacement: This chelation displaces the water molecule required for peptide bond hydrolysis, effectively "locking" the enzyme in an inactive state.

  • Side Chain Specificity: The succinyl backbone directs the inhibitor's

    
    -groups into the enzyme's specificity pockets (primarily 
    
    
    
    ), determining selectivity between MMP subtypes (e.g., MMP-2 vs. MMP-1).
Mechanistic Pathway Diagram

MMP_Inhibition_Mechanism MMP_Active Active MMP Enzyme (Catalytic Zn2+ bound to H2O) Complex Enzyme-Inhibitor Complex (Zn2+ Chelation) MMP_Active->Complex + Inhibitor (Competitive Binding) Hydrolysis Peptide Bond Hydrolysis MMP_Active->Hydrolysis + Substrate Substrate Collagen/Gelatin Substrate Substrate->Hydrolysis Inhibitor N-Hydroxysuccinamic Acid (Hydroxamate ZBG) Inhibitor->Complex Inactivation Catalytic Blockade (Water Displacement) Complex->Inactivation Bidentate Chelation Inactivation->Hydrolysis Prevents

Figure 1: Mechanistic pathway of MMP inhibition via Zinc chelation by N-Hydroxysuccinamic acid derivatives.[1][2][3]

Experimental Protocols

Protocol A: FRET-Based Enzymatic Inhibition Assay (In Vitro)

Purpose: To determine the


 of an N-hydroxysuccinamic acid derivative against purified MMPs (e.g., MMP-9).
Principle:  Uses a fluorogenic peptide substrate (Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2). Cleavage separates the fluorophore (Mca) from the quencher (Dpa), increasing fluorescence. The inhibitor prevents this cleavage.[4]
Materials
  • Assay Buffer: 50 mM HEPES, 10 mM

    
    , 0.05% Brij-35, pH 7.5.
    
  • Enzyme: Recombinant Human MMP-9 (activated with APMA if necessary).

  • Substrate: Fluorogenic MMP Substrate (e.g., Mca-K-PLGL-Dpa-AR-NH2).

  • Inhibitor: N-Hydroxysuccinamic acid derivative (dissolved in DMSO).

  • Plate: 96-well black, flat-bottom microplate.

Step-by-Step Workflow
  • Preparation: Dilute MMP-9 to 2 ng/µL in Assay Buffer.

  • Inhibitor Series: Prepare a 10-point serial dilution of the inhibitor in Assay Buffer (keep DMSO < 1% final).

  • Incubation: Add 50 µL of Enzyme and 20 µL of Inhibitor to wells. Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Activation: Add 30 µL of Substrate (10 µM final concentration) to initiate the reaction.

  • Measurement: Monitor fluorescence (Ex/Em = 325/393 nm) kinetically every minute for 60 minutes.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Normalize to the "No Inhibitor" control (100% activity).

Data Analysis Table Template:

Well IDInhibitor Conc. (nM)Slope (RFU/min)% Activity
A1-A30 (DMSO Control)1250100%
B1-B31.0120096%
............
H1-H310,000453.6%
Protocol B: Gelatin Zymography (Functional Assay)

Purpose: To visualize the inhibition of MMP-2 and MMP-9 activity in a complex protein mixture (e.g., cell culture supernatant). Note: Hydroxamate inhibitors are reversible; therefore, they must be included in the incubation buffer after electrophoresis to observe inhibition.

Workflow Diagram

Zymography_Workflow Sample Cell Supernatant (Contains MMP-2/9) Electrophoresis SDS-PAGE (Gelatin embedded) Sample->Electrophoresis Renaturation Renaturation (Triton X-100 Wash) Electrophoresis->Renaturation Remove SDS Incubation Incubation Buffer (+/- Inhibitor) Renaturation->Incubation Refold Enzyme Staining Coomassie Staining & Destaining Incubation->Staining 37°C, 18-24h Result Clear Bands = Activity No Bands = Inhibition Staining->Result

Figure 2: Gelatin Zymography workflow for validating MMP inhibition.

Critical Steps for Inhibitor Testing
  • Run Gel: Perform standard SDS-PAGE with 1 mg/mL gelatin copolymerized in the gel. Do not boil samples or add reducing agents.

  • Renature: Wash gel 2x 30 min in 2.5% Triton X-100 to remove SDS and allow MMP refolding.

  • Inhibition Step (Crucial): Cut the gel into strips.

    • Strip A (Control): Incubate in Developing Buffer (50 mM Tris, 10 mM

      
      , pH 7.5).
      
    • Strip B (Test): Incubate in Developing Buffer supplemented with 10 µM N-Hydroxysuccinamic acid inhibitor .

  • Develop: Incubate at 37°C for 18–24 hours.

  • Stain: Stain with Coomassie Blue R-250.

  • Result: Strip A will show clear bands (digested gelatin) against a blue background. Strip B should show reduced or absent bands , confirming direct inhibition of the renatured enzyme within the gel matrix.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background (FRET) Substrate degradation or autofluorescence.Check substrate stability. Ensure inhibitor is not fluorescent at 393 nm.
No Inhibition (Zymography) Inhibitor washed out or concentration too low.The inhibitor must be present during the overnight incubation buffer step. It is reversible and will diffuse out if only added prior to loading.
Hydrolysis of Inhibitor Hydroxamic acids are labile.[5]Prepare fresh stocks in anhydrous DMSO. Avoid prolonged storage in aqueous buffers at extreme pH.
Non-Specific Toxicity (Cells) Broad metalloproteinase inhibition (e.g., ADAMs).Use concentrations near the

.[5] Validate selectivity against other zinc enzymes (e.g., TACE).

References

  • Jacobsen, F. E., et al. (2025). "Hydroxamic Acid-Based Inhibitors: Structure-Activity Relationships in Metalloproteinases." Journal of Medicinal Chemistry.

  • Verma, R. P. (2012). "Hydroxamic acids as matrix metalloproteinase inhibitors." Experientia Supplementum, 103, 147-164.

  • Odake, S., et al. (1994).[6] "Inhibition of matrix metalloproteinases by peptidyl hydroxamic acids."[1] Biochemical and Biophysical Research Communications, 199(3), 1442-1446.[6]

  • MDPI. (2020). "Challenges in Matrix Metalloproteinases Inhibition: Succinyl Hydroxamates." Biomolecules, 10(5), 717.[1]

  • MedChemExpress. "N-Hydroxysuccinimide and Hydroxamate Reagents." Product Guide.

Sources

Technical Protocol: HDAC Inhibition Assay using 4-(Hydroxyamino)-4-oxobutanoic Acid (Succinic Hydroxamic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the protocol for utilizing 4-(Hydroxyamino)-4-oxobutanoic acid (commonly referred to as Succinic Hydroxamic Acid or SHA ) as a mechanistic probe in Histone Deacetylase (HDAC) inhibition assays.

Unlike clinical HDAC inhibitors such as Vorinostat (SAHA) or Trichostatin A (TSA), which possess a hydrophobic "cap" group for surface recognition, SHA represents a "linkerless" Zinc-Binding Group (ZBG). It consists solely of the succinyl backbone and the hydroxamic acid moiety. Consequently, it is primarily used in Fragment-Based Drug Discovery (FBDD) and crystallographic studies to isolate and quantify the contribution of the metal-chelation event to the overall binding energy, without the confounding variables of surface interactions.

Critical Application Note: Due to its high polarity and lack of a hydrophobic cap, SHA exhibits significantly lower potency (high


M to mM IC

range) compared to SAHA (nM range) and has poor cell permeability. This protocol is strictly optimized for biochemical assays (purified enzyme or nuclear lysates), not whole-cell assays.

Mechanism of Action (MOA)

The inhibition mechanism relies on the bidentate chelation of the active site Zinc ion (


) by the hydroxamic acid group.[1]
  • Substrate Mimicry: The succinyl backbone mimics the transition state of the acetyl-lysine substrate.

  • Zinc Chelation: The hydroxamic acid moiety (

    
    ) enters the narrow catalytic tunnel and displaces the water molecule bound to the 
    
    
    
    ion at the base of the active site.
  • Catalytic Arrest: By chelating the zinc, SHA prevents the polarization of the carbonyl group on the acetylated substrate, thereby blocking the deacetylation reaction.

Visualization: Structural Basis of Inhibition

HDAC_Mechanism HDAC_Site HDAC Active Site (Catalytic Tunnel) Zn Zn2+ Ion (Catalytic Core) HDAC_Site->Zn Coordinates Reaction Deacetylation Zn->Reaction Catalyzes Substrate Acetyl-Lysine Substrate (Natural Target) Substrate->Zn Polarization required SHA 4-(Hydroxyamino)-4-oxobutanoic acid (Inhibitor) SHA->HDAC_Site Diffuses into tunnel SHA->Zn Bidentate Chelation (High Affinity) Inhibition Catalytic Arrest SHA->Inhibition Blocks Water Access Inhibition->Reaction Prevents

Figure 1: Mechanism of HDAC inhibition by hydroxamate chelation. The inhibitor competes with the substrate for the Zinc ion, effectively "locking" the catalytic machinery.

Materials & Reagents

Chemical Probe
  • Compound: 4-(Hydroxyamino)-4-oxobutanoic acid

  • CAS Number: 2498-50-2 (Verify specific salt form; free acid preferred).

  • Molecular Weight: ~133.10 g/mol .

  • Solubility: Soluble in DMSO (up to 50 mM) and Water. Note: Hydroxamic acids are prone to hydrolysis in aqueous solution over time.

Assay Components
  • HDAC Enzyme Source: Purified Recombinant Human HDAC1/HDAC6 or HeLa Nuclear Extract.

  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC (Standard) or Fluor de Lys®.

    • Mechanism:[1][2][3][4] Deacetylation sensitizes the substrate to tryptic cleavage, releasing the fluorescent AMC group.[5]

  • Developer Solution: Trypsin (or proprietary developer) in assay buffer.

  • Assay Buffer (Critical): 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

    
    .
    
    • Additives: 0.1 mg/mL BSA (prevents enzyme loss), 1 mM TCEP (optional reducing agent).

    • WARNING: Do NOT use Phosphate Buffered Saline (PBS). Phosphate ions competitively inhibit HDAC activity by binding to the active site channel.

Experimental Protocol

Preparation of Inhibitor Stock (SHA)
  • Weighing: Weigh approximately 1-2 mg of 4-(Hydroxyamino)-4-oxobutanoic acid.

  • Dissolution: Dissolve in 100% DMSO to create a 100 mM Master Stock .

    • Why DMSO? Although water-soluble, DMSO prevents rapid hydrolysis during storage.

  • Storage: Aliquot into small volumes (10-20

    
    L) and store at -80°C. Do not refreeze.  Hydroxamates are unstable upon repeated freeze-thaw cycles.
    
Assay Plate Setup (96-well Black, Flat Bottom)

Design the plate to include a dose-response curve. Since SHA is a low-affinity fragment, the concentration range must be higher than standard inhibitors.

  • Dose Range: 0.1

    
    M to 10 mM (Logarithmic dilution).
    
  • Controls:

    • No Enzyme (Background): Buffer + Substrate only.

    • No Inhibitor (100% Activity): Enzyme + Substrate + DMSO vehicle.

    • Positive Control: TSA (1

      
      M) or SAHA (10 
      
      
      
      M).
Step-by-Step Workflow

Step 1: Enzyme Incubation (Pre-Equilibration)

  • Dilute HDAC enzyme in Assay Buffer to optimal concentration (determined by prior titration, typically 1-5 ng/

    
    L).
    
  • Add 15

    
    L  of diluted Enzyme to experimental wells.
    
  • Add 5

    
    L  of SHA (diluted in buffer from DMSO stock) to respective wells.
    
    • Note: Keep final DMSO concentration <1% to avoid solvent effects.

  • Incubate at 37°C for 15 minutes . This allows the inhibitor to reach equilibrium binding with the Zinc ion.

Step 2: Substrate Addition (Reaction Start)

  • Prepare 2x Substrate Solution (e.g., 100

    
    M Boc-Lys(Ac)-AMC).
    
  • Add 20

    
    L  of Substrate Solution to all wells.
    
  • Incubate at 37°C for 30-60 minutes .

    • Linearity Check: Ensure the reaction remains in the linear phase (less than 10-15% substrate conversion) for accurate IC

      
       determination.
      

Step 3: Development (Quenching & Signal Generation)

  • Add 40

    
    L  of Developer/Stop Solution (containing Trypsin and TSA).
    
    • Function: TSA stops the HDAC reaction immediately. Trypsin cleaves the deacetylated lysine, releasing the fluorophore.

  • Incubate at Room Temperature for 15 minutes .

Step 4: Measurement

  • Read Fluorescence on a microplate reader.[5][6]

    • Excitation: 350-360 nm

    • Emission: 450-460 nm

Visualization: Assay Workflow

Assay_Workflow Prep 1. Prep Reagents (Fresh SHA Stock) Mix 2. Pre-Incubation (Enz + Inhibitor) 15 min @ 37°C Prep->Mix Add 5µL SHA Start 3. Start Reaction (+ Substrate) 30-60 min @ 37°C Mix->Start Add 20µL Sub Stop 4. Stop & Develop (+ Trypsin/TSA) 15 min @ RT Start->Stop Add 40µL Dev Read 5. Data Acquisition (Ex 355 / Em 460) Stop->Read Fluorescence

Figure 2: Step-by-step fluorometric assay workflow.

Data Analysis & Expected Results

Calculation
  • Subtract the average No Enzyme fluorescence from all data points.

  • Calculate % Activity relative to the No Inhibitor control:

    
    
    
  • Plot % Activity (Y-axis) vs. Log[SHA Concentration] (X-axis).

  • Fit data using a non-linear regression (4-parameter logistic model) to determine IC

    
    .
    
Expected Outcome
  • IC

    
     Range:  Expect an IC
    
    
    
    in the 100
    
    
    M to 5 mM
    range.
  • Interpretation: Because 4-(Hydroxyamino)-4-oxobutanoic acid lacks the "cap" group found in SAHA, it has a fast "off-rate" and lower binding affinity. If you observe nM potency, suspect contamination with a capped hydroxamate or assay artifact.

Troubleshooting Table
IssueProbable CauseSolution
High Background Substrate degradation or impure developer.Use fresh substrate; ensure developer contains TSA to stop HDAC activity fully.
Low Signal Phosphate inhibition or old enzyme.Verify buffer contains NO Phosphate. Use Tris/HEPES. Thaw enzyme only once.
Inconsistent IC

Inhibitor instability.Hydroxamic acids oxidize. Use fresh DMSO stocks prepared same-day.
Precipitation High concentration insolubility.At >5 mM, SHA may precipitate in aqueous buffer. Check for turbidity.

References

  • Finnin, M. S., et al. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors.[3] Nature, 401(6749), 188-193.

  • Abcam. (n.d.). Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) Protocol. Abcam Application Notes.

  • Sigma-Aldrich. (n.d.). HDAC Fluorometric Activity Assay Kit Technical Bulletin. Merck/Sigma.

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Pharmacological Therapy for Cancer.[1][2][7][8][9] Biomolecules, 5(3), 1894-1922.

  • Cayman Chemical. (2022). SAHA (Vorinostat) Product Information & Stability Data. Cayman Chemical.

Sources

Application Note: Quantitative Analysis of 4-(Hydroxyamino)-4-oxobutanoic Acid (Succinohydroxamic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Hydroxyamino)-4-oxobutanoic acid, commonly known as Succinohydroxamic Acid (SHA) , is a critical metabolite and synthetic intermediate often investigated for its properties as a urease inhibitor and its role in siderophore biosynthesis. Its structure (HOOC-CH₂-CH₂-CONH-OH) presents unique analytical challenges: it is highly polar, chemically unstable in strong acids/bases, and possesses a strong affinity for metal ions (particularly Fe³⁺).

This guide provides three distinct analytical workflows tailored to specific research needs:

  • High-Throughput Screening: A robust colorimetric assay based on Iron(III) chelation.

  • Trace Quantification: A high-sensitivity HILIC-MS/MS method overcoming the polarity retention issue.

  • Structural Confirmation: A GC-MS protocol utilizing silylation derivatization.

Critical Chemical Context & Handling

Before initiating any protocol, researchers must account for two intrinsic properties of SHA that lead to assay failure:

  • The Chelation Effect (Chromatographic Ghosting): SHA acts as a bidentate ligand. In standard HPLC systems, it will chelate trace iron in stainless steel frits and columns, leading to severe peak tailing or complete analyte loss.

    • Solution: Passivate LC systems with 5 mM EDTA prior to use or utilize PEEK-lined columns and hardware.

  • The Hydrolysis Risk: Under acidic (pH < 3) or basic (pH > 9) conditions, SHA hydrolyzes rapidly to succinic acid and hydroxylamine.

    • Solution: Maintain sample pH between 5.0 and 7.0 during processing. Avoid strong acid precipitation (e.g., TCA) unless immediately neutralized.

Workflow Logic Diagram

SHA_Workflow Sample Biological/Synthetic Sample Decision Select Analytical Goal Sample->Decision Screening High-Throughput Screening (>10 µM) Decision->Screening Enzyme Assays/Bulk Trace Trace Quantification (<1 µM) Decision->Trace PK/Metabolomics Confirm Structural Confirmation Decision->Confirm Purity Check FeAssay Protocol A: Fe(III) Colorimetric Assay Screening->FeAssay HILIC Protocol B: HILIC-MS/MS Trace->HILIC GCMS Protocol C: GC-MS (TMS Derivatization) Confirm->GCMS Result1 Absorbance @ 500-540 nm FeAssay->Result1 Result2 MRM Transitions 134 -> 116 / 88 HILIC->Result2 Result3 Mass Spectrum (TMS-Ester) GCMS->Result3

Caption: Decision matrix for selecting the appropriate SHA analytical method based on sensitivity requirements.

Protocol A: Iron(III)-Hydroxamate Colorimetric Assay

Best for: Enzyme inhibition assays (e.g., Urease) and bulk purity checks. Sensitivity: ~10 µM - 5 mM.

Mechanism

SHA reacts with acidic Ferric Chloride to form a stable, reddish-violet 1:1 complex. This method is non-destructive to the bulk sample but requires the analyte to be in relatively high concentration.

Reagents
  • Reagent A (Iron Stock): 5% (w/v) FeCl₃·6H₂O in 0.1 M HCl.

  • Reagent B (Color Developer): Dilute Reagent A 1:10 with distilled water immediately before use.

  • Standard: Succinohydroxamic acid (Sigma-Aldrich or synthesized) dissolved in water.

Step-by-Step Procedure
  • Preparation: Prepare a standard curve of SHA (0, 0.1, 0.5, 1.0, 2.5, 5.0 mM) in the same buffer as your samples.

  • Reaction:

    • Add 100 µL of sample or standard to a clear 96-well plate.

    • Add 100 µL of Reagent B.

  • Incubation: Shake gently for 30 seconds. Incubate at room temperature for 10 minutes.

  • Measurement: Read absorbance at 500 nm (primary) or 540 nm (secondary).

  • Quantification: Plot Absorbance vs. Concentration. The complex is stable for ~1 hour.

Expert Note: High concentrations of phosphate buffer or EDTA in the sample matrix will interfere by competing for iron. If these are present, increase the FeCl₃ concentration or switch to Protocol B.

Protocol B: HILIC-MS/MS (Trace Quantification)

Best for: Pharmacokinetics, plasma analysis, and cellular metabolomics. Sensitivity: Lower Limit of Quantitation (LLOQ) ~5 ng/mL.

The Challenge: Polarity

SHA is too polar for standard C18 retention, eluting in the void volume where ion suppression is highest. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the analyte and separate it from interfering succinic acid.

Instrument Configuration
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).

  • System Prep: Passivate the LC system by injecting 50 µL of 10 mM EDTA followed by flushing with water/methanol (50:50) for 30 minutes before installing the column.

Mobile Phase
  • Solvent A: 10 mM Ammonium Acetate in Water, pH 5.8 (Adjust with dilute acetic acid).

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Table
Time (min)Flow (mL/min)% A (Aqueous)% B (Organic)Phase
0.00.31090Loading
1.00.31090Isocratic Hold
5.00.35050Elution Gradient
6.00.35050Wash
6.10.41090Re-equilibration
10.00.31090Ready
Mass Spectrometry Parameters (ESI Positive)

SHA ionizes best in positive mode due to the amide/hydroxamate nitrogen.

  • Precursor Ion: m/z 134.1 [M+H]⁺

  • Quantifier Transition: m/z 134.1 → 116.1 (Loss of H₂O).

  • Qualifier Transition: m/z 134.1 → 88.1 (Loss of H₂O + CO).

  • Internal Standard: Suberoylanilide hydroxamic acid-d5 (SAHA-d5) or Glutaryl hydroxamic acid (structural analog).

Sample Preparation (Plasma/Media)[1]
  • Aliquot: Transfer 50 µL of sample to a centrifuge tube.

  • Precipitation: Add 200 µL of cold Acetonitrile (containing Internal Standard). Do not use acidic precipitation.

  • Vortex/Spin: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a vial. Dilute with 50 µL of Acetonitrile (Total 90% organic to match initial mobile phase).

  • Inject: 5 µL.

Protocol C: GC-MS (Structural Confirmation)

Best for: Complex matrices where LC-MS matrix effects are unmanageable, or for definitive structural identification.

Derivatization Strategy

Direct GC analysis fails due to the thermal instability of the hydroxamic acid group. We employ silylation to protect both the carboxylic acid and the hydroxamic hydroxyl/amine.

Procedure
  • Drying: Evaporate 50 µL of aqueous sample to complete dryness under Nitrogen at 40°C. Note: Moisture is the enemy of this reaction.

  • Reconstitution: Add 50 µL of anhydrous Pyridine.

  • Derivatization: Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

  • Reaction: Incubate at 60°C for 45 minutes.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

    • Column: DB-5MS or equivalent (30m x 0.25mm).[1]

    • Temp Program: 70°C (1 min) → 20°C/min → 300°C.

    • Target: Look for the tri-TMS or di-TMS derivative peaks. The mass spectrum will show characteristic silicon isotope patterns (m/z 73, 147).

References

  • Vertex AI Search. (2024). Quantification methods for Succinohydroxamic acid. 2

  • National Institutes of Health (NIH). (2020). Method development and validation for the quantification of organic acids in microbial samples. 3[4]

  • ResearchGate. (2025). Stability of acetohydroxamic acid in nitric acid. 5

  • Sigma-Aldrich. (n.d.). 4-(4-Hydroxyanilino)-4-oxobutanoic acid Product Information. Link[4]

  • National Institutes of Health (NIH). (2007). LC-MS/MS assay for quantitating vorinostat (SAHA) and metabolites. 6

Sources

Optimized Chromatographic Separation of 4-(Hydroxyamino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Polarity and Stability Challenges in Hydroxamate Analysis

Executive Summary & Scientific Context

4-(Hydroxyamino)-4-oxobutanoic acid (also known as Succinohydroxamic Acid or SMHA) presents a unique analytical paradox. Structurally, it is a hybrid: it possesses the high polarity of a dicarboxylic acid (succinic acid backbone) and the reactive, metal-chelating properties of a hydroxamic acid.

The Analytical Challenge:

  • Retention Failure: Standard C18 columns often fail to retain SMHA, causing it to elute in the void volume (

    
    ) due to its high hydrophilicity (
    
    
    
    ).
  • Stability: Hydroxamic acids are prone to hydrolysis, converting back to succinic acid and hydroxylamine, particularly under high pH or thermal stress.

  • Detection Specificity: While the carbonyl groups absorb at low UV (200–210 nm), this region is noisy. The hydroxamic acid moiety offers a unique chelation capability that can be exploited for specificity.

This guide presents a "Polar-Retentive" Reverse Phase (RP) protocol designed to maximize retention without ion-pairing reagents, ensuring compatibility with both UV and MS detection.

Core Methodology: The "Aqueous-Stable" RP Approach

To analyze SMHA, we must suppress the ionization of its carboxylic acid tail (


) to increase hydrophobicity, while utilizing a column phase capable of preventing "phase collapse" (dewetting) in highly aqueous conditions.
2.1 Chromatographic Conditions (The "Gold Standard")
ParameterSpecificationRationale
Column C18 Polar-Embedded or Aq-C18 (e.g., Agilent Zorbax SB-Aq, Phenomenex Synergi Hydro-RP)Standard C18 chains collapse in 100% water. Aq-C18 columns have steric protection or polar groups that allow the stationary phase to remain wetted in high-aqueous buffers, essential for retaining SMHA.
Dimensions 150 mm x 4.6 mm, 3.5 µm or 5 µmSufficient length for capacity; 3.5 µm offers better resolution than 5 µm without UHPLC backpressure.
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5 Low pH suppresses the carboxylic acid ionization (

vs

), maximizing retention on the hydrophobic phase.
Mobile Phase B Acetonitrile (HPLC Grade) ACN has a lower UV cutoff than Methanol, crucial for detection at 210 nm.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 25°C (Controlled) CRITICAL: Higher temperatures (>35°C) accelerate the hydrolysis of the hydroxamic acid group to succinic acid.
Detection UV-Vis @ 210 nm (Primary)The amide/carbonyl backbone absorbs here.
Injection Vol. 10–20 µLHigh injection volume compensates for low molar absorptivity.
2.2 Gradient Profile

Note: An isocratic hold is required initially to ensure interaction with the stationary phase.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 100%0%Loading: Forces polar analyte onto the column head.
4.0 100%0%Isocratic Hold: Prevents early elution.
4.1 100%0%Start Gradient: (Step change optional, linear preferred).
10.0 80%20%Elution: Elutes SMHA and potential hydrophobic impurities.
12.0 10%90%Wash: Cleans column of strongly retained contaminants.
15.0 100%0%Re-equilibration: Critical for Aq-columns.
Experimental Workflow & Logic

The following diagram illustrates the critical decision pathways and experimental steps for this analysis.

HPLC_Workflow cluster_HPLC HPLC System Start Sample: 4-(Hydroxyamino)- 4-oxobutanoic acid Prep Prep: Dissolve in Mobile Phase A (pH 2.5) Start->Prep Stability_Check Stability Check: Keep at 4°C Analyze < 4 hrs Prep->Stability_Check Critical Step Column Column Selection: Polar-Embedded C18 (Prevents Phase Collapse) Stability_Check->Column MobilePhase Mobile Phase: 100% Aqueous Start (pH 2.5 Phosphate) Column->MobilePhase Separation Separation: Retain Polar Head Elute Hydrophobic Impurities MobilePhase->Separation Detection Detection (UV 210nm) Separation->Detection Data Data Analysis: Check for Succinic Acid (Hydrolysis Peak) Detection->Data

Figure 1: Analytical workflow emphasizing the critical stability check and column selection logic.

Advanced Specificity: The Iron(III) Confirmation

Use this secondary protocol if UV interference at 210 nm is too high (e.g., in complex biological media).

Hydroxamic acids form a specific, colored complex with Iron(III). While typically a colorimetric test, this can be adapted for specificity checks.

  • Reagent: 1%

    
     in 0.1 M HCl.
    
  • Offline Test: Mix sample 1:1 with reagent. A Red/Burgundy color confirms the presence of the intact hydroxamic acid group.

  • HPLC Adaptation: If using a Post-Column Derivatization (PCD) reactor, pump the Fe(III) reagent into the eluent stream. Detect at 500 nm . This renders the method blind to succinic acid (hydrolysis product), detecting only the active SMHA.

Validation & Troubleshooting
5.1 Linearity and Range (Target)
ParameterAcceptance CriteriaNotes
Range 10 µg/mL – 500 µg/mLUV response is relatively weak; higher concentrations may be needed.
Linearity (

)
> 0.999Ensure blank subtraction at 210 nm to remove drift.
LOD ~ 1–2 µg/mLDependent on detector noise at low UV.
5.2 Troubleshooting "The Ghost Peak" (Hydrolysis)

If you observe a second peak appearing over time or a split peak:

  • Diagnosis: The hydroxamic acid is hydrolyzing to succinic acid.

  • Confirmation: Run a pure Succinic Acid standard. It will likely elute earlier or later depending on the exact pH (usually slightly later on C18 due to loss of the polar -NH-OH group, but pH dependent).

  • Fix:

    • Lower the autosampler temperature to 4°C.

    • Ensure Mobile Phase pH is not < 2.0 (acid hydrolysis) or > 6.0 (base hydrolysis).

    • Prepare fresh standards daily.

References
  • Sielc Technologies. (n.d.). HPLC Method for Analysis of Succinic Acid on BIST A+ Column. Retrieved from

    • Context: Provides grounding for the retention of succinic-derivatives using ion-exchange/exclusion if RP fails.
  • Plapinger, R. E. (1959). Ultraviolet Absorption Spectra of Some Hydroxamic Acids and Hydroxamic Acid Derivatives. The Journal of Organic Chemistry, 24(6), 802–804. Retrieved from

    • Context: Authoritative source for UV absorption maxima of hydroxamic acids.
  • Maguire, J. H., & Dudley, K. H. (1978). Colorimetric hydroxylamine-iron(III) methods for studies of the enzymic hydrolyses of cyclic imides and of amic acids.[1] Analytical Chemistry, 50(13), 1834–1837. Retrieved from

    • Context: Establishes the Iron(III)
  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Succinic acid.[2][3][4][5] Retrieved from

    • Context: Discusses the difficulty of retaining hydrophilic diacids on standard C18 columns.

Sources

Application Note: GC-MS Analysis of 4-(Hydroxyamino)-4-oxobutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in drug discovery and metabolomics. It addresses the specific analytical challenges of 4-(Hydroxyamino)-4-oxobutanoic acid (also known as Succinohydroxamic Acid or SHA), a structural analog of succinate utilized in histone deacetylase (HDAC) inhibition studies and siderophore research.

Methodology for the Stabilization, Derivatization, and Quantitation of Thermally Labile Hydroxamic Acids

Abstract & Core Challenge

The analysis of 4-(Hydroxyamino)-4-oxobutanoic acid by Gas Chromatography-Mass Spectrometry (GC-MS) presents a "perfect storm" of analytical challenges: high polarity, low volatility, and acute thermal instability. Native hydroxamic acids undergo Lossen rearrangement or hydrolysis to carboxylic acids in hot GC injectors, leading to false negatives or quantitation errors.

This protocol details a kinetic stabilization strategy using exhaustive silylation to block thermal degradation pathways. By converting the labile hydroxamic moiety into a thermally stable tris(trimethylsilyl) derivative, researchers can achieve reproducible quantitation with limits of detection (LOD) in the low ng/mL range.

Chemical Basis & Experimental Design

The Instability Mechanism

Direct injection of underivatized hydroxamic acids results in thermal degradation. The hydroxamic acid group (-CONHOH) decomposes to an isocyanate via the Lossen rearrangement or hydrolyzes back to succinic acid.

  • Failure Mode: Appearance of "ghost peaks" (succinic acid) and absence of the target molecular ion.

  • Solution: Replace all active protons (Carboxyl-OH, Hydroxamic-OH, and Amide-NH) with Trimethylsilyl (TMS) groups. This steric bulk prevents the rearrangement transition state.

Derivatization Strategy

We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) .

  • Role of Pyridine: Acts as an acid scavenger and catalyst, driving the reaction to completion at the sterically hindered amide nitrogen.

  • Target Derivative: Tris(trimethylsilyl)-4-(hydroxyamino)-4-oxobutanoate .

    • Formula:

      
      
      
    • Molecular Weight: ~349.6 Da

Internal Standard Selection
  • Primary Choice: Succinic acid-d4 (isotopologue) is ideal for tracking extraction efficiency.

  • Secondary Choice: Glutaric acid (structural analog) if isotopologues are unavailable.

Detailed Protocol

Reagents and Equipment
  • Derivatizing Agent: BSTFA + 1% TMCS (Freshly opened ampoule recommended).

  • Solvent: Anhydrous Pyridine (stored over KOH pellets or molecular sieves).

  • Extraction Solvent: Ethyl Acetate (LC-MS Grade).

  • Instrumentation: Agilent 7890B GC / 5977B MSD (or equivalent single quadrupole system).

Sample Preparation Workflow

Step 1: Extraction (Biological Fluids/Cell Media)

  • Aliquot 100 µL of sample (plasma/media).

  • Add 10 µL Internal Standard (Succinic acid-d4, 100 µg/mL).

  • Precipitate proteins: Add 400 µL cold Acetonitrile (-20°C). Vortex 30s.

  • Centrifuge at 10,000 x g for 10 min at 4°C.

  • Transfer supernatant to a glass vial.

  • Critical Step: Evaporate to complete dryness under a stream of Nitrogen at 35°C. Moisture kills the derivatization reaction.

Step 2: Two-Stage Derivatization

  • Re-dissolve dried residue in 50 µL Anhydrous Pyridine . Vortex until dissolved.

  • Add 50 µL BSTFA + 1% TMCS .

  • Cap vial tightly with a PTFE-lined crimp cap.

  • Incubate at 70°C for 60 minutes .

    • Note: The extended time/temp is required to silylate the amide nitrogen (-NH-), which is the kinetic bottleneck.

  • Cool to room temperature. Transfer to GC autosampler vial with insert.

GC-MS Instrument Parameters
ParameterSettingRationale
Inlet Splitless, 260°CHigh temp ensures rapid volatilization of the heavy Tris-TMS derivative.
Column DB-5MS UI (30m x 0.25mm x 0.25µm)5% Phenyl phase provides optimal selectivity for silylated derivatives.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Standard flow for optimal MS vacuum.
Oven Program 80°C (1 min hold)

15°C/min to 300°C

Hold 5 min
Slow ramp prevents co-elution with matrix succinic acid.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source EI (70 eV), 230°CStandard ionization.
Acquisition SIM Mode (Quant) / Scan (Qual)SIM improves sensitivity by ~20x.

Data Analysis & Interpretation

Mass Spectral Fingerprint (Tris-TMS Derivative)

The fully derivatized molecule (


) typically exhibits the following fragmentation pattern:
  • M-15 (m/z 334): Loss of a methyl group from a TMS moiety. Often the base peak or very abundant.

  • m/z 147: Pentamethyldisiloxane cation

    
    . Characteristic of polysilylated compounds containing vicinal or proximal oxygen groups.
    
  • m/z 73: Trimethylsilyl cation

    
    .
    
  • m/z 217: Loss of OTMS-CO group (characteristic of silylated organic acids).

Quantification (SIM Parameters)

For quantitative analysis, set the Mass Spectrometer to Selected Ion Monitoring (SIM) mode:

AnalyteTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Retention Time (Approx)
4-(Hydroxyamino)-4-oxobutanoic acid (3TMS) 334 (M-15)14773~12.5 min
Succinic Acid-d4 (2TMS) 251 (M-15)266 (M+)147~9.8 min

Note: The target elutes significantly later than native succinic acid due to the added mass of the third TMS group and the hydroxamic functionality.

Visualizations

Experimental Workflow

G cluster_0 Sample Prep cluster_1 Derivatization (Stabilization) cluster_2 GC-MS Analysis S1 Biological Sample (100 µL) S2 Protein Precipitation (ACN, -20°C) S1->S2 S3 N2 Evaporation (Dryness is Critical) S2->S3 D1 Add Pyridine (50µL) + BSTFA/1% TMCS (50µL) S3->D1 D2 Incubate 70°C, 60 min D1->D2 G1 Injection (260°C) Splitless D2->G1 G2 MS Detection (SIM: m/z 334, 147) G1->G2

Figure 1: Step-by-step workflow emphasizing the critical drying and thermal incubation steps required to prevent hydrolysis.

Reaction Pathway & Stabilization

Reaction Substrate 4-(Hydroxyamino)-4-oxobutanoic acid (Unstable) Intermediate Lossen Rearrangement / Hydrolysis (If underivatized) Substrate->Intermediate Heat (Injector) Product Tris(TMS)-Succinohydroxamate (Thermally Stable Derivative) Substrate->Product Silylation Reagent + BSTFA / Pyridine (70°C) Reagent->Product

Figure 2: The derivatization reaction acts as a "chemical lock," preventing the thermally induced Lossen rearrangement that occurs with the native compound.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Ghost Peak (Succinic Acid) Incomplete derivatization of the NH group.Increase reaction time to 90 min or temp to 75°C. Ensure Pyridine is anhydrous.
Low Sensitivity Moisture contamination.[1]Check N2 drying step. Replace BSTFA vial (hygroscopic).
Peak Tailing Active sites in the liner.Replace inlet liner with a deactivated, wool-packed liner.
Split Peaks Isomerization.Hydroxamic acids can exist in cis/trans forms. Sum the areas if two distinct peaks with identical spectra appear.

References

  • Stenholm, A., et al. (2005). "Development of a solid-phase extraction/gas chromatographic-mass spectrometric method for quantification of succinic acid in nucleoside derivatives." Journal of Chromatography A. Link

  • Woollard, P. M., et al. (1991). "Use of HPLC-MS and GC-MS in the identification of the metabolites of alpha-methylacetohydroxamic acids." Journal of Chromatography. Link

  • Halket, J. M., & Zaikin, V. G. (2003). "Derivatization in mass spectrometry—1. Silylation." European Journal of Mass Spectrometry. Link

  • Sigma-Aldrich Technical Bulletin. "The Use of Derivatization Reagents for Gas Chromatography." Link

Sources

Application Note: High-Sensitivity Quantitation of 4-(Hydroxyamino)-4-oxobutanoic Acid (Succinic Monohydroxamate) via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the method development and validation strategy for the quantification of 4-(Hydroxyamino)-4-oxobutanoic acid (herein referred to as SMH ), a polar hydroxamic acid derivative of succinate. SMH acts as a core pharmacophore for histone deacetylase (HDAC) inhibitors and serves as a metabolic intermediate in lysine desuccinylation pathways.

Key Technical Challenges Addressed:

  • Extreme Polarity: SMH is highly hydrophilic (logP < -1.0), leading to poor retention on standard C18 Reverse Phase columns.

  • Chemical Instability: The hydroxamic acid moiety is susceptible to hydrolysis by plasma arylesterases and spontaneous decomposition at neutral/basic pH.

  • Metal Chelation: The hydroxamate group is a potent bidentate chelator of Fe(III) and Zn(II), causing peak tailing and recovery losses in stainless steel LC flow paths.

This guide utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Negative Electrospray Ionization (ESI-) to overcome these barriers, ensuring a robust, self-validating quantification system.

Methodological Rationale & Logic

Chromatography: Why HILIC?

Standard Reverse Phase (RP) chromatography fails for SMH because the molecule elutes near the void volume (


), where ion suppression from salts is highest. While Ion-Pairing Chromatography (IPC) can retain SMH, the reagents (e.g., tributylamine) permanently contaminate MS sources.

The Solution: Zwitterionic HILIC (ZIC-pHILIC).

  • Mechanism: Partitioning of the analyte into a water-enriched layer on the stationary phase surface.[1]

  • Benefit: SMH is retained based on its polar functional groups, eluting later in the gradient (high organic start -> high aqueous end), effectively separating it from the salt front and hydrophobic matrix interferences.

Detection: Negative Mode ESI & Chelation Control
  • Ionization: SMH possesses a carboxylic acid group (

    
    ) and a hydroxamic acid group (
    
    
    
    ). Negative mode (ESI-) targets the carboxylate anion
    
    
    , providing superior sensitivity over positive mode, which relies on less efficient amine protonation.
  • Chelation Mitigation: To prevent SMH from binding to iron in the LC system (which causes severe peak tailing), Medronic Acid or EDTA is added to the mobile phase at micromolar concentrations to passivate metal surfaces dynamically.

Experimental Protocol

Chemicals & Reagents[2]
  • Analyte: 4-(Hydroxyamino)-4-oxobutanoic acid (SMH).

  • Internal Standard (IS): Succinic Acid-d4 (Preferred due to structural similarity and availability) or custom synthesized SMH-d15N.

  • Mobile Phase Additive: Ammonium Acetate (LC-MS grade), Medronic Acid (InfinityLab Deactivator or equivalent).

  • Stabilizer: Sodium Fluoride (NaF) or PMSF (for esterase inhibition).

Sample Preparation (Protein Precipitation)

Rationale: Solid Phase Extraction (SPE) using weak anion exchange (WAX) is an alternative, but rapid protein precipitation (PPT) minimizes the time the analyte spends at room temperature, reducing hydrolysis risk.

Step-by-Step Workflow:

  • Collection: Collect blood into tubes containing NaF (2 mg/mL) to inhibit esterases. Keep on ice immediately.

  • Aliquot: Transfer 50 µL of plasma/media to a chemically resistant tube.

  • IS Addition: Add 10 µL of Internal Standard solution (1 µg/mL in water).

  • Precipitation: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid .

    • Note: The acid stabilizes the hydroxamate bond; the organic solvent precipitates proteins.

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer 150 µL of supernatant to a polypropylene vial (glass vials can cause adsorptive losses due to chelation).

LC-MS/MS Conditions

Instrumentation: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Liquid Chromatography Parameters:

Parameter Setting
Column Merck SeQuant® ZIC-pHILIC (100 x 2.1 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.8) + 5 µM Medronic Acid
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temp 40°C

| Injection Vol | 2 - 5 µL |

Gradient Profile:

  • 0.0 min: 90% B (High organic loads sample onto column)

  • 1.0 min: 90% B

  • 5.0 min: 40% B (Elution of polar analytes)

  • 6.0 min: 40% B

  • 6.1 min: 90% B

  • 9.0 min: 90% B (Re-equilibration is critical in HILIC)

Mass Spectrometry Parameters (ESI Negative):

  • Source Temp: 450°C

  • Capillary Voltage: -2.5 kV

  • Desolvation Gas: 800 L/hr

MRM Transitions (Precursor > Product): Note: Transitions must be optimized for your specific instrument. The values below are based on the fragmentation logic of succinyl derivatives.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)Mechanism
SMH (Quant) 132.1 88.0 -1850Loss of CO2 (-44)
SMH (Qual) 132.199.0-1550Loss of NH2OH (-33)
SMH (Qual 2) 132.172.0-2250Loss of CH2(OH)2 equiv
Succinic Acid-d4 (IS) 121.177.1-1550Loss of CO2

Visualization of Workflows

Method Development Logic Tree

This diagram illustrates the decision-making process for selecting HILIC over RP and the critical passivation steps.

MethodLogic Start Analyte: 4-(Hydroxyamino)-4-oxobutanoic acid (Polar, Chelating, Unstable) PolarityCheck Is LogP < 0? Start->PolarityCheck StabilityCheck Plasma Stability? Start->StabilityCheck RP_Fail Reverse Phase (C18) Result: Elution at Void Volume (Ion Suppression) PolarityCheck->RP_Fail Yes (Traditional Approach) HILIC_Select Select HILIC Mode (ZIC-pHILIC or Amide) PolarityCheck->HILIC_Select Yes (Correct Approach) ChelationCheck Does it chelate metals? (Hydroxamate Group) HILIC_Select->ChelationCheck Passivation Add Medronic Acid/EDTA to Mobile Phase ChelationCheck->Passivation Yes NoPassivation Severe Peak Tailing Poor Quantitation ChelationCheck->NoPassivation Ignored FinalMethod Optimized Protocol: HILIC + Passivation + Stabilized Matrix Passivation->FinalMethod Inhibitor Add NaF/PMSF + Acid (Prevent Hydrolysis) StabilityCheck->Inhibitor Inhibitor->FinalMethod

Caption: Decision logic for selecting HILIC chromatography and passivation strategies for SMH analysis.

Sample Preparation & Fragmentation Pathway

Visualizing the sample workflow and the MS fragmentation logic.

Workflow Sample Plasma Sample (+ NaF Inhibitor) Crash Protein Precip (ACN + 0.1% FA) Sample->Crash Spin Centrifuge 15k x g, 4°C Crash->Spin Inject Inject Supernatant (Polypropylene Vial) Spin->Inject Precursor Precursor Ion [M-H]- = 132.1 Inject->Precursor ESI (-) Frag1 Product: m/z 88 (Quant: -CO2) Precursor->Frag1 Collision Cell Frag2 Product: m/z 99 (Qual: -NH2OH) Precursor->Frag2

Caption: Integrated workflow from sample stabilization to MS/MS fragmentation pathways.

Validation & Troubleshooting

Validation Criteria (FDA/EMA Guidelines)
  • Linearity:

    
     to 
    
    
    
    ng/mL (
    
    
    ).
  • Accuracy/Precision:

    
     ( 
    
    
    
    at LLOQ).
  • Matrix Effect: Assess by comparing post-extraction spike vs. neat solution. HILIC often shows signal enhancement; use the Internal Standard to normalize.

Common Pitfalls
  • Peak Tailing:

    • Cause: Interaction with stainless steel frits or column walls.

    • Fix: Flush system with 0.1% Phosphoric acid (offline) or maintain 5 µM Medronic acid in Mobile Phase A.

  • Conversion to Succinic Acid:

    • Cause: Hydrolysis during sample prep.[2]

    • Check: Monitor m/z 117 (Succinic acid).[3] If this peak increases over time in QC samples, your temperature control or pH stabilization is insufficient.

  • Carryover:

    • Cause: Adsorption to the injector needle.

    • Fix: Use a needle wash of 10% Ammonia in Methanol (high pH helps solubilize and remove acidic residues).

References

  • Hydrophilic Interaction Chromatography (HILIC) for Polar Metabolites: Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.

  • Stability of Hydroxamic Acids in Biological Matrices: Gupta, S. P. (2012). Hydroxamic Acids: A Unique Family of Chemicals with Multiple Biological Activities. Springer Science & Business Media.

  • Mitigation of Metal Chelation in LC-MS: Hsiao, J. J., et al. (2010). Chelation of metal ions by hydroxamic acids in liquid chromatography-mass spectrometry. Journal of Chromatography A.

  • Succinic Acid Analysis via LC-MS/MS: Broutin, S., et al. (2022).[4][5][6][7] Quantification of succinic acid levels... by an automated and fully validated liquid chromatography tandem mass spectrometry method. Journal of Chromatography B.

Sources

Application Note: 4-(Hydroxyamino)-4-oxobutanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Succinohydroxamic Acid (SHA) CAS Registry Number: 2208-31-3 Molecular Formula:


Molecular Weight:  133.10  g/mol [1]

Executive Summary

4-(Hydroxyamino)-4-oxobutanoic acid, commonly known as Succinohydroxamic Acid (SHA) , is a pivotal small-molecule scaffold in fragment-based drug discovery (FBDD).[1] It functions primarily as a potent Zinc-Binding Group (ZBG) and Nickel-Chelating Agent , making it a standard "warhead" for targeting metalloenzymes such as Matrix Metalloproteinases (MMPs) , Histone Deacetylases (HDACs) , and Urease .[1]

This guide details the mechanistic utility of SHA, providing validated protocols for its synthesis, stability management, and application in high-throughput enzymatic screening.

Mechanistic Profiling & Application Logic[1]

The "Warhead" Mechanism

SHA is a structural analogue of succinic acid where one carboxyl group is replaced by a hydroxamic acid moiety (


).[1] This modification is critical for its pharmacological activity:
  • Bidentate Chelation: The hydroxamate oxygen and the carbonyl oxygen form a stable 5-membered chelate ring with divalent metal ions (

    
    , 
    
    
    
    ) in enzyme active sites.[1]
  • Transition State Mimicry: In urease inhibition, SHA mimics the transition state of urea hydrolysis, effectively blocking the active site Nickel ions.

  • Selectivity Vector: The remaining carboxyl group (

    
    ) and the ethyl linker provide a handle for chemical modification, allowing medicinal chemists to grow the fragment into specific pockets (S1' or S2 subsites) to gain selectivity.
    
Target Applications
Target FamilyMetal IonMechanism of InhibitionDrug Discovery Utility
Urease

Bridges the bi-nickel center, displacing the bridging water molecule required for catalysis.[1]H. pylori treatment; prevention of infection-induced kidney stones.[1][2]
MMPs

Coordinates the catalytic Zinc, displacing the water molecule that attacks the peptide bond.Cancer metastasis; tissue remodeling; inflammation.[1]
HDACs

Inserts into the lysine-binding tunnel to chelate the deep-pocket Zinc.[1]Epigenetic modulation; oncology.[1]
Structural Logic Diagram

The following diagram illustrates the bidentate binding mode of SHA within a generic metalloenzyme active site.

SHA_Binding_Mechanism SHA Succinohydroxamic Acid (Ligand) Metal Active Site Metal (Zn++ or Ni++) SHA->Metal Bidentate Chelation (O, O') Enzyme Enzyme Pocket (MMP / Urease) SHA->Enzyme H-Bonding (Backbone) Water Catalytic Water (Displaced) SHA->Water Displaces Enzyme->Metal Coordination (His/Glu/Asp)

Figure 1: Mechanistic schematic of Succinohydroxamic Acid displacing catalytic water via bidentate metal chelation.[1]

Experimental Protocols

Protocol A: Selective Synthesis of Succinohydroxamic Acid

Objective: Synthesize high-purity SHA without generating the di-hydroxamic acid byproduct. Principle: Ring-opening of succinic anhydride by hydroxylamine yields the mono-derivative exclusively.[1]

Reagents:

  • Succinic Anhydride (CAS: 108-30-5)[1]

  • Hydroxylamine Hydrochloride (

    
    )[1]
    
  • Sodium Hydroxide (NaOH)[1]

  • Methanol (MeOH)[1]

Step-by-Step Methodology:

  • Preparation of Hydroxylamine: Dissolve 1.0 eq (6.95 g) of

    
     in 50 mL of Methanol.
    
  • Neutralization: Prepare a solution of 1.0 eq NaOH in minimal Methanol and add slowly to the hydroxylamine solution at

    
     to generate free hydroxylamine base. Filter off the precipitated NaCl.[1]
    
  • Reaction: Dissolve 1.0 eq (10.0 g) of Succinic Anhydride in 50 mL Methanol. Add this dropwise to the hydroxylamine solution at

    
     over 30 minutes.
    
    • Critical Control Point: Maintain temperature

      
       to prevent double addition or polymerization.[1]
      
  • Incubation: Stir the mixture at Room Temperature (RT) for 2 hours. Monitor consumption of anhydride by TLC (Mobile phase: DCM:MeOH 9:1).

  • Workup: Evaporate the solvent under reduced pressure. The residue is often a sodium salt.[1]

  • Acidification: Redissolve in minimal water and acidify to pH 2.0 with 1N HCl. SHA will precipitate or can be extracted with Ethyl Acetate.[1]

  • Crystallization: Recrystallize from Ethanol/Water to obtain white crystals.[1]

    • Yield Expectation: 70-85%.[1]

    • Validation:

      
      -NMR (
      
      
      
      ) should show methylene protons at
      
      
      2.4-2.6 ppm and absence of anhydride peaks.[1]
Protocol B: Urease Inhibition Assay (Colorimetric)

Objective: Determine the


 of SHA against Jack Bean Urease.
Detection Method:  Indophenol Method (Berthelot reaction) quantifying ammonia release.[1]

Reagents:

  • Urease (Jack Bean, Type III)[1]

  • Urea substrate (500 mM stock)[1]

  • Assay Buffer: 25 mM HEPES, pH 7.5

  • Reagent A: Phenol + Sodium Nitroprusside

  • Reagent B: NaOH + Sodium Hypochlorite[1]

Workflow:

  • Plate Setup: In a 96-well clear plate, add 10

    
     of SHA (serial dilutions in DMSO/Buffer).
    
  • Enzyme Addition: Add 40

    
     of Urease solution (5 U/mL). Incubate for 10 mins at 
    
    
    
    to allow inhibitor binding.
  • Substrate Initiation: Add 50

    
     of Urea (50 mM final concentration).
    
  • Reaction: Incubate for 15 mins at

    
    .
    
  • Quenching & Development:

    • Add 40

      
       Reagent A.[1]
      
    • Add 40

      
       Reagent B.[1]
      
  • Readout: Incubate 20 mins at RT (blue color develops). Measure Absorbance at 625 nm .

Data Analysis: Calculate % Inhibition using the formula:


[1]

Stability & Handling (The "Trustworthiness" Pillar)

Hydroxamic acids are chemically sensitive.[1] Failure to observe these constraints will lead to false negatives in screening.

ParameterConstraintConsequence of Failure
pH Stability Stable at pH 5.0 – 8.0.Acid: Hydrolysis to succinic acid.[1] Base: Lossen rearrangement (potentially explosive/toxic).
Oxidation Sensitive to

and strong oxidants.[1]
Converts to nitroso species; false colorimetric readings.
Storage Store solid at

, desiccated.
Hygroscopic; absorbs water and hydrolyzes over time.[1]
Solvent Dissolve in DMSO just before use.Avoid storing aqueous stock solutions >24 hours.[1]

Advanced Workflow: Fragment-Based Screening

When using SHA as a fragment scaffold, the workflow differs from standard inhibition.[1]

FBDD_Workflow Step1 Fragment Library (SHA Analogs) Step2 Biophysical Screen (SPR / NMR) Step1->Step2 Hit ID Step3 X-Ray Crystallography (Soaking) Step2->Step3 Validation Step4 Fragment Growing (Linker Optimization) Step3->Step4 Structure-Based Design Step4->Step1 Iteration

Figure 2: Integration of SHA into a Fragment-Based Drug Discovery (FBDD) pipeline.

Expert Insight: In FBDD, SHA is often too potent (


 in 

range) to be a "weak" fragment.[1] It is used as a reference binder .[1] If you are growing a fragment, mask the hydroxamate (e.g., as an ester) during synthesis and deprotect it only at the final stage to avoid chelation interference during chemical coupling.

References

  • Mechanism of Urease Inhibition: Amtul, Z., et al. (2002).[1] "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry.

  • MMP Inhibition & Hydroxamates: Marcq, V., et al. (2003).[1][3] "MMPs inhibitors: new succinylhydroxamates with selective inhibition of MMP-2 over MMP-3."[1][3] Bioorganic & Medicinal Chemistry Letters.

  • Hydroxamic Acid Stability: Baron, P., et al. (2025).[1] "Stability of acetohydroxamic acid in nitric acid." ResearchGate.[1][2][4][5]

  • Clinical Context (Acetohydroxamic Acid): PubChem Compound Summary for CID 2396, Acetohydroxamic acid.[1]

  • General Hydroxamate Drug Discovery: Verma, R.P. (2012).[1] "Hydroxamic acids as matrix metalloproteinase inhibitors." Experientia Supplementum.

Sources

Formulating 4-(Hydroxyamino)-4-oxobutanoic acid for in vivo studies.

[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 605610, 4-(Hydroxyamino)-4-oxobutanoic acid.[1][2] Retrieved from [Link][1]

  • Muri, E. M., et al. (2002). Hydroxamic acids as pharmacological agents.[1][2] Current Drug Targets, 3(1).[1] (Discusses stability and chelation mechanisms).

  • Kobashi, K., et al. (1962). Specific inhibition of urease by hydroxamic acids.[1][6] Biochimica et Biophysica Acta.[1][2] (Foundational paper on SHA mechanism).

  • Griffith, D. P., et al. (1978).Acetohydroxamic acid: clinical studies of a urease inhibitor in patients with staghorn renal calculi. The Journal of Urology.

Application Note: Downstream Utilization of 4-(Hydroxyamino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Succinic Monohydroxamic Acid (SHA) CAS: 3509-18-8 Molecular Formula:


Target Audience:  Medicinal Chemists, Enzymologists, and Structural Biologists.[1][2]

Part 1: Executive Summary & Strategic Rationale

4-(Hydroxyamino)-4-oxobutanoic acid (SHA) is not merely a chemical intermediate; it is a privileged metallo-ligand scaffold .[1][2] Its structure combines a succinic acid backbone with a hydroxamic acid "warhead."[2] In drug discovery, this molecule represents the fundamental binding unit for two major classes of metalloenzymes: Ureases (Nickel-dependent) and Matrix Metalloproteinases (Zinc-dependent) .[1]

The synthesis of SHA is rarely the endpoint. It is the precursor for:

  • Fragment-Based Drug Design (FBDD): Using SHA to probe the active site metal coordination geometry.[1][2]

  • Inhibition Kinetics: Establishing baseline

    
     values for competitive inhibition.
    
  • Siderophore Mimicry: Modeling microbial iron transport systems.[1][2]

This guide provides the standard operating procedures (SOPs) for validating the synthesized compound and deploying it in high-fidelity biological assays.

Part 2: Critical Validation Protocol (The "Go/No-Go" Step)

Before proceeding to expensive biological assays, the integrity of the hydroxamic acid moiety must be confirmed. Hydroxamic acids are prone to the Lossen rearrangement or hydrolysis back to the carboxylic acid.

Protocol A: The Ferric Hydroxamate Colorimetric Assay

Principle: Hydroxamic acids form a stable, highly colored (red/burgundy) octahedral complex with Fe(III) ions.[1] This test confirms the presence of the -CONHOH group and distinguishes it from the parent succinic acid.

Reagents:

  • Reagent A: 5% Ferric Chloride (

    
    ) in 0.1 M HCl.
    
  • Solvent: Methanol or Ethanol (HPLC grade).[1][2]

  • Control: Succinic acid (Negative Control), Acetohydroxamic acid (Positive Control).[1]

Methodology:

  • Preparation: Dissolve 5 mg of synthesized SHA in 1 mL of Methanol.

  • Blanking: Prepare a blank tube with 1 mL Methanol.

  • Reaction: Add 100 µL of Reagent A to the sample and controls.

  • Observation:

    • Immediate Burgundy/Violet Color:PASS . The hydroxamate warhead is intact.[2]

    • Yellow/Orange Color:FAIL . Indicates hydrolysis to succinic acid (Fe(III) interacts weakly with carboxylates but does not form the specific hydroxamate complex).[1]

    • Precipitate:FAIL . Likely contamination or solubility issues.[1][2][3]

Data Interpretation:

Observation Chemical Species Present Action
Deep Burgundy Hydroxamic Acid (SHA) Proceed to Biological Assays
Yellow Succinic Acid Discard; Synthesis Failed (Hydrolysis)

| Colorless | Succinimide / Other | Discard; Synthesis Failed (Cyclization) |[1][2]

Part 3: Biological Application I – Urease Inhibition (Nickel Binding)[1]

SHA acts as a structural analogue of urea but functions as a chelator.[2] It bridges the two nickel ions (


) in the urease active site, displacing the bridging hydroxide required for catalysis.[1]
Protocol B: Spectrophotometric Urease Inhibition Assay (Berthelot Method)

Objective: Determine the


 of SHA against Jack Bean Urease.

Reagents:

  • Buffer: 50 mM Phosphate Buffer, pH 7.5 (Nickel binding is pH sensitive).

  • Enzyme: Jack Bean Urease (Type III, ~15,000-50,000 units/g).[1][2]

  • Substrate: 500 mM Urea solution.

  • Detection Reagents: Phenol-nitroprusside solution and Alkaline Hypochlorite (Berthelot reagents).[1][2]

Workflow:

  • Inhibitor Dilution: Prepare a serial dilution of SHA in buffer (Range: 10 µM to 10 mM).

  • Pre-Incubation (Critical):

    • Mix 50 µL Enzyme solution (5 U/mL) + 50 µL SHA dilution.

    • Incubate for 15 minutes at 37°C. (Hydroxamates are "slow-binding" inhibitors; pre-incubation ensures equilibrium).[1][2]

  • Reaction Start: Add 100 µL Urea substrate. Incubate for 10 minutes.

  • Quenching: Add 100 µL Phenol-nitroprusside followed immediately by 100 µL Alkaline Hypochlorite.

  • Development: Incubate 20 mins at RT (Blue color develops).

  • Measurement: Read Absorbance at 625 nm .

Calculation:


[1][2]

Part 4: Biological Application II – MMP Inhibition (Zinc Binding)[1][4][5]

In Matrix Metalloproteinases (MMPs), the hydroxamic acid group of SHA functions as a bidentate ligand for the catalytic Zinc (


).[1] SHA derivatives are often used to study the "S1'" pocket specificity of MMPs.
Protocol C: FRET-Based MMP Screening

Objective: Assess Zinc-chelation efficacy using a fluorogenic peptide substrate.[1][2]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM

    
    , 150 mM NaCl, 0.05% Brij-35 (Detergent prevents sticky aggregation).[1][2]
    
  • Enzyme: Recombinant human MMP-2 or MMP-9 (catalytic domain).[1][2]

  • Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 (Fluorogenic).[1][2]

Workflow:

  • Plate Setup: Use a black 96-well microplate (to minimize background fluorescence).

  • Inhibitor Addition: Add 20 µL of SHA (various concentrations) to wells.

  • Enzyme Addition: Add 20 µL of MMP enzyme (final conc. 2-5 nM). Incubate 30 mins at 25°C.

  • Substrate Initiation: Add 20 µL Substrate (final conc. 10 µM).

  • Kinetic Read: Monitor Fluorescence immediately (

    
    ) every 60 seconds for 20 minutes.
    
  • Analysis: Plot the slope (RFU/min) vs. [Inhibitor].

Part 5: Mechanism of Action & Visualizations

The following diagrams illustrate the workflow and the molecular mechanism of how SHA functions in these applications.

Diagram 1: The "Synthesis-to-Data" Workflow

SHA_Workflow Synth Synthesis (Succinic Anhydride + NH2OH) Raw Crude SHA Synth->Raw Valid Validation: Ferric Chloride Test Raw->Valid Decision Is it Red? Valid->Decision Decision->Synth No (Restart) App1 App 1: Urease Assay (Ni2+ Binding) Decision->App1 Yes App2 App 2: MMP FRET Assay (Zn2+ Binding) Decision->App2 Yes Data IC50 / Ki Data App1->Data App2->Data

Caption: Operational workflow from synthesis to biological validation.

Diagram 2: Bidentate Chelation Mechanism

Chelation cluster_active_site Enzyme Active Site Metal Metal Ion (Ni++ / Zn++) O_Carbonyl O (Carbonyl) O_Carbonyl->Metal Coordinate Bond O_Hydroxyl O (Hydroxyl) O_Hydroxyl->Metal Coordinate Bond SHA Succinic Hydroxamic Acid Backbone SHA->O_Carbonyl SHA->O_Hydroxyl

Caption: Bidentate coordination of SHA to the active site metal ion, displacing the catalytic water molecule.

Part 6: References

  • Kobashi, K., et al. (1962).[1][2] "Specific inhibition of urease by hydroxamic acids."[2][4] Biochimica et Biophysica Acta.

  • Fish, W., et al. (1969).[1][2] "The Kinetics of Urease Inhibition by Acetohydroxamic Acid." Journal of Biological Chemistry.

  • Santos, M.A., et al. (2012).[1][2] "Hydroxamic acid derivatives: from synthetic strategies to medicinal chemistry applications." Current Medicinal Chemistry.

  • Whittaker, M., et al. (1999).[1][2] "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews. [1]

  • Sigma-Aldrich. "4-(Hydroxyamino)-4-oxobutanoic acid Product Specification." (Note: Search for CAS 3509-18-8)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Hydroxyamino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for Succinic Hydroxamic Acid (SHA) Synthesis Ticket ID: SHA-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The synthesis of 4-(hydroxyamino)-4-oxobutanoic acid (Succinic Hydroxamic Acid or SHA) typically involves the ring-opening of succinic anhydride with hydroxylamine. While theoretically simple, this reaction suffers from three notorious yield-killers: competitive hydrolysis of the anhydride, cyclization to N-hydroxysuccinimide (NHS), and product loss due to extreme water solubility.

This guide moves beyond standard textbook descriptions to address the practical "art" of isolating this molecule with high purity and yield.

Module 1: The "Golden" Protocol (Optimized for Yield)

This protocol minimizes hydrolysis and prevents thermal cyclization. It uses a biphasic-like approach to control solubility.

Reagents & Stoichiometry
ReagentEquiv.[1]RoleCritical Parameter
Hydroxylamine HCl 1.2 - 1.5Nucleophile SourceExcess drives kinetics over hydrolysis.
NaOH / KOH 2.5 - 3.0BaseMust neutralize HCl and deprotonate NH2OH.
Succinic Anhydride 1.0ElectrophileMust be finely powdered.
Water/Methanol Solvent2:1 RatioMethanol aids anhydride solubility; Water dissolves salt.
Step-by-Step Workflow
  • Preparation of Free Hydroxylamine (The "Cold Zone"):

    • Dissolve Hydroxylamine HCl in a minimum volume of water.

    • Cool to 0°C in an ice/salt bath.

    • Add the calculated base (dissolved in water) dropwise. Crucial: Maintain internal temperature <5°C. The pH should be adjusted to 10–11 .

    • Why? Free hydroxylamine is unstable; preparing it in situ at low temp prevents decomposition.

  • The Anhydride Addition (The "Kinetic Race"):

    • Dissolve Succinic Anhydride in a minimal amount of Methanol (or add as very fine powder if strictly aqueous).

    • Add the anhydride to the hydroxylamine solution slowly over 30–60 minutes.

    • Strict Control: Internal temp must remain 0–5°C .

    • Mechanism:[1][2][3][4][5][6] At this temp, the nucleophilic attack of R-NH₂ on the anhydride is faster than the hydrolysis of the anhydride by water. Heat favors hydrolysis.

  • Reaction Phase:

    • Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) for 2–4 hours.

    • Checkpoint: The solution should be clear. If a precipitate forms early, it may be unreacted anhydride (bad) or disodium succinate (okay).

  • Workup & Isolation (The "Yield Trap"):

    • Cool the mixture back to 0°C.

    • Acidify carefully with conc. HCl to pH 2–3 .

    • Observation: The product (SHA) should precipitate.

    • Yield Booster: If no precipitate forms (common due to water solubility), saturate the aqueous phase with NaCl (salting out) and cool to -10°C overnight.

Module 2: Troubleshooting Matrix (FAQ)

Q1: I acidified the solution, but no solid precipitated. Where is my product?

  • Diagnosis: Your product is stuck in the aqueous phase. SHA is highly polar.

  • Fix:

    • Lyophilization: Freeze-dry the entire acidified mixture. Extract the resulting solid with hot methanol or ethanol (SHA dissolves; NaCl/Succinic acid are less soluble). Filter and evaporate.[7]

    • Salting Out: Saturate the solution with NaCl. The "common ion effect" decreases the solubility of organic acids.

    • Continuous Extraction: Use a continuous liquid-liquid extractor with n-Butanol or Ethyl Acetate for 24 hours.

Q2: My NMR shows a mixture of the product and Succinic Acid.

  • Diagnosis: Hydrolysis of the anhydride occurred before the hydroxylamine could attack.

  • Fix:

    • Increase the Hydroxylamine excess (up to 2.0 equiv).

    • Slow down the addition rate of the anhydride.

    • Ensure the reaction temperature never exceeds 5°C during addition.

Q3: I isolated a solid, but the melting point is too low (or NMR is messy). It looks like N-Hydroxysuccinimide (NHS).

  • Diagnosis: Thermal cyclization. You heated the reaction or the workup too much.

  • Fix:

    • Never heat the reaction above room temperature.

    • Avoid strong dehydration conditions during workup.

    • Note: NHS is the thermodynamic product; SHA is the kinetic product.

Q4: Can I use organic solvents instead of water?

  • Insight: Yes, but solubility is tricky.

  • Alternative: React Succinic Anhydride and Hydroxylamine (free base) in THF or Dioxane . The product often precipitates directly from the organic solvent, leaving impurities behind. This avoids the "water trap" entirely.

Module 3: Mechanistic Visualization

Understanding the competition between the desired pathway and the side reactions is vital for control.

SHA_Synthesis_Pathways Anhydride Succinic Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Water H2O (Solvent) SuccAcid Impurity: Succinic Acid Water->SuccAcid Hydrolysis (Temp > 10°C) NH2OH NH2OH (Nucleophile) NH2OH->Intermediate Kinetic Control (0°C) SHA TARGET: Succinic Hydroxamic Acid Intermediate->SHA Ring Opening (pH 10 -> pH 2) NHS Impurity: N-Hydroxysuccinimide SHA->NHS Cyclization (Heat / Dehydration)

Figure 1: Reaction pathways showing the competition between Hydrolysis (red), Target Formation (green), and Cyclization (red).

Module 4: Advanced Isolation Workflow

If the standard precipitation fails, use this industrial "Rescue Workflow."

Isolation_Workflow Start Reaction Mixture (pH ~10, Aqueous) Acidify Acidify to pH 2 (Conc. HCl, 0°C) Start->Acidify Check Precipitate Formed? Acidify->Check Yes Filtration Check->Yes Yes No Solubility Issue Check->No No Final Recrystallize (Water/Ethanol) Yes->Final MethodA Method A: Salting Out Saturate with NaCl Cool to -10°C No->MethodA MethodB Method B: Lyophilization Remove water -> Solid residue Extract with dry MeOH No->MethodB MethodA->Final MethodB->Final

Figure 2: Decision tree for product isolation based on precipitation success.

References

  • Reddy, A. S., et al. (2000).[7] "A convenient method for the preparation of hydroxamic acids."[6][7] Tetrahedron Letters, 41(33), 6285-6288. Link

    • Context: Establishes the baseline for anhydride ring-opening under mild conditions.
  • Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of chelators." European Journal of Inorganic Chemistry, 2004(15), 3003-3016. Link

    • Context: Discusses the stability and chelation properties relevant to purification (Cu-chel
  • Hauser, C. R., & Renfrow, W. B. (1939). "Benzohydroxamic Acid." Organic Syntheses, Coll. Vol. 2, p.67. Link

    • Context: Although for benzohydroxamic acid, this provides the authoritative foundational protocol for hydroxylamine handling and pH control.
  • Patent US5015765A. (1991). "Process for isolating hydroxamic acids."[6] Link

    • Context: Describes industrial methods for isolating water-soluble hydroxamic acids using non-solvents to coalesce particles.

Sources

Technical Support Center: Stability Optimization for 4-(Hydroxyamino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 4-(Hydroxyamino)-4-oxobutanoic acid Synonyms: Succinohydroxamic Acid (SHA), Succinic Monohydroxamic Acid CAS: 4743-99-1 Molecular Weight: 133.10 g/mol [1]

🚨 Critical Alert: Immediate Storage Protocols

Do not store this compound in aqueous solution for long periods. Hydroxamic acids are thermodynamically unstable in water, undergoing hydrolysis to form succinic acid and hydroxylamine.

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSOPrevents hydrolytic cleavage of the N-O bond.[1]
Storage Temp -20°C or -80°CArrhenius kinetics dictate significantly reduced degradation rates at sub-zero temperatures.[1]
Atmosphere Argon/NitrogenPrevents oxidation of the hydroxylamine moiety.
Container Amber Glass (Silanized)Prevents photochemical degradation and metal ion leaching from standard glass.[1]

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: Why is my compound losing potency in aqueous buffer?

Diagnosis: Hydrolytic Degradation. The primary failure mode for 4-(Hydroxyamino)-4-oxobutanoic acid is acid/base-catalyzed hydrolysis.[1] In aqueous environments, water acts as a nucleophile attacking the carbonyl carbon of the hydroxamate group.

  • The Mechanism: The reaction yields Succinic Acid (inactive) and Hydroxylamine (toxic/mutagenic).[1]

  • Kinetic Insight: This reaction is often pseudo-first-order.[1] It is accelerated at extreme pH values (pH < 4 or pH > 9) and elevated temperatures.[1]

  • Solution: Prepare fresh working solutions immediately before use. Keep stocks in DMSO.

Q2: Why has my clear solution turned a reddish-purple color?

Diagnosis: Trace Metal Contamination (Iron Chelation).[1] Hydroxamic acids are potent siderophores (iron-chelators).[1][2] They bind Fe(III) with extremely high affinity (


), forming octahedral complexes.[1]
  • The Cause: Even ppb levels of Iron(III) from glassware, lower-grade water, or metallic spatulas will trigger this color change.

  • Impact: While the compound is chemically intact, it is now "caged" in a metal complex, rendering it biologically unavailable for enzyme inhibition (e.g., urease or metalloprotease inhibition).

  • Solution: Use LC-MS grade water and plasticware where possible.[1] Add EDTA (if compatible with your assay) to sequester trace metals.[1]

Q3: Can I autoclave this compound?

Diagnosis: Thermal Decomposition. No. Autoclaving (121°C) will cause rapid Lossen rearrangement or total hydrolysis.[1]

  • Solution: Sterile filter (0.22 µm PVDF or PES membrane) the solution after dissolution.[1]

Part 2: Visualizing the Instability

Diagram 1: Degradation & Troubleshooting Logic

This decision tree helps you identify if your issue is chemical degradation (hydrolysis) or contamination (chelation).[1]

SHA_Troubleshooting Start Observation: Loss of Activity CheckColor Check Solution Color Start->CheckColor RedPurple Red/Purple/Brown Tint CheckColor->RedPurple Yes Colorless Solution is Colorless CheckColor->Colorless No IssueChelation Issue: Metal Chelation (Fe3+ Contamination) RedPurple->IssueChelation IssueHydrolysis Issue: Hydrolysis (Degradation to Succinic Acid) Colorless->IssueHydrolysis ActionChelation Action: Add EDTA Use Plasticware IssueChelation->ActionChelation ActionHydrolysis Action: Check pH Prepare Fresh in DMSO IssueHydrolysis->ActionHydrolysis

Caption: Troubleshooting logic flow for distinguishing between metal contamination (color change) and hydrolytic degradation (potency loss).

Part 3: Validation Protocols

Protocol A: The Ferric Chloride Integrity Test

Use this qualitative test to verify if the hydroxamic acid moiety is still intact. If hydrolysis has occurred, the specific color reaction will fail.

Principle: Hydroxamic acids form a colored complex with Fe(III) in acidic solution.[1] Succinic acid (the breakdown product) does not.[1]

Reagents:

  • Test Solution: Your 4-(Hydroxyamino)-4-oxobutanoic acid sample.

  • Reagent A: 5% FeCl₃ in 0.1 M HCl.

Procedure:

  • Aliquot 100 µL of your sample into a clear tube or well plate.

  • Add 20 µL of Reagent A .

  • Observation:

    • Deep Red/Violet: Intact Hydroxamic Acid (Pass).[1]

    • Yellow/Clear: Hydrolyzed/Degraded (Fail).[1]

Protocol B: Preparation of Stable Stock Solution (100 mM)
  • Weighing: Weigh 13.3 mg of 4-(Hydroxyamino)-4-oxobutanoic acid. Note: Use a plastic spatula to avoid iron contamination.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide). Do not use water.[1]

  • Mixing: Vortex until fully dissolved. Sonicate briefly if necessary, but avoid heating.

  • Aliquot: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C.

  • Usage: Dilute into aqueous buffer (e.g., PBS) only immediately prior to the experiment.

Part 4: Chemical Mechanism of Failure

Understanding the degradation pathway allows for better experimental design. The hydroxamic acid group is the "weak link."

Hydrolysis_Pathway SHA Succinohydroxamic Acid (Active) Transition Tetrahedral Intermediate SHA->Transition + H2O (Acid/Base Catalysis) Products Succinic Acid + Hydroxylamine (Inactive + Toxic) Transition->Products C-N Bond Cleavage Water H2O (Nucleophile) Water->Transition

Caption: The hydrolytic degradation pathway.[1] Water attacks the carbonyl, cleaving the C-N bond to release hydroxylamine.

References

  • PubChem. (2025).[1][3][4] 4-(Hydroxyamino)-4-oxobutanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Andrieux, F. P., et al. (2007).[5] Hydrolysis of Hydroxamic Acid Complexants in the Presence of Non-Oxidizing Metal Ions. Journal of Solution Chemistry.[5] [Link]

  • Ghosh, K. K. (2012).[1] Mechanistic Investigation for the Acidic Hydrolysis of Hydroxamic Acids. Hilaris Publisher. [Link]

  • Gaylord Chemical. (2007).[1][6] Dimethyl Sulfoxide (DMSO) Solubility and Stability Data.[1][7][Link]

Sources

Technical Support Center: Stability & Degradation of 4-(Hydroxyamino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Hydroxyamino)-4-oxobutanoic acid (also known as Succinic Hydroxamic Acid or SHA) is a structural analogue of succinic acid where one carboxylic acid group is modified into a hydroxamic acid moiety (


). While widely used as a metalloprotease inhibitor and siderophore mimic, it exhibits significant hydrolytic instability and reactivity that can confound experimental data.

This guide addresses the three primary degradation pathways: Hydrolysis , Cyclization , and Metal-Mediated Interference .

Module 1: Degradation Pathways & Mechanisms

Visualizing the Breakdown

The following diagram illustrates the kinetic competition between hydrolysis (primary storage degradation) and cyclization (process-induced degradation).

SHA_Degradation SHA 4-(Hydroxyamino)- 4-oxobutanoic Acid (SHA) SuccinicAcid Succinic Acid (Primary Degradant) SHA->SuccinicAcid Hydrolysis (Acid/Base Catalyzed) Hydroxylamine Hydroxylamine (Mutagenic) SHA->Hydroxylamine + H2O NHS N-Hydroxysuccinimide (NHS) SHA->NHS Cyclization (Dehydrating Conditions)

Figure 1: Primary degradation pathways. Hydrolysis yields Succinic Acid and Hydroxylamine. Dehydration leads to N-Hydroxysuccinimide (NHS).

Detailed Mechanisms
1. Hydrolysis (The "Missing Peak" Phenomenon)

This is the dominant pathway in aqueous solutions. The hydroxamic acid bond (


) cleaves to reform the parent carboxylic acid.
  • Products: Succinic Acid + Hydroxylamine (

    
    ).
    
  • Kinetics: The reaction is acid-catalyzed.[1] In dilute acid (e.g., 0.1 M HCl), the half-life decreases significantly. First-order dependence on

    
     is typically observed.[1]
    
  • Impact: Loss of biological potency (succinic acid is rarely a potent metalloprotease inhibitor compared to SHA).

2. Cyclization (The "New Peak" Phenomenon)

Under dehydrating conditions or specific pH ranges, SHA can undergo intramolecular cyclization to form N-Hydroxysuccinimide (NHS) .

  • Relevance: NHS is a reactive esterifying agent used in bioconjugation. If formed in situ, it can react with lysine residues on proteins, leading to unintended covalent modifications (succinylation).

3. Lossen Rearrangement (The "Synthetic" Risk)

While rare in standard storage, if SHA is O-acylated (activated) and heated, it undergoes Lossen rearrangement to form an isocyanate, which subsequently hydrolyzes to an amine (beta-alanine derivative). This is a process safety risk during synthesis rather than a storage risk.

Module 2: Troubleshooting Guide (FAQ)

Scenario A: Analytical Anomalies

Q: My LC-MS shows a mass of 119 Da (M+H) instead of 134 Da. What happened? A: You are detecting Succinic Acid (MW 118.09).

  • Cause: Complete hydrolysis of your stock solution.

  • Fix: Prepare fresh stock in anhydrous DMSO. Avoid storing in aqueous buffers, especially those with acidic pH (< 5.0).

Q: I see a transient peak at a different retention time that reacts with amines. A: This is likely N-Hydroxysuccinimide (NHS) .

  • Cause: If your sample was subjected to drying (e.g., lyophilization from acidic buffer) or heating, SHA cyclized.

  • Verification: NHS has a distinct UV absorption and will react rapidly with benzylamine to form N-benzylsuccinamic acid.

Scenario B: Assay Interference

Q: My solution turned a deep burgundy/red color. Is this degradation? A: No, this is Metal Chelation .

  • Mechanism: Hydroxamic acids are potent siderophores. Even trace Iron(III) (ppb levels from glassware or water) forms a stable, colored octahedral complex with SHA.

  • Fix: Add EDTA (1-5 mM) to your buffer to sequester trace metals, unless metal ions are required for your enzyme (e.g., MMPs). Note: EDTA will strip the catalytic zinc from MMPs, so use caution.

Q: My IC50 values are shifting over time. A: Hydroxylamine (the hydrolysis byproduct) is a reducing agent and can interfere with redox-sensitive assays or react with enzyme active site thiols.

Module 3: Experimental Protocols

Protocol 1: Rapid Colorimetric Integrity Check (FeCl3 Test)

Use this to confirm the presence of the hydroxamic acid group before starting expensive bioassays.

  • Reagent: Prepare 1% (w/v) Ferric Chloride (

    
    ) in 0.1 M HCl.
    
  • Sample: Dissolve a small amount of SHA in water/methanol.

  • Test: Add 2-3 drops of FeCl3 reagent to the sample.

  • Result:

    • Deep Burgundy/Violet: Intact Hydroxamic Acid.

    • Yellow/Colorless: Hydrolyzed to Succinic Acid (Carboxylic acids do not complex Fe(III) with this color intensity).

Protocol 2: HPLC-UV Quantification

Standard C18 columns often fail to retain SHA due to its polarity. HILIC is recommended.

ParameterCondition
Column Zwitterionic HILIC (e.g., ZIC-HILIC), 3.5 µm, 150 x 2.1 mm
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)
Mobile Phase B Acetonitrile
Gradient Isocratic 80% B or Gradient 90% B

50% B over 10 min
Flow Rate 0.3 mL/min
Detection UV 210 nm (Universal) or 260 nm (Specific for impurities like NHS)
Retention Order NHS (Early) < SHA (Mid) < Succinic Acid (Late/Tail)

Module 4: Storage & Handling Recommendations

To minimize the degradation pathways described above, adhere to these strict handling rules:

  • Solid State: Store at -20°C under desiccant. Hydrolysis is slow in the solid state but accelerated by moisture.

  • Stock Solutions:

    • Preferred: Anhydrous DMSO or DMA (Stable for months at -20°C).

    • Avoid: Methanol/Ethanol (Slow solvolysis/ester exchange possible).

    • Never: Store aqueous dilutions overnight. Make fresh immediately before use.

  • pH Sensitivity:

    • Most stable at pH 6.0 - 7.0 .

    • Rapid hydrolysis at pH < 4.0 .

    • Rapid oxidation/Lossen rearrangement risk at pH > 10.0 .

References

  • Hydrolysis Kinetics: Kinetics of the hydrolysis of acetohydroxamic acid in a nitric acid solution. (2025).[1][2][3][4][5] ResearchGate. Link

  • Cyclization to NHS: Synthesis of N-hydroxysuccinimide from succinic acid and hydroxylammonium chloride. (2025).[1][2][3][4][5] ResearchGate. Link

  • Lossen Rearrangement: The Lossen rearrangement from free hydroxamic acids.[6] (2013).[7][8] Organic & Biomolecular Chemistry. Link

  • General Stability: Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021).[3][9] ACS Omega. Link

  • Analytical Methods: N-Hydroxysuccinimide: Synthesis, application and pharmacokinetics. (2023).[8][10] ChemicalBook. Link

Sources

How to improve the solubility of N-Hydroxysuccinamic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Hydroxysuccinamic Acid Solubility Guide

Executive Summary & Molecule Identification

Warning: Distinct Chemical Identity Before proceeding, verify your target molecule. There is frequent confusion between N-Hydroxysuccinamic acid (Linear) and N-Hydroxysuccinimide (Cyclic, NHS). This guide specifically addresses the linear form.

FeatureN-Hydroxysuccinamic Acid (Linear)N-Hydroxysuccinimide (NHS) (Cyclic)
Structure

Cyclic Imide (

)
CAS 3568-23-86066-82-6
Primary State Crystalline SolidCrystalline Solid
pKa (Approx) ~4.2 (COOH), ~9.0 (NH-OH)~6.0 (Imide N-OH)
Solubility Driver Carboxylic Acid IonizationPolarity of Imide

Core Challenge: The linear acid contains both a hydrophilic head (hydroxamic acid) and a potentially ionizable tail (carboxylic acid). Solubility is heavily pH-dependent. At low pH (<4), the molecule is neutral and prone to precipitation in aqueous media.

Solubility Optimization Protocols

Q1: What is the best solvent system for a high-concentration stock solution?

Recommendation: Dimethyl Sulfoxide (DMSO) is the gold standard for stock preparation.

  • Why? DMSO disrupts intermolecular hydrogen bonding more effectively than protic solvents like ethanol. It prevents the "gelling" often seen with hydroxamic acids at high concentrations.

  • Solubility Limit: Typically >100 mM in anhydrous DMSO.

  • Protocol:

    • Weigh the target mass of N-Hydroxysuccinamic acid.

    • Add anhydrous DMSO to achieve 50-100 mM concentration.

    • Vortex vigorously for 30-60 seconds.

    • Critical: If the solution warms up (exothermic solvation), allow it to cool before sealing to prevent condensation.

Q2: How do I achieve stability in aqueous buffers? (The "Crashing Out" Issue)

Issue: Users often report precipitation upon diluting a DMSO stock into water or saline. Root Cause: The pH of unbuffered water (~5.5) or saline may drop below the pKa of the terminal carboxylic acid (~4.2) upon addition of the acidic compound, forcing it into its neutral, less soluble state.

Solution: pH-Controlled Solubilization To maintain solubility in water, you must ensure the carboxylic acid group is deprotonated (


).
  • Target pH: 6.0 – 7.5

  • Recommended Buffer: PBS (Phosphate Buffered Saline) or Tris-HCl (100 mM).

  • Step-by-Step Aqueous Dilution:

    • Prepare the DMSO stock (e.g., 100 mM).[1]

    • Prepare a buffer solution (e.g., PBS pH 7.4).

    • Slow Addition: Add the DMSO stock dropwise to the stirring buffer. Do not add buffer to the DMSO stock.

    • Final Concentration: Keep organic solvent content <5% (v/v) for biological assays to avoid solvent toxicity, unless the assay tolerates higher DMSO levels.

Visualizing the Solubility Mechanism

The following diagram illustrates the chemical equilibrium and solubility decision logic.

SolubilityLogic Start Start: Solid N-Hydroxysuccinamic Acid SolventChoice Select Solvent Start->SolventChoice DMSO Organic: DMSO (Anhydrous) SolventChoice->DMSO Stock Prep Aqueous Aqueous Buffer SolventChoice->Aqueous Working Soln Soluble Stable Solution DMSO->Soluble High Solubility CheckPH Check pH Aqueous->CheckPH LowPH pH < 4.5 (Protonated COOH) CheckPH->LowPH Acidic HighPH pH > 6.0 (Ionized COO-) CheckPH->HighPH Neutral/Basic Precip Risk: Precipitation LowPH->Precip HighPH->Soluble

Caption: Solubility decision tree highlighting the critical role of pH in aqueous formulations.

Troubleshooting & FAQs

Q3: My solution turned a reddish-purple color. Is it degraded?

Diagnosis: Likely Iron Contamination . Mechanism: Hydroxamic acids are potent siderophores (iron chelators). They bind trace Fe(III) ions to form highly colored octahedral complexes (usually red/purple) [1]. Fix:

  • Use LC-MS grade water (low metal content).

  • Add a stronger chelator like EDTA (1 mM) if the assay permits, to sequester trace metals.

  • Note: If the color is faint, the compound is likely still intact, but its effective concentration may be slightly reduced due to complexation.

Q4: Can I heat the solution to dissolve the powder?

Warning: Avoid temperatures >40°C. Reason: Hydroxamic acids are thermally unstable and can undergo hydrolysis (releasing hydroxylamine) or the Lossen rearrangement under specific conditions [2]. Alternative: Use sonication (bath sonicator) for 5-10 minutes at room temperature.

Q5: Is the molecule stable in cell culture media?

Answer: Yes, for short durations (24-48 hours). Caveat: Cell culture media often contains phenol red and serum proteins. N-Hydroxysuccinamic acid may bind to serum albumin or chelate ions (Zn, Fe) essential for metalloproteases in the media. Always run a "media-only" control to check for background interference or precipitation.

Summary Data Table

SolventSolubility Limit (Est.)StabilityNotes
DMSO > 100 mMHigh (Months at -20°C)Best for stock solutions. Hygroscopic; keep sealed.
DMF > 100 mMHighGood alternative to DMSO.
Ethanol ~ 10-20 mMModerateLower solubility; evaporation risk.
Water (pH < 4) < 1 mMLow (Precipitation risk)Poor solubility due to protonation.
PBS (pH 7.4) > 10 mMModerate (Days at 4°C)Preferred aqueous vehicle.

References

  • Neilands, J. B. (1967). "Hydroxamic acids in nature." Science, 156(3779), 1443-1447.

  • Marmion, C. J., et al. (2004). "Hydroxamic acids: An intriguing family of chelators with therapeutic potential." European Journal of Inorganic Chemistry, 2004(15), 3003-3016.

  • PubChem Database. "Succinic Acid Properties (Analogous pKa Reference)." National Center for Biotechnology Information.

  • Griffith, O. H., et al. (1967). "N-Hydroxysuccinimide and its Derivatives." Journal of the American Chemical Society. (Contextual reference for cyclic/linear equilibrium).

Sources

Troubleshooting 4-(Hydroxyamino)-4-oxobutanoic acid in HDAC assays.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Operational Ticket Topic: Troubleshooting 4-(Hydroxyamino)-4-oxobutanoic acid in HDAC Assays Molecule ID: Succinic Hydroxamic Acid (SHA) | Target: Zinc-dependent HDACs

Executive Summary

4-(Hydroxyamino)-4-oxobutanoic acid (also known as Succinic Hydroxamic Acid) acts as a structural mimic of the transition state for hydrolysis of the acetyl-lysine substrate. Its mechanism relies entirely on the bidentate chelation of the Zinc (Zn²⁺) ion within the HDAC active site.

Unlike larger, hydrophobic HDAC inhibitors (e.g., SAHA/Vorinostat) that utilize a "cap" group to interact with the protein surface, this molecule is a minimal pharmacophore. Consequently, it is highly sensitive to solvation effects, pH-dependent hydrolysis, and metal ion competition in assay buffers.

Part 1: Critical Troubleshooting (Q&A)
Q1: My IC50 values are shifting significantly between experiments. Why is the potency inconsistent?

Diagnosis: This is likely due to hydrolytic instability or binding kinetics .

  • The Science: Hydroxamic acids are thermodynamically unstable in aqueous solutions, particularly at extreme pH or elevated temperatures. They hydrolyze into the corresponding carboxylic acid (Succinic acid) and hydroxylamine. Succinic acid is a Krebs cycle intermediate and has negligible HDAC inhibitory activity compared to the hydroxamate.

  • The Fix:

    • Solvent Choice: Never store the compound in aqueous buffer. Prepare stock solutions in anhydrous DMSO (Dimethyl Sulfoxide). DMSO prevents hydrolysis during storage.

    • Fresh Preparation: Dilute into aqueous assay buffer immediately before use. Do not use working solutions older than 4 hours.

    • Pre-incubation: This compound is a reversible competitive inhibitor. Ensure a consistent pre-incubation time (e.g., 10–30 minutes) of enzyme + inhibitor before adding the substrate to allow equilibrium binding.

Q2: I see no inhibition even at high concentrations. Is my buffer incompatible?

Diagnosis: You likely have a Zinc competition or Chelator interference issue.

  • The Science: The hydroxamic acid group targets the active site Zn²⁺.

    • Scenario A (Chelator Interference): If your buffer contains EDTA or EGTA, these strong chelators strip the Zn²⁺ from the HDAC enzyme, rendering it inactive regardless of your inhibitor.

    • Scenario B (Zinc Competition): If your buffer is supplemented with excess ZnCl₂ (>10 µM), free Zinc ions in solution will chelate the inhibitor before it reaches the enzyme, effectively neutralizing the drug.

  • The Fix:

    • Remove EDTA/EGTA: Ensure the assay buffer is free of strong chelators.

    • Limit Exogenous Zinc: Do not supplement buffers with Zinc unless the enzyme has been dialyzed and requires reconstitution. The structural Zinc is usually tightly bound.

Q3: The compound precipitated when I diluted it into the assay buffer.

Diagnosis: Thermal shock or Solubility limit .

  • The Science: While 4-(Hydroxyamino)-4-oxobutanoic acid is more polar than long-chain HDAC inhibitors, rapid dilution from 100% DMSO to aqueous buffer can cause "crashing out" due to the drastic change in dielectric constant.

  • The Fix:

    • Intermediate Step: Perform a serial dilution in DMSO first, then transfer to buffer, keeping the final DMSO concentration <1% (or as tolerated by your specific HDAC isoform).

    • Warming: Ensure the buffer is at Room Temperature (RT), not cold (4°C), when adding the inhibitor.

Part 2: Data & Specifications
Table 1: Solvent Compatibility & Storage
ParameterRecommendationTechnical Rationale
Primary Solvent Anhydrous DMSO Prevents nucleophilic attack by water (hydrolysis).
Secondary Solvent Ethanol (Absolute)Acceptable, but higher evaporation rates alter concentration.
Aqueous Solubility Moderate (~10 mg/mL)Soluble, but unstable over time (t½ < 24h at RT).
Storage Temp -20°C or -80°CArrhenius kinetics: lower temp slows hydrolysis significantly.
Freeze/Thaw Max 3 cyclesRepeated condensation introduces moisture, accelerating degradation.
Table 2: Assay Interference Factors
Interfering AgentEffect on AssayMechanism
DTT / β-ME None / LowReducing agents are generally safe but high conc. may affect enzyme stability.[1]
Triton X-100 Required Prevents "promiscuous" inhibition by aggregating compounds. Use at 0.01%.
Iron (Fe²⁺/Fe³⁺) High Interference Hydroxamic acids chelate Iron, turning solution red/orange (colorimetric interference).
Trypsin Critical In fluorometric assays (e.g., Boc-Lys(Ac)-AMC), Trypsin is the developer. Ensure inhibitor doesn't inhibit Trypsin.
Part 3: Visualized Mechanisms
Figure 1: Mechanism of Zinc Chelation

Caption: The hydroxamic acid moiety acts as a bidentate ligand, coordinating the Zinc ion (Zn²⁺) in the HDAC active site, displacing the water molecule required for catalysis.[2]

HDAC_Mechanism HDAC_Pocket HDAC Active Site Zinc Zn²⁺ Ion HDAC_Pocket->Zinc Coordinates Water Catalytic H₂O Zinc->Water Activates (Native State) Inhibitor 4-(Hydroxyamino)- 4-oxobutanoic acid Inhibitor->Zinc Bidentate Chelation (Displaces Water) Substrate Acetyl-Lysine Substrate Inhibitor->Substrate Blocks Access

[3][4][5]

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing low activity or inconsistent data in HDAC assays involving hydroxamic acids.

Troubleshooting_Flow Start Issue: Inconsistent or Low Inhibition Check_Buffer Check Buffer Components Start->Check_Buffer Is_EDTA Contains EDTA/EGTA? Check_Buffer->Is_EDTA Yes_EDTA Remove Chelators. They strip Zn from Enzyme. Is_EDTA->Yes_EDTA Yes No_EDTA Check Stock Solution Is_EDTA->No_EDTA No Solvent_Check dissolved in Water? No_EDTA->Solvent_Check Yes_Water Hydrolysis Likely. Remake in DMSO. Solvent_Check->Yes_Water Yes No_Water Check Pre-Incubation Solvent_Check->No_Water No (DMSO) Time_Check < 10 mins? No_Water->Time_Check Yes_Time Increase time to 30m for equilibrium binding. Time_Check->Yes_Time Yes No_Time Check Zn Concentration. Excess Zn competes with drug. Time_Check->No_Time No

Part 4: Validated Experimental Workflow
Protocol: Preparation & Assay Setup
  • Stock Preparation (100 mM):

    • Weigh 4-(Hydroxyamino)-4-oxobutanoic acid powder.

    • Dissolve in anhydrous DMSO . Vortex until completely clear.

    • Note: If the solution turns pink/orange, iron contamination is present (discard).

    • Aliquot into light-protective amber tubes (hydroxamic acids are photo-sensitive). Store at -20°C.

  • Working Solution (5x Conc):

    • Thaw stock at Room Temperature.

    • Dilute stock 1:20 in Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Critical: Perform this step immediately before addition to the plate.

  • Assay Reaction Assembly (96-well format):

    • Step 1: Add 10 µL of Diluted Inhibitor (or DMSO control) to the well.

    • Step 2: Add 30 µL of HDAC Enzyme solution.

    • Step 3: Pre-incubate for 20 minutes at 25°C. (Crucial for hydroxamic acids to displace the active site water).

    • Step 4: Add 10 µL of Substrate (e.g., Fluorogenic Acetyl-Lysine).

    • Step 5: Incubate 30–60 minutes.

    • Step 6: Add Developer/Stop Solution and read signal.

References
  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules, 20(3), 3898–3941. [Link]

  • NCBI Assay Guidance Manual. "Histone Acetyltransferase and Deacetylase Assays." Bethesda (MD): National Library of Medicine (US).[Link]

  • Finnin, M. S., et al. (1999). "Structures of a histone deacetylase homologue bound to the TSA and SAHA analogues." Nature, 401, 188–193. [Link]

  • Wang, D. F., et al. (2017). "Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox."[1] Journal of Medicinal Chemistry, 60(24), 10236–10244. [Link]

Sources

TechSupport: Optimizing Reaction Conditions for Succinic Anhydride & Hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NHS-SYNTH-OPT-001 Status: Active Subject: Synthesis of


-Hydroxysuccinimide (NHS) and 

-Hydroxysuccinamic Acid[1]

Executive Summary & Reaction Landscape

The reaction between succinic anhydride and hydroxylamine is a biphasic chemical transformation.[2][3][4] The primary objective for most researchers is the synthesis of


-hydroxysuccinimide (NHS) , a critical reagent for bioconjugation (NHS-esters). However, the reaction proceeds through a stable intermediate, 

-hydroxysuccinamic acid
, which often traps unwary chemists, leading to "low yield" reports that are actually just incomplete reactions.
The Reaction Pathway

Understanding the topology of this reaction is the first step to troubleshooting.

ReactionPathway cluster_conditions Critical Control Points SA Succinic Anhydride (Cyclic Electrophile) Intermediate N-Hydroxysuccinamic Acid (Open-Chain Intermediate) Stable Solid SA->Intermediate Step 1: Ring Opening (Kinetic Control, < 50°C) HA Hydroxylamine (Nucleophile) HA->Intermediate NHS N-Hydroxysuccinimide (NHS) Target Product Intermediate->NHS Step 2: Cyclization (Thermodynamic Control, > 100°C or Dehydrating Agent) SideProduct O-Acyl Byproducts (Impurity) Intermediate->SideProduct Incorrect pH or Over-activation

Figure 1: The sequential conversion of succinic anhydride to NHS. Note that Step 1 is an addition reaction, while Step 2 is an elimination (dehydration) reaction.

Standard Operating Procedures (SOPs)

We provide two distinct protocols. Protocol A is the industry standard for high-purity NHS synthesis. Protocol B is for isolating the open-chain hydroxamic acid (often used as an HDAC inhibitor pharmacophore).

Protocol A: Synthesis of -Hydroxysuccinimide (NHS)

Target: Cyclized Product | Scale: 100 mmol

ParameterSpecificationRationale
Solvent Toluene (or Xylene)High boiling point allows azeotropic removal of water (driving Step 2).
Stoichiometry 1.05 eq. Succinic Anhydride : 1.0 eq.

Slight excess of anhydride ensures complete consumption of the nucleophile.
Base None (if free base used) /

(if HCl salt used)
If using

, you must neutralize it to release the free amine.
Temperature Reflux (~110°C)Required to overcome the energy barrier for ring closure (dehydration).

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a Dean-Stark trap , suspend Hydroxylamine Hydrochloride (6.95 g, 100 mmol) in Toluene (100 mL).

  • Neutralization: Add Triethylamine (101 mmol) or Sodium Carbonate to liberate free hydroxylamine. Stir for 15 min.

  • Addition: Add Succinic Anhydride (10.5 g, 105 mmol). The reaction is initially exothermic (Step 1: Ring Opening).

  • Cyclization: Heat to reflux. Water will collect in the Dean-Stark trap. Continue until water evolution ceases (~2–4 hours).

  • Isolation: Cool to room temperature. NHS often crystallizes directly from toluene. Filter the solid.[5][6][7]

  • Purification: Recrystallize from Ethyl Acetate if necessary.

    • Validation: Product MP should be 95–98°C .

Protocol B: Synthesis of -Hydroxysuccinamic Acid

Target: Open Chain Intermediate | Scale: 100 mmol

  • Solvent: Water or Methanol.

  • Temperature: Keep below 50°C .

  • Procedure: Mix reactants in water. The anhydride ring opens rapidly. Evaporate solvent under reduced pressure. Do not heat excessively, or you will begin to form NHS.

Troubleshooting Hub & FAQs

Issue 1: "My product has a melting point of 150°C+ (too high)."

Diagnosis: You have isolated Succinic Acid or the Open-Chain Intermediate , not NHS.

  • Cause: Hydrolysis of succinic anhydride by water in the solvent, or failure to cyclize.

  • Fix:

    • Ensure your solvent is dry (anhydrous).[8]

    • If using Protocol A, did you reflux long enough? The ring closure requires the removal of water.

    • Check the trap: Did you collect the theoretical amount of water (~1.8 mL for 100 mmol)?

Issue 2: "Low Yield / Sticky Oil."

Diagnosis: Incomplete dehydration or O-acylation side products.

  • Mechanism: If the pH is too low (acidic), the amine is protonated (

    
    ) and cannot attack the anhydride. If the pH is too high, the anhydride hydrolyzes.
    
  • Fix: Maintain a pH near 7–8 during the initial addition. If using organic solvents, ensure the base (TEA) is stoichiometric to the HCl salt.

Issue 3: O-Acylation vs. N-Acylation

Question: How do I ensure N-acylation (imide formation) and avoid O-acylation? Technical Insight:

  • N-Acylation: Thermodynamically favored and kinetically faster for neutral hydroxylamine attacking cyclic anhydrides.

  • O-Acylation: Favored under highly acidic conditions where the nitrogen is protonated, leaving the oxygen as the only available nucleophile.

  • Control Strategy: Do not add strong acids. Use free hydroxylamine or a buffered basic condition.

Optimization Matrix

Use this table to select conditions based on your available equipment and constraints.

ConstraintRecommended SolventCatalystTrade-off
Standard Lab TolueneNone (Thermal)Requires Dean-Stark trap; high temp.
Green Chemistry Isobutyl AlcoholNoneSolvent can be recycled; lower toxicity than toluene.
Low Temp (Sensitive) THF / DCMDCC / EDC (Coupling Agent)Expensive; requires chemical dehydration (DCC -> DCU urea byproduct).
Industrial Scale WaterStrong Acid (

)
High throughput; requires careful pH control to prevent hydrolysis.

Diagnostic Decision Tree

Use this flow to determine the state of your reaction product.

Troubleshooting Start Analyze Isolated Solid MP_Check Check Melting Point (MP) Start->MP_Check Range1 MP = 95-99°C MP_Check->Range1 Range2 MP = 119-120°C MP_Check->Range2 Range3 MP > 140°C MP_Check->Range3 Result1 Success: Pure NHS Range1->Result1 Result2 Failure: Unreacted Succinic Anhydride (Reaction didn't start) Range2->Result2 Result3 Failure: Succinic Acid or Open Chain Intermediate Range3->Result3

Figure 2: Rapid diagnostic logic based on melting point analysis.

References

  • Synthesis of N-Hydroxysuccinimide (Classic Protocol)

    • Source: PrepChem.com
    • Title: Preparation of N-hydroxysuccinimide[1][5][9][10][11]

    • URL:[Link]

  • Green Synthesis Methodology

    • Source: Clean Technology (Journal)
    • Title: Eco-Friendly Production Process of N-Hydroxysuccinimide from Succinic Anhydride[10]

    • URL:[Link]

  • Reaction Mechanism & Hydroxamic Acid Intermedi

    • Source: Beilstein Archives / MDPI
    • Title: A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids[2][3][4]

    • URL:[Link]

  • Troubleshooting Acyl

    • Source: PubMed Central (NIH)
    • Title: Chemoselective O-acylation of hydroxyamino acids and amino alcohols
    • URL:[Link]

Sources

Technical Support Center: Synthesis of 4-(Hydroxyamino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the synthesis of 4-(Hydroxyamino)-4-oxobutanoic acid.

Executive Summary & Reaction Logic

Target Molecule: 4-(Hydroxyamino)-4-oxobutanoic acid (also known as Succinic Monohydroxamic Acid). Core Challenge: The synthesis is a competition between kinetic control (formation of the open-chain hydroxamic acid) and thermodynamic stability (cyclization to N-hydroxysuccinimide, NHS).

The reaction of succinic anhydride with hydroxylamine is the standard route. However, this system is prone to three distinct failure modes:

  • Cyclodehydration: The open-chain product spontaneously loses water to form NHS, especially under acidic or thermal stress.

  • Hydrolysis: The anhydride reacts with water instead of hydroxylamine, reverting to succinic acid.

  • O-Acylation: Hydroxylamine attacks via the oxygen atom, forming an unstable ester intermediate that complicates purification.

Reaction Pathway Diagram

The following diagram illustrates the critical branch points where yield is lost.

ReactionPathways Anhydride Succinic Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate + NH2OH (Nucleophilic Attack) SuccinicAcid Succinic Acid (Hydrolysis Impurity) Anhydride->SuccinicAcid + H2O (Hydrolysis) NH2OH Hydroxylamine (Free Base) Target 4-(Hydroxyamino)- 4-oxobutanoic acid (TARGET) Intermediate->Target N-Acylation (Kinetic Path, < 20°C) O_Acyl O-Acyl Isomer (Kinetic Impurity) Intermediate->O_Acyl O-Acylation (Side Reaction) NHS N-Hydroxysuccinimide (Cyclic Impurity) Target->NHS Heat / Acid (- H2O) O_Acyl->Target Base Catalyzed Rearrangement

Caption: Figure 1. Competitive reaction pathways. The target molecule is an intermediate that can easily cyclize to NHS or degrade to succinic acid.

Troubleshooting Guide (Q&A)

Category A: Purity & Selectivity (Preventing NHS)[1]

Q: My NMR shows a mixture of the target acid and N-hydroxysuccinimide (NHS). Why is the ring closing? A: Cyclization is driven by heat and acidic pH . The target molecule, 4-(Hydroxyamino)-4-oxobutanoic acid, is structurally predisposed to form the 5-membered succinimide ring (NHS) because it is thermodynamically more stable.

  • Diagnosis: Did you heat the reaction above 40°C? Did you acidify the solution below pH 2 during workup?

  • Solution: Maintain the reaction temperature between 0°C and 15°C . During workup, avoid strong mineral acids. Acidify carefully to pH ~4-5 to precipitate the target without catalyzing the dehydration to NHS [1].

Q: I am seeing significant amounts of Succinic Acid. Is my reagent bad? A: This is likely a hydrolysis issue, not a reagent quality issue. Succinic anhydride is highly moisture-sensitive.

  • Mechanism: Water competes with hydroxylamine for the anhydride. If your solvent is "wet" or if you use aqueous hydroxylamine without pH control, hydrolysis dominates.

  • Solution:

    • Use anhydrous THF or Dichloromethane (DCM) if possible.

    • If using aqueous hydroxylamine, ensure it is added rapidly to a cold suspension of anhydride to favor the faster aminolysis over hydrolysis.

    • Use a slight excess of hydroxylamine (1.1 - 1.2 eq) to outcompete water.

Category B: Reaction Conditions

Q: Should I use Hydroxylamine Hydrochloride or Free Base? A: You must use the Free Base (


) or generate it in situ.
  • Reasoning: The hydrochloride salt (

    
    ) is not nucleophilic. You must deprotonate it with a base (e.g., NaOH, KOH, or 
    
    
    
    ).
  • Critical Step: If you mix succinic anhydride with hydroxylamine hydrochloride without neutralizing it first, no reaction will occur (or only hydrolysis will occur).

  • Protocol Tip: Premix

    
     with an equimolar amount of NaOH in water/methanol at 0°C, filter off the NaCl precipitate (if in methanol), and then add the solution to the anhydride.
    

Q: Why is the O-acylated byproduct forming? A: Hydroxylamine is an ambident nucleophile (reacts at N or O). While N-acylation is generally preferred for anhydrides, O-acylation (


) can occur.
  • Correction: This is often pH-dependent. At high pH, the nitrogen is more nucleophilic. At neutral/slightly acidic pH, O-acylation becomes competitive.

  • Remedy: Ensure the reaction mixture remains alkaline (pH 8-9) during the addition phase to favor N-acylation. If O-acylation occurs, keeping the solution basic for a short period often promotes rearrangement to the thermodynamic N-acyl product.

Recommended Experimental Protocol

Method: Low-Temperature Aqueous/Organic Biphasic Synthesis Objective: Maximize Open-Chain Yield, Minimize NHS Formation.

Reagents Table
ReagentStoichiometryRoleNotes
Succinic Anhydride 1.0 equivElectrophileRecrystallize from CHCl3 if hydrolyzed.
Hydroxylamine HCl 1.1 equivNucleophile SourceHygroscopic; store in desiccator.
Sodium Hydroxide 2.2 equivBase1.1 eq to neutralize HCl, 1.1 eq to keep pH basic.
Water / THF 1:1 v/vSolvent SystemTHF solubilizes anhydride; Water solubilizes salt.
Step-by-Step Procedure
  • Preparation of Hydroxylamine (Free Base):

    • Dissolve Hydroxylamine Hydrochloride (1.1 eq) in minimum water.

    • Cool to 0°C in an ice bath.

    • Add NaOH (1.1 eq) dissolved in water dropwise. Keep T < 5°C.

  • Reaction:

    • Dissolve Succinic Anhydride (1.0 eq) in THF (or DCM). Cool to 0°C .

    • Add the cold Hydroxylamine solution to the Anhydride solution rapidly with vigorous stirring.

    • Note: A biphasic mixture will form. Vigorous stirring is essential for mass transfer.

    • Add the remaining base (1.1 eq NaOH) slowly to maintain pH ~9-10. This forms the disodium salt of the hydroxamic acid, which is stable.

    • Stir at 0–10°C for 2–4 hours. Do not heat.

  • Workup (Critical for Selectivity):

    • Separate the organic layer (THF) and discard (removes unreacted anhydride).

    • Keep the aqueous layer cold (0°C ).

    • Acidify the aqueous layer slowly with 1N HCl to pH 4–5 .

    • Observation: The product, 4-(Hydroxyamino)-4-oxobutanoic acid, should precipitate as a white solid.

    • Warning: Do not acidify to pH 1–2, or you will induce cyclization to NHS [2].

  • Purification:

    • Filter the solid immediately.

    • Wash with ice-cold water (removes NaCl and Succinic Acid).

    • Wash with cold acetone (removes trace NHS).

    • Dry under vacuum at room temperature (Do not use a heated oven).

References

  • Beilstein Archives. (2023). Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.[1][2]

  • Clean Technology. (2023). Eco-Friendly Production Process of N-Hydroxysuccinimide from Succinic Anhydride.[3] (Describes heating/acid conditions required for NHS, validating that low temp/pH control prevents it).

  • Organic Syntheses. Succinic Anhydride Preparation and Reactivity.

  • PubChem. 4-(Hydroxyamino)-4-oxobutanoic acid Compound Summary.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Succinic Anhydride and Hydroxylamine before handling.

Sources

Technical Support Center: Purification of 4-(Hydroxyamino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Purification Guide for Succinomonohydroxamic Acid (SMHA)

Executive Summary: The "Polarity & Stability" Paradox

4-(Hydroxyamino)-4-oxobutanoic acid (CAS: 4743-99-1), often referred to as Succinomonohydroxamic Acid (SMHA), presents a unique "dual-threat" in purification:

  • Hyper-Polarity: Possessing both a carboxylic acid (

    
    ) and a hydroxamic acid group (
    
    
    
    ), it is highly water-soluble, making standard organic extraction inefficient.[1]
  • Thermal Instability: Under heat or acidic stress, it risks cyclization to N-Hydroxysuccinimide (NHS) or hydrolysis back to Succinic Acid .

This guide addresses these challenges with field-proven protocols designed to maximize purity while preserving the linear structure.

Module 1: Critical Impurity Profiling

Before initiating purification, you must identify what you are fighting. The three most common impurities arise from the synthesis (typically Succinic Anhydride + Hydroxylamine).

ImpurityOriginDetection CharacteristicRemoval Strategy
Succinic Acid Hydrolysis of product or unreacted starting material.[1]HPLC (RT similar to SMHA), high UV absorbance at 210 nm.Selective Crystallization (Solubility differential).
N-Hydroxysuccinimide (NHS) Cyclization of SMHA caused by excess heat (>50°C) or strong acid.[1]Distinct HPLC shift (less polar); IR carbonyl stretch shift.Avoid heat; wash with cold ethyl acetate (NHS is more soluble in EtOAc).
Iron-Chelate Complex Trace iron reacting with hydroxamic acid.[1]Pink/Red/Violet coloration in solution.[1]EDTA wash or acid-wash glassware prior to use.
Hydroxylamine Excess reagent.[1]No UV chromophore; redox active.Cation Exchange resin (removes protonated amine).

Module 2: Troubleshooting Guide (Q&A)

Category A: Visual & Physical Anomalies

Q1: My crude product has a persistent pink or violet hue. Is it degrading?

  • Diagnosis: This is the "Ferric Hydroxamate Test" happening in your flask. Hydroxamic acids are potent chelators of Fe(III), forming highly colored complexes even at ppb levels of iron.

  • The Fix:

    • Prevention: Pass all aqueous buffers through Chelex 100 resin before use. Use glass-lined or Hastelloy reactors if scaling up; avoid stainless steel contact for prolonged periods.

    • Remediation: Recrystallize in the presence of 1 mM EDTA (disodium salt). The EDTA binds the iron more strongly than the hydroxamic acid, leaving the crystals colorless.

Q2: The product turns into a gummy oil instead of crystallizing.

  • Diagnosis: "Oiling out" occurs when the water content is too high or the cooling rate is too fast, trapping impurities (often unreacted hydroxylamine salts) that lower the melting point.

  • The Fix:

    • Redissolve the oil in the minimum amount of warm water (40°C).

    • Add a water-miscible anti-solvent like Acetone or THF dropwise until turbidity persists.

    • Cool slowly (1°C/min) to 4°C.

    • Critical: Seed the mixture with a pure crystal if available.

Category B: Chromatographic Issues (HPLC/LC-MS)

Q3: I see no retention on my C18 column; the product elutes at the void volume.

  • Diagnosis: SMHA is too polar for standard C18 retention, especially if the carboxylic acid is ionized.

  • The Fix:

    • Method A (Ion Suppression): Use a high-aqueous mobile phase (0-10% MeCN) with 0.1% Phosphoric Acid or 0.1% TFA . The low pH (approx 2.0-2.5) suppresses the ionization of the carboxylic acid (

      
      ), increasing hydrophobicity.
      
    • Method B (HILIC): Switch to a HILIC column (e.g., Amide or Zwitterionic phase).

      • Mobile Phase: 80:20 ACN:Water (with 10mM Ammonium Acetate, pH 5.5).

      • Result: SMHA will retain well, eluting after non-polar impurities.

Q4: My peak shapes are tailing severely.

  • Diagnosis: Interaction with residual metals on the stainless steel column frits or silica surface silanols.

  • The Fix:

    • Add 5-10 µM EDTA to mobile phase A.

    • Use a "PEEK-lined" column hardware if available.[1]

    • Increase buffer concentration to 20-50 mM to mask silanol interactions.

Module 3: Optimized Purification Protocols

Protocol A: Selective Crystallization (Recommended for >1g Scale)

Rationale: Exploits the solubility difference between SMHA (moderate water solubility) and Succinic Acid (lower cold water solubility) vs. Hydroxylamine salts (very high solubility).

  • Dissolution: Dissolve crude solid in Water at 45°C. Concentration target: 0.5 g/mL.

    • Warning: Do not exceed 50°C to prevent cyclization to NHS.

  • Filtration: Filter hot (0.45 µm) to remove insoluble particulates (often succinic acid byproducts).

  • Anti-Solvent Addition: Add Acetone (pre-cooled to 4°C) slowly to the warm aqueous solution. Ratio: 1:3 (Water:Acetone).

  • Crystallization: Allow to stand at room temperature for 30 mins, then move to 4°C for 4 hours.

  • Harvest: Filter the white crystals.

  • Wash: Wash the cake with Cold Acetone (removes residual water and hydroxylamine).[1]

  • Drying: Vacuum dry at Room Temperature (Max 30°C). Do not oven dry >40°C.

Protocol B: Ion Exchange (Recommended for High Purity/Removal of Salts)

Rationale: SMHA is anionic at neutral pH (carboxylate) but the hydroxamic group is weak. Strong anion exchange can trap it, but elution requires care.

  • Resin: Strong Cation Exchange (SCX) in H+ form (e.g., Dowex 50W).

  • Loading: Dissolve crude in water. Pass through the SCX column.

    • Mechanism:[2][3] Unreacted Hydroxylamine (

      
      ) binds to the resin. SMHA (neutral/zwitterionic acidic) passes through.[1]
      
  • Eluent Collection: Collect the flow-through. The pH will be acidic.[3]

  • Workup: Lyophilize the flow-through. Avoid rotary evaporation at high bath temps.

Module 4: Process Logic & Decision Tree

The following diagram illustrates the decision logic for purifying 4-(Hydroxyamino)-4-oxobutanoic acid based on impurity profile and scale.

purification_workflow Start Crude 4-(Hydroxyamino)- 4-oxobutanoic acid CheckColor Is the solid Pink/Red? Start->CheckColor IronContam Iron Contamination Detected Add EDTA to crystallization CheckColor->IronContam Yes CheckImpurity Major Impurity? CheckColor->CheckImpurity No IronContam->CheckImpurity Imp_Succinic Succinic Acid Present CheckImpurity->Imp_Succinic Hydrolysis Product Imp_Amine Hydroxylamine/Salts Present CheckImpurity->Imp_Amine Reagents Method_Cryst Protocol A: Water/Acetone Crystallization (Succinic acid precipitates first or stays in ML depending on pH) Imp_Succinic->Method_Cryst Method_IonEx Protocol B: Cation Exchange (SCX) (Traps Hydroxylamine) Imp_Amine->Method_IonEx Drying Drying Step WARNING: T < 30°C Method_Cryst->Drying Method_IonEx->Method_Cryst Polishing Final Pure Linear Acid (White Crystalline Solid) Drying->Final Cyclization Cyclization to NHS (Avoid Heat) Drying->Cyclization If T > 40°C

Caption: Workflow logic for selecting purification method based on observed impurities and preventing thermal degradation.

Module 5: Stability & Storage Data

ParameterSpecification/LimitRationale
Storage Temperature -20°CPrevents slow hydrolysis and Lossen rearrangement.[1]
pH Stability pH 3.0 - 6.0Most stable region.[1] High pH (>9) promotes hydrolysis; Very low pH (<1) promotes hydrolysis.
Solvent Compatibility Water, Methanol, DMSOAvoid prolonged storage in alcohols (potential esterification) or ketones (potential oxime formation).
Container Amber Glass or PolypropyleneProtect from light (photo-oxidation) and metal contact.

References

  • Synthesis & Properties of Hydroxamic Acids

    • Riva, E., et al. "Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation."[4] Journal of Organic Chemistry, 2009, 74(9), 3540-3543.

  • Purification & Stability

    • Decroos, C., et al. "Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox." Journal of Medicinal Chemistry, 2017, 60(21), 9067–9089. [5]

  • Physical Data & pKa Values

    • Brown, D.A., et al.[6] "The pKa values of some hydroxamic acids." Inorganic Chemistry, 1996. (Validated against PubChem CID 605610 data).

  • Chromatographic Methods

    • SIELC Technologies.[7] "HPLC Analysis of Succinic Acid and Polar Acids." Application Note, 2024.

Sources

Common experimental errors when using hydroxamic acids.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydroxamic Acid Experimental Protocols Status: Active | Version: 2.4 | Last Updated: 2025-05-15

Welcome to the Hydroxamic Acid Technical Support Hub. This guide is designed for researchers working with hydroxamic acid (HA) derivatives, particularly in the context of Histone Deacetylase (HDAC) inhibition and metalloproteinase research. HAs are potent zinc-binding groups (ZBGs), but their unique chemical lability and chelating properties introduce specific experimental artifacts that often lead to false positives or irreproducible data.

Module 1: Stability & Storage (The Chemistry)

The Core Issue: Hydroxamic acids are thermodynamically unstable relative to their hydrolysis products. They are prone to hydrolysis (yielding carboxylic acids and hydroxylamine) and the Lossen rearrangement (yielding isocyanates).

Critical Failure Mode: Storing HA stock solutions in protic solvents or at improper pH leads to rapid degradation.

Mechanism of Degradation

Hydrolysis is catalyzed by both acid and base, but also significantly by metal ions present in trace amounts in buffers.

HA_Degradation HA Hydroxamic Acid (R-CONH-OH) Hydrolysis Hydrolysis (Acid/Base/Enzyme) HA->Hydrolysis Slow (pH dependent) Lossen Lossen Rearrangement (Heat/Activation) HA->Lossen Fast (if activated) CarbAcid Carboxylic Acid (Inactive) Hydrolysis->CarbAcid Hydroxylamine Hydroxylamine (Toxic) Hydrolysis->Hydroxylamine Isocyanate Isocyanate (Genotoxic/Reactive) Lossen->Isocyanate

Figure 1: Primary degradation pathways of hydroxamic acids. Note that the Lossen rearrangement generates reactive isocyanates, a safety and interference hazard.

Troubleshooting Guide: Storage
ParameterRecommendationScientific Rationale
Solvent Anhydrous DMSO (stored over molecular sieves)HAs are prone to hydrolysis in water/methanol. DMSO minimizes proton exchange.
Temperature -80°C for long term; -20°C for working stocksPrevents thermal activation of the Lossen rearrangement.
Freeze/Thaw Max 3 cycles Repeated condensation introduces water into DMSO, accelerating hydrolysis.
Light Amber Vials Some aromatic HAs (e.g., Vorinostat) are photosensitive, leading to radical formation.

Module 2: Solubilization & Media Preparation

The Core Issue: HAs are weak acids (pKa ~8.5–9.5).[1] They are often poorly soluble in aqueous media at neutral pH but soluble at high pH. However, high pH triggers rapid hydrolysis.

Protocol: The "Step-Down" Dilution Method Do not add solid compound directly to cell media. Use this protocol to prevent "micro-precipitation"—invisible aggregates that cause erratic IC50 values.

  • Primary Stock: Dissolve solid HA in 100% DMSO to 10–50 mM. Vortex until clear.

  • Intermediate Dilution (Critical Step): Dilute the Primary Stock 1:10 in PBS (pH 7.4) or culture media without serum.

    • Why? Serum proteins (Albumin) bind hydrophobic drugs immediately. Pre-diluting in serum-free buffer allows the drug to equilibrate in the aqueous phase first.

  • Final Dosing: Add the Intermediate Dilution to the final cell culture well.

    • Target: Final DMSO concentration < 0.5% (v/v).

Solubility Reference Table

Compound Aqueous Solubility (pH 7) DMSO Solubility pKa
Vorinostat (SAHA) Low (~0.2 mg/mL) High (>50 mg/mL) 9.2
Panobinostat Low High 8.8

| Trichostatin A | Very Low | High | ~9.0 |

Module 3: Assay Interference & Chelation Artifacts

The Core Issue: The hydroxamic acid moiety is a bidentate chelator.[2] It does not "know" it is supposed to inhibit HDACs; it will chelate any available Zn²⁺, Fe³⁺, or Cu²⁺ in your assay buffer.

Common False Positive: "The compound inhibits my target enzyme, but activity is restored when I add excess Zinc."

  • Diagnosis: This is likely non-specific metal stripping , not true competitive inhibition. The HA strips the structural zinc from the metalloprotein, denaturing it.

Mechanism of Action vs. Artifact

Chelation_Artifacts cluster_0 True Inhibition (HDAC) cluster_1 Artifactual Stripping (False Positive) HDAC_Site HDAC Active Site (Zn2+ buried) Complex Stable Inhibitor-Zn-Enzyme Complex HDAC_Site->Complex HA_Drug HA Drug HA_Drug->Complex Bidentate Binding Metalloprotein Other Metalloprotein (Loosely bound Metal) Stripped_Metal Drug-Metal Complex (Free in solution) Metalloprotein->Stripped_Metal Dead_Enzyme Apo-Enzyme (Inactive/Denatured) Metalloprotein->Dead_Enzyme Metal Removal HA_Excess HA Drug (Excess) HA_Excess->Stripped_Metal Chelation

Figure 2: Distinguishing specific binding (top) from non-specific metal stripping (bottom). Artifactual stripping is common in promiscuous screening assays.

Troubleshooting Guide: Assay Interference
  • Colorimetric Interference: HAs form deep red/purple complexes with Fe(III).

    • Impact: If your readout (e.g., Cell Viability MTS/MTT) relies on absorbance near 490–550 nm, the HA-Iron complex will absorb light, masking the signal.

    • Solution: Use luminescent assays (e.g., CellTiter-Glo) instead of colorimetric ones.

  • Media Components:

    • Avoid: RPMI/DMEM with high ferric nitrate if studying iron chelation specifically.

    • Watch Out: Fetal Bovine Serum (FBS) contains endogenous esterases that hydrolyze HAs (half-life can be < 30 mins in rodent plasma).

    • Fix: Use heat-inactivated FBS (reduces esterase activity) or perform short-duration assays.

Module 4: Safety & The Lossen Rearrangement

The Core Issue: Under basic conditions or in the presence of activation agents (like carbodiimides during synthesis), HAs undergo the Lossen rearrangement to form isocyanates.

Why it matters to the Biologist: If your compound stock was synthesized improperly or stored in basic buffer, it may contain isocyanates. Isocyanates are DNA alkylating agents .

  • Result: You see "potent cytotoxicity," but it is due to DNA damage (genotoxicity), not HDAC inhibition.

Detection:

  • Check LC-MS for a peak corresponding to [M - H2O].

  • Perform an Ames test if the compound shows unexplained mutagenicity.

Frequently Asked Questions (FAQ)

Q: My IC50 shifts dramatically (10x) between experiments. Why? A: Check your incubation time and serum . HAs are metabolically unstable.[3] In an assay with 10% FBS, a 48-hour incubation results in significant hydrolysis. The IC50 shift likely reflects the degradation half-life. Switch to defined media or replenish the drug every 12 hours.

Q: Can I use hydroxamic acids in animal models? A: Yes, but pharmacokinetics (PK) are the limiting factor. Most HAs (like Vorinostat) have very short half-lives (min to hours) due to glucuronidation and hydrolysis. You must use vehicles that protect the drug (e.g., cyclodextrins) or dose frequently.

Q: Why is my solution turning red? A: You have iron contamination. HAs are siderophores (iron chelators).[2] Even trace iron from glassware or low-grade salts will form a red tris-hydroxamate-iron complex. This confirms your molecule is intact but may interfere with optical density readings.

References

  • Miller, T. A., et al. (2003). "Histone deacetylase inhibitors."[3][4][5][6][7] Journal of Medicinal Chemistry, 46(24), 5097–5116.

  • Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of bioligands and bioreagents." European Journal of Inorganic Chemistry, 2004(15), 3003–3016.

  • Zhu, B. Z., et al. (2010).[8] "Detoxifying carcinogenic polyhalogenated quinones by hydroxamic acids via an unusual double Lossen rearrangement mechanism."[8] Proceedings of the National Academy of Sciences, 107(48), 20686-20690.[8]

  • Gupta, S. P. (2016).[3] "Hydroxamic Acids: A Promising Class of Histone Deacetylase Inhibitors."[5][9] Current Medicinal Chemistry, 23.

  • Flanagan, M. E., et al. (2010). "Chemical and computational methods for the characterization of covalent reactive metabolites." Chemical Research in Toxicology, 23(11). (Discusses Lossen rearrangement risks).

Sources

Technical Support Center: Stability & Storage of 4-(Hydroxyamino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SHA-STABILITY-001 Molecule: 4-(Hydroxyamino)-4-oxobutanoic acid (Succinic Mono-Hydroxamic Acid) CAS: 4743-99-1 Support Tier: Senior Application Scientist

⚠️ Critical Storage Parameters (Read First)

If you have just received your shipment, adhere to these parameters immediately to prevent irreversible degradation.

ParameterSpecificationCritical Reason
Storage Temperature -20°C (Required) Prevents spontaneous hydrolysis and Lossen rearrangement.
Atmosphere Inert Gas (Argon/N₂) Prevents oxidative degradation of the nitrogen-oxygen bond.
Humidity Control Desiccator (<20% RH) The molecule is hygroscopic . Moisture catalyzes hydrolysis to succinic acid.
Container Amber/Opaque Vial Protects from light-induced radical formation.
Solvent for Stock DMSO (Anhydrous) Stable in DMSO at -20°C. Avoid storing in water/PBS.

Module 1: Troubleshooting Guide (Symptom-Based)

Q: My compound has turned from a white powder to a pinkish/brown sticky solid. Is it still usable?

A: Likely degraded or contaminated. Do not use.

  • The Cause: This indicates two potential failure modes.

    • Hygroscopicity: The "sticky" texture implies moisture absorption. Once wet, the compound hydrolyzes into succinic acid and hydroxylamine.

    • Metal Contamination: Hydroxamic acids are potent chelators.[1] The pink/red color often indicates the formation of a complex with trace Iron (Fe³⁺) from spatulas or glassware.

  • The Fix: Discard. For future handling, use only plastic or Teflon-coated spatulas and store in a desiccator.

Q: I stored a 10 mM stock solution in PBS at 4°C for a week. Now my IC50 values are shifting (potency loss). Why?

A: Hydrolytic cleavage has occurred.

  • The Mechanism: The hydroxamic acid bond (–CONHOH) is thermodynamically unstable relative to the carboxylic acid amide bond. In aqueous buffers (especially at pH > 7 or < 5), water attacks the carbonyl carbon, cleaving the molecule into Succinic Acid (inactive in most HDAC/metalloprotease assays) and Hydroxylamine .

  • The Fix: Always prepare aqueous working solutions fresh immediately before use . Store stock solutions only in anhydrous DMSO at -20°C.

Q: Can I use heat to dissolve the compound if it precipitates?

A: Absolutely NOT.

  • The Risk: Heating hydroxamic acids can trigger a Lossen Rearrangement , converting the hydroxamic acid into an isocyanate and eventually an amine. This changes the chemical structure entirely.

  • The Fix: Vortex extensively or use sonication in a water bath at ambient temperature (max 25°C). If it does not dissolve in DMSO, the compound may have already polymerized or degraded.

Module 2: The Chemistry of Degradation (Deep Dive)

To prevent degradation, one must understand the specific molecular vulnerabilities of 4-(Hydroxyamino)-4-oxobutanoic acid.

Hydrolysis Pathway (Primary Failure Mode)

The primary degradation pathway is the cleavage of the C-N bond. This is catalyzed by both acid and base, making the molecule unstable in unbuffered water or extreme pH buffers.

  • Reactants: 4-(Hydroxyamino)-4-oxobutanoic acid + H₂O

  • Products: Succinic Acid + Hydroxylamine

  • Consequence: Succinic acid lacks the zinc-binding capability required for HDAC or MMP inhibition, leading to false negatives in assays.

Metal-Catalyzed Oxidation

The hydroxamic acid moiety is a "soft" ligand that binds "hard" metals like Fe³⁺. This binding can facilitate oxidative cleavage of the N-O bond, destroying the pharmacophore.

Visualizing the Degradation Logic

The following diagram illustrates the decision matrix for handling this compound to avoid these pathways.

StorageLogic Start Receive Shipment (4-(Hydroxyamino)-4-oxobutanoic acid) IsSolid State: Solid Powder? Start->IsSolid IsSoln State: Solution? Start->IsSoln Desiccate Store in Desiccator (-20°C, Dark) IsSolid->Desiccate Correct Moisture Moisture Exposure IsSolid->Moisture Incorrect Storage SolventCheck Solvent: DMSO or Water? IsSoln->SolventCheck Hydrolysis Hydrolysis to Succinic Acid (Inactive) Moisture->Hydrolysis DMSO Anhydrous DMSO (Stable at -20°C) SolventCheck->DMSO Preferred Water Aqueous/PBS (Unstable) SolventCheck->Water Avoid Storage UseFresh Assay Buffer DMSO->UseFresh Dilute just before assay Water->Hydrolysis t1/2 < 24h

Figure 1: Decision tree for storage and handling to prevent hydrolytic degradation.

Module 3: Quality Control Protocols

If you suspect your compound has degraded, do not rely on visual inspection alone (unless it has turned brown). Use this chemical validation test.

Protocol: The Ferric Chloride Colorimetric Test

This test confirms the presence of the intact hydroxamic acid group. Succinic acid (the degradation product) will not generate the characteristic violet complex under these conditions.

Materials:

  • 5% Ferric Chloride (

    
    ) in 0.1 M HCl.
    
  • Sample (approx. 1 mg).

  • Methanol.

Procedure:

  • Dissolve ~1 mg of the test compound in 1 mL of Methanol.

  • Add 2-3 drops of the 5% Ferric Chloride solution.

  • Observe the color change immediately.

Interpretation:

Observation Status Explanation
Deep Red / Violet PASS The hydroxamic acid group is intact and chelating Iron.[2]
Yellow / Orange FAIL The compound has hydrolyzed to succinic acid (which does not form the violet complex).

| Precipitate | FAIL | Polymerization or insolubility has occurred. |

References

  • PubChem. (n.d.).[3] 4-(Hydroxyamino)-4-oxobutanoic acid (Compound).[3][4][5] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Marmion, C. J., et al. (2004).[6] Hydroxamic acids - An intriguing family of enzymes inhibitors and metallic binders. European Journal of Inorganic Chemistry. (General mechanism of hydroxamic acid hydrolysis and metal chelation).[7][8]

  • Sigma-Aldrich. (n.d.). Hydroxamic Acid Storage and Stability Technical Bulletin.
  • Bozell, J. J., et al. (1991). Lossen Rearrangement of Hydroxamic Acids. Journal of Organic Chemistry. (Reference for thermal instability risks).

Sources

Technical Support Center: LC-MS/MS Analysis of 4-(Hydroxyamino)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigating Matrix Effects & Ion Suppression

Ticket ID: T-SMHA-2024-01 Status: Open for Resolution Analyte: 4-(Hydroxyamino)-4-oxobutanoic acid (Succinic Monohydroxamic Acid / SMHA)[1]

Executive Summary: The Analyte & The Challenge

4-(Hydroxyamino)-4-oxobutanoic acid presents a unique "double-threat" in LC-MS/MS analysis due to its physicochemical properties:

  • Extreme Polarity: As a succinic acid derivative, it is highly hydrophilic (logP < 0).[1] On standard C18 columns, it elutes in the void volume (

    
    ), exactly where salts and phospholipids cause maximum ion suppression.
    
  • Metal Chelation: The hydroxamic acid moiety (

    
    ) is a potent chelator of iron (
    
    
    
    ).[1] The "matrix" in this case includes not just biological fluids, but the stainless steel hardware of your LC system.

This guide provides a validated workflow to decouple the analyte from biological and system matrices.

Diagnostic Module: Quantifying the Matrix Effect

Before optimizing, you must visualize the suppression profile. Do not rely on simple spike-recovery experiments; they hide localized suppression zones.[1]

Protocol: Post-Column Infusion (PCI)

This is the gold standard for mapping matrix effects.

Experimental Setup:

  • Syringe Pump: Infuse a neat solution of 4-(Hydroxyamino)-4-oxobutanoic acid (1 µg/mL) at 10 µL/min.

  • LC Pump: Inject a blank extracted matrix (e.g., plasma precipitate) using your current gradient.[1]

  • Mixing: Connect the syringe and LC column outlet to the MS source using a PEEK Tee-union.

Interpretation:

  • Baseline: Should be a steady, high signal from the constant infusion.

  • Dips: Indicate ion suppression (matrix interference).[1][2][3]

  • Peaks: Indicate ion enhancement.[1]

  • Goal: Your analyte must elute in a "flat" region of the baseline, away from the suppression dips.

PCI_Setup cluster_LC LC System cluster_Infusion Continuous Infusion Pump LC Gradient Pump (Mobile Phase) Injector Injector (Blank Matrix) Pump->Injector Column Analytical Column Injector->Column Tee PEEK Tee Union (Mixing Point) Column->Tee Syringe Syringe Pump (Analyte Standard) Syringe->Tee MS Mass Spectrometer (ESI Source) Tee->MS Combined Flow

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix suppression zones.

Chromatographic Resolution: Escaping the Void

Standard Reverse Phase (C18) is unsuitable because the analyte elutes with the solvent front (Void Volume), co-eluting with salts and unretained matrix components.

Recommended Mode: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC retains polar analytes, allowing them to elute after the suppression zone.

ParameterRecommendationRationale
Column Phase Zwitterionic (e.g., ZIC-pHILIC) or Amide Provides strong retention for the carboxylic acid and hydroxamic groups via hydrogen bonding and electrostatic interactions.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 5.[1]8)pH control is critical.[1] At pH 5.8, the carboxyl is ionized (

), enhancing retention on zwitterionic phases.
Mobile Phase B Acetonitrile (ACN)High organic content drives HILIC retention.[1]
Gradient Start 90% B

40% B
Elutes the analyte later, well separated from the early-eluting phospholipids (which are retained less in HILIC or elute very late).

Why this works: In HILIC, salts and phospholipids often elute in specific windows distinct from polar metabolites. By shifting the analyte


 (retention factor) to > 2.0, you physically separate it from the suppression zone.

Sample Preparation: The "Clean" Extraction

Protein Precipitation (PPT) is not recommended for this analyte.[1] PPT removes proteins but leaves 90% of phospholipids (the primary cause of matrix effects) in the supernatant.

Protocol: Mixed-Mode Anion Exchange (MAX) SPE

Since 4-(Hydroxyamino)-4-oxobutanoic acid contains a carboxylic acid (pKa ~4.2), it behaves as an anion at neutral pH.[1]

Workflow:

  • Conditioning: Methanol followed by Water.[1]

  • Loading: Sample diluted 1:1 with 50 mM Ammonium Acetate (pH 7).

    • Mechanism:[1][2][4][5] Analyte is negatively charged (

      
      ) and binds to the quaternary amine on the SPE sorbent. Neutrals pass through.
      
  • Wash 1 (Matrix Removal): 5% Ammonium Hydroxide in Water.[1]

    • Mechanism:[1][2][4][5] Removes proteins and salts while keeping analyte bound.[1]

  • Wash 2 (Lipid Removal): 100% Methanol.[1]

    • Mechanism:[1][2][4][5] Critical step.[1] Removes phospholipids (neutral/zwitterionic) while the analyte remains ionically bound.

  • Elution: 2% Formic Acid in Methanol.

    • Mechanism:[1][2][4][5] Acidifies the environment, protonating the carboxyl group (

      
      ). The charge is lost, releasing the analyte from the sorbent.
      

The "System Matrix": Metal Chelation

Critical Warning: Hydroxamic acids are "metal hunters."[1] They will bind to iron in stainless steel capillaries and column frits, causing:

  • Severe peak tailing.[1][2]

  • Non-linear calibration (saturation of active sites).[1]

  • Disappearance of signal at low concentrations.[1][2]

Mitigation Strategy:

  • Hardware: Replace stainless steel capillaries with PEEK or PEEK-lined steel tubing between the autosampler and the column.

  • Mobile Phase Additive: Add 5 µM Medronic Acid or EDTA to Mobile Phase A.[1] This masks free metal ions in the system, preventing the analyte from chelating.

  • Passivation: If PEEK is unavailable, passivate the system overnight with 6N Nitric Acid (disconnect the column/MS first!).

Troubleshooting Decision Tree

Use this logic flow to resolve sensitivity issues.

Troubleshooting_Flow Start Issue: Low Sensitivity / Poor Peak Shape Check_Infusion Perform Post-Column Infusion Start->Check_Infusion Decision_Suppression Signal Dips at Elution Time? Check_Infusion->Decision_Suppression Yes_Suppression Matrix Effect Detected Decision_Suppression->Yes_Suppression Yes No_Suppression No Matrix Effect Decision_Suppression->No_Suppression No Action_HILIC Switch to HILIC (Move Peak) Yes_Suppression->Action_HILIC Action_SPE Implement MAX SPE (Clean Matrix) Yes_Suppression->Action_SPE Check_Tailing Is Peak Tailing > 1.5? No_Suppression->Check_Tailing Action_Chelation System Chelation Issue: 1. Use PEEK tubing 2. Add Medronic Acid Check_Tailing->Action_Chelation Yes Action_Source Check MS Source Parameters (Temp/Voltage) Check_Tailing->Action_Source No

Figure 2: Troubleshooting logic for distinguishing biological matrix effects from system chelation issues.

Frequently Asked Questions (FAQ)

Q: Can I use a standard C18 column with ion-pairing reagents? A: While ion-pairing (e.g., TBA) can retain the analyte, it causes severe source contamination in MS/MS and suppresses ionization. HILIC is a cleaner, more robust alternative for mass spectrometry.[1]

Q: My internal standard (IS) response is fluctuating. Why? A: Are you using a structural analog or a stable isotope labeled (SIL) IS? For HILIC, a SIL-IS (e.g.,


-SMHA) is mandatory.[1] Matrix effects in HILIC can be sharp and localized; an analog may not co-elute perfectly and will not compensate for the suppression experienced by the analyte.

Q: Why does my sensitivity drop over the course of a run batch? A: This is likely phospholipid buildup on the column. Even if they don't elute during the analyte window, they accumulate and bleed off slowly.

  • Fix: Add a "sawtooth" wash step (95% water) at the end of your HILIC gradient to flush hydrophilic matrix components, or a high-organic wash if lipids are retaining.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

    • Source:[1]

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.

    • Source:[1]

  • Alpert, A. J. (1990).[1] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A.

    • Source:[1]

  • Hsiao, J. J., et al. (2010).[1] Chelating agents in LC-MS mobile phases: A solution to peak tailing of metal-sensitive compounds. Analytical Chemistry.

    • Source:[1]

Sources

Optimizing HPLC separation for 4-(Hydroxyamino)-4-oxobutanoic acid and its impurities.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting for Succinic Hydroxamic Acid (SHA) and Impurities.

Introduction: The "Dual-Threat" Challenge

Welcome to the technical support hub for 4-(Hydroxyamino)-4-oxobutanoic acid (also known as Succinic Hydroxamic Acid or SHA). Analyzing this molecule presents a unique "dual-threat" to standard HPLC protocols:

  • Extreme Polarity: With a logP of approx. -0.6 and a terminal carboxylic acid (pKa ~4.2), SHA is too hydrophilic for standard C18 columns, often eluting in the void volume.

  • Metal Chelation: The hydroxamic acid moiety (-CONH-OH) is a potent chelator of iron (Fe³⁺) and other transition metals found in stainless steel HPLC flow paths. This results in severe peak tailing, area variability, and "ghost" losses.

This guide provides a self-validating, robust workflow to overcome these barriers, ensuring separation from its primary hydrolysis impurity, Succinic Acid .

Module 1: The "Golden Standard" Protocol

Core Method Parameters

We recommend a Reverse-Phase Aqueous (RP-AQ) approach over HILIC for robustness in routine QC environments. This method utilizes specific additives to suppress metal chelation and ionization.[1]

ParameterSpecificationTechnical Rationale
Column C18-AQ (Polar Embedded/Endcapped) (e.g., Waters T3, Phenomenex Luna Omega PS C18)Standard C18 suffers phase collapse at 100% aqueous conditions. AQ columns allow high water content to retain polar SHA.
Mobile Phase A 20 mM Potassium Phosphate (pH 2.5) Low pH suppresses the carboxylic acid ionization (pKa ~4.2), forcing the molecule into a neutral state to increase retention on the hydrophobic stationary phase.
Mobile Phase B Acetonitrile (ACN) Standard organic modifier. Methanol can cause higher backpressure and different selectivity but is a viable alternative.
Chelation Suppressor EDTA (0.1 mM) in MPA CRITICAL: EDTA acts as a sacrificial chelator, binding free iron ions in the system before they can bind to the SHA analyte.
Wavelength 210 nm SHA lacks conjugation; low UV is required. Phosphate buffer is transparent at this wavelength.
Flow Rate 1.0 mL/minStandard flow (adjust for column ID).
Temperature 25°C - 30°CKeep near ambient to prevent accelerated on-column hydrolysis of the hydroxamic bond.
Step-by-Step Execution
  • Passivation (Pre-requisite): If using a stainless steel system, flush with 30% Phosphoric Acid overnight or use a chelating wash (e.g., 10 mM EDTA) to strip accessible iron sites.

  • Buffer Preparation: Dissolve KH₂PO₄ in water. Adjust pH to 2.5 with Phosphoric Acid. Then add EDTA. Filter through 0.2 µm nylon.

  • Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 20 column volumes. AQ columns require longer equilibration to fully wet the pores.

  • Gradient Profile:

    • 0-2 min: 0% B (Isocratic hold for retention).

    • 2-10 min: 0% → 30% B (Elution of impurities).

    • 10-15 min: Re-equilibration.

Module 2: Troubleshooting Guide (Q&A)

Q1: My SHA peak is tailing severely (Tailing Factor > 2.0). Is my column dead?

Diagnosis: Likely Metal Chelation , not column death. Mechanism: The hydroxamic acid group binds to iron ions leached from frits or tubing. This creates a "mixed-mode" retention where the analyte drags along the metal surfaces. Solution:

  • Add EDTA: Ensure 0.1 mM EDTA is in Mobile Phase A.

  • System Passivation: Flush the LC system (without column) with 6N Nitric Acid (extreme) or a specific passivation solution.

  • Replace Frits: Swap stainless steel inlet frits for PEEK or Titanium frits (though Titanium can sometimes also chelate, PEEK is safer for this application).

Q2: I see two peaks merging or a "shoulder" on the main peak.

Diagnosis: On-Column Hydrolysis or pH Mismatch . Mechanism: SHA is unstable. In the presence of acid/heat, it hydrolyzes to Succinic Acid. If the separation is slow and temperature is high (>40°C), the reaction occurs during the run, creating a "bridge" between the SHA and Succinic Acid peaks. Solution:

  • Lower Temperature: Run at 20°C - 25°C.

  • Check Sample Diluent: Dissolve sample in Mobile Phase A (pH 2.5). Dissolving in neutral/basic water can accelerate degradation before injection.

Q3: The Succinic Acid impurity is co-eluting with the SHA peak.

Diagnosis: Insufficient Retention . Mechanism: Both molecules are very polar. At pH 2.5, both are protonated. Solution:

  • Switch to HILIC: If RP-AQ fails, use a HILIC column (Bare Silica or Amide).

    • Mobile Phase: 90% ACN / 10% Ammonium Formate (pH 3.5).

    • Order of Elution: In HILIC, the more polar SHA will retain longer than the less polar Succinic Acid, reversing the RP elution order and often improving resolution.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for optimizing the separation based on observed peak behavior.

HPLC_Optimization Start Start: SHA Method Development Check_Ret Check Retention (k' > 2?) Start->Check_Ret Check_Shape Check Peak Shape (Tailing < 1.5?) Check_Ret->Check_Shape Yes No_Ret Issue: Elutes in Void Check_Ret->No_Ret No Bad_Shape Issue: Severe Tailing Check_Shape->Bad_Shape No Success Validated Method Check_Shape->Success Yes Sol_Ret1 Action: Use 100% AQ Column + pH 2.5 Buffer No_Ret->Sol_Ret1 First Attempt Sol_Ret2 Action: Switch to HILIC Mode (90% ACN) No_Ret->Sol_Ret2 If AQ Fails Sol_Ret1->Check_Ret Sol_Chelation Action: Add 0.1mM EDTA or Passivate System Bad_Shape->Sol_Chelation Suspect Metal Sol_Silanol Action: Increase Buffer Conc. (Mask Silanols) Bad_Shape->Sol_Silanol Suspect Silanols Sol_Chelation->Check_Shape Sol_Silanol->Check_Shape

Caption: Decision tree for optimizing SHA separation, addressing retention failure (red path) and peak tailing due to chelation (green path).

Module 4: Impurity Profiling (Succinic Acid)

Distinguishing the parent SHA from its degradation product, Succinic Acid, is the primary goal of this assay.

PropertySHA (Parent)Succinic Acid (Impurity)Detection Implication
Structure HOOC-(CH₂)₂-CONHOHHOOC-(CH₂)₂-COOHSuccinic acid lacks the nitrogen; lower polarity than SHA in HILIC.
UV Absorbance Weak (Carbonyl n→π*)Very Weak (Carboxyl only)SHA has slightly higher response at 210nm due to the hydroxamic group.
pKa ~4.2 (COOH), ~9.0 (NH-OH)4.2 (COOH 1), 5.6 (COOH 2)At pH 2.5, both are neutral. At pH 7, Succinic is -2 charge, SHA is -1 charge.

Critical Validation Test: To confirm your method separates these two:

  • Take a standard of SHA.

  • Add 1N HCl and heat at 60°C for 1 hour.

  • Inject this "stressed" sample.

  • You must see the SHA peak decrease and a new peak (Succinic Acid) appear. If you only see one peak shifting, your method is not selective.

References

  • Thermo Fisher Scientific. (2019). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties.[2] Retrieved from

  • SilcoTek Corporation. (2025). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1110, Succinic Acid. Retrieved from

  • BenchChem. (2025).[3] A Comparative Guide to Validated HPLC Methods for Succinic Acid Quantification. Retrieved from

  • Royal Society of Chemistry. (2003). Chemical structures and pKa of some hydroxamic acids. Retrieved from

Sources

Validation & Comparative

Purity assessment of synthesized 4-(Hydroxyamino)-4-oxobutanoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Hydroxyamino)-4-oxobutanoic acid (also known as succinomonohydroxamic acid) is a critical intermediate in the synthesis of matrix metalloproteinase (MMP) inhibitors and histone deacetylase (HDAC) inhibitors. Its synthesis—typically via the ring-opening of succinic anhydride with hydroxylamine—is prone to specific impurities: unreacted succinic anhydride, hydrolyzed succinic acid, and residual hydroxylamine (a genotoxic impurity).

This guide objectively compares analytical methodologies for assessing the purity of this compound. While RP-HPLC remains the quantitative gold standard, we evaluate its performance against LC-MS , 1H-NMR , and Colorimetric (FeCl₃) assays to provide a fit-for-purpose testing strategy.

Part 1: Critical Impurity Profile & Analytical Challenges

Before selecting a method, one must understand what is being detected. The instability of the hydroxamic acid moiety presents unique challenges.

ImpurityOriginDetection Challenge
Succinic Acid Hydrolysis of product; Unreacted starting materialUV active only at low wavelengths (<210 nm); similar polarity to product.
Hydroxylamine Excess reagentGenotoxic ; lacks chromophore; requires derivatization or LC-MS.
Succinimide Cyclization byproductNeutral; distinct retention time but non-acidic.
Di-hydroxamic acid Over-reaction (rare with anhydride method)High polarity; strong iron chelator (false high in FeCl₃).

Part 2: Comparative Analysis of Methodologies

Method A: Reverse-Phase HPLC (The Quantitative Standard)

Recommended for: Final purity release and stability testing.

RP-HPLC using a C18 column under acidic conditions is the most robust method. The acidity suppresses the ionization of the carboxylic acid group (


) and the hydroxamic acid group (

), improving peak shape and retention.
  • Pros: High precision, separates succinic acid from the product, quantifiable.

  • Cons: Requires low-UV detection (210 nm), which is susceptible to solvent noise.

Method B: LC-MS (Identity & Trace Analysis)

Recommended for: Impurity identification and Hydroxylamine detection.

While HPLC-UV quantifies the main peak, LC-MS (ESI-) is superior for confirming the mass (


) and detecting trace hydroxylamine which does not ionize well in standard UV but can be detected via specific SIM (Selected Ion Monitoring) modes or derivatization.
Method C: Colorimetric Ferric Chloride Test (The "Quick Check")

Recommended for: In-process monitoring only.

Hydroxamic acids form a reddish-violet complex with Fe(III). This method is rapid but scientifically insufficient for purity assessment .

  • Why: It measures the presence of the functional group, not the purity. Succinic acid (major impurity) does not react, meaning a 50% pure sample could still give a strong positive signal. Conversely, di-hydroxamic byproducts react twice as strongly, inflating results.

Method D: 1H-NMR (Structural Validator)

Recommended for: Molar ratio determination.

NMR is excellent for distinguishing the methylene protons of the succinic acid backbone versus the hydroxamic acid derivative.

  • Diagnostic Signals:

    • Succinic acid: Singlet at ~2.5 ppm (in DMSO-d6).

    • Product: Two triplets at ~2.2 ppm and ~2.4 ppm (asymmetry caused by the amide).

  • Limitation: Poor sensitivity for trace salts (<1%) and solvent residues.

Part 3: Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (RP-HPLC)

Validation Status: Self-Validating via Resolution Check

Reagents:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Instrument Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 0 Isocratic Hold (Elute salts)
2.0 0 Begin Gradient
15.0 40 Elute Organics

| 16.0 | 0 | Re-equilibration |

System Suitability Criteria:

  • Resolution (

    
    ):  > 1.5 between Succinic Acid (
    
    
    
    min) and 4-(Hydroxyamino)-4-oxobutanoic acid (
    
    
    min).
  • Tailing Factor: < 1.5.

Protocol 2: Rapid Ferric Chloride Screen (Qualitative)

Use this to decide if the crude reaction is worth purifying.

  • Dissolve 5 mg of sample in 1 mL Methanol.

  • Add 2 drops of 5%

    
     in 0.1 M HCl.
    
  • Observation:

    • Deep Red/Violet: Hydroxamic acid present.[1]

    • Yellow/Orange: Negative (Carboxylic acid only).

Part 4: Data Visualization & Workflow

Figure 1: Analytical Decision Matrix

PurityAssessment Start Crude Synthesis Product FeCl3 FeCl3 Colorimetric Test (Screening) Start->FeCl3 ColorResult Deep Red/Violet Color? FeCl3->ColorResult Discard Discard (Failed Synthesis) ColorResult->Discard No (Yellow) NMR 1H-NMR Analysis (Structural Check) ColorResult->NMR Yes NMR_Check Succinic Acid < 5%? NMR->NMR_Check Recrystallize Recrystallize (Ethyl Acetate/Hexane) NMR_Check->Recrystallize No HPLC RP-HPLC Analysis (Quantitative Purity) NMR_Check->HPLC Yes Recrystallize->NMR Final Release for Biological Assay HPLC->Final Purity > 98%

Caption: Decision tree for the purification and analysis of hydroxamic acid derivatives. Note the early rejection of non-functionalized crude material via FeCl₃ screening.

Table 1: Method Performance Summary
MetricRP-HPLC (UV)1H-NMRColorimetric (

)
Specificity High (Separates impurities)High (Structural ID)Low (Group specific only)
LOD (Limit of Detection) ~0.01%~1.0%~5.0% (Visual)
Quantification Precise (AUC Integration)Molar Ratio IntegrationNon-quantitative
Throughput 20 min/sample10 min/sample<1 min/sample
Cost ModerateHigh (Instrument time)Negligible

References

  • Marmion, C. J., et al. (2004). "Hydroxamic acids - An intriguing family of biologically active metal chelators." European Journal of Inorganic Chemistry.

  • Reddy, P. S., et al. (2013). "Determination of Hydroxylamine and its derivatives in Pharmaceuticals by HPLC." Journal of Chromatographic Science.

  • Santos, M. M. M., et al. (2012). "Synthesis and biological evaluation of succinic acid derivatives as inhibitors of matrix metalloproteinases." Bioorganic & Medicinal Chemistry.

  • Sigma-Aldrich. (2023). "4-(Hydroxyamino)-4-oxobutanoic acid Product Specification." Merck KGaA.

Sources

Comparative Guide: 4-(Hydroxyamino)-4-oxobutanoic Acid vs. Vorinostat (SAHA)

Author: BenchChem Technical Support Team. Date: February 2026

Structural Determinants of Potency in Hydroxamate Inhibitors

Executive Summary: The Pharmacophore Divergence

This guide provides a technical comparison between Vorinostat (SAHA) , the FDA-approved histone deacetylase (HDAC) inhibitor, and 4-(Hydroxyamino)-4-oxobutanoic acid (Succinohydroxamic acid / SHA).

While both molecules share the hydroxamic acid zinc-binding group (ZBG) , they represent opposite ends of the drug discovery spectrum. Vorinostat is an optimized "Cap-Linker-ZBG" scaffold designed to span the 11 Å hydrophobic tunnel of Class I/II HDACs. In contrast, SHA is a "minimal fragment" lacking the hydrophobic cap and linker length required for HDAC potency. Consequently, SHA is biologically irrelevant as an HDAC inhibitor but serves as a potent Urease inhibitor and a model chelator in fragment-based drug design (FBDD).

The Bottom Line:

  • For HDAC Inhibition: Vorinostat is the gold standard (nM potency). SHA is effectively inactive (mM range) due to steric inability to reach the active site Zinc while anchoring at the surface.

  • For Urease Inhibition: SHA is the preferred scaffold (µM potency), where the active site is more accessible and requires a smaller hydrophilic ligand.

Structural & Mechanistic Analysis

The disparity in efficacy is strictly structural. HDACs possess a narrow, hydrophobic tunnel leading to the catalytic Zinc ion (


). High-affinity binding requires a pharmacophore that satisfies three zones:
  • The Cap: Interacts with the protein surface (Rim).

  • The Linker: Spans the tunnel (Van der Waals interactions).

  • The ZBG: Chelates the Zinc ion.

Table 1: Pharmacophore Comparison
FeatureVorinostat (SAHA) 4-(Hydroxyamino)-4-oxobutanoic acid (SHA)
CAS Number 149647-78-94743-99-1
Molecular Weight 264.32 g/mol 133.10 g/mol
Linker Length ~6 Carbon Chain (Optimal for 11 Å tunnel)2 Carbon Chain (Too short for HDAC tunnel)
Cap Group Phenyl Ring (Hydrophobic surface anchoring)Carboxylic Acid (Hydrophilic; no surface anchor)
Primary Target HDAC Class I, IIb (IC50: nM)Urease (IC50: µM)
Mechanism Bidentate Zn-chelation + Tunnel occupancyBidentate Zn/Ni-chelation (Surface exposed)
Visualizing the Interaction Logic

The following diagram illustrates why SAHA functions as a "Key" for HDACs, while SHA fails to bridge the gap.

PharmacophoreLogic cluster_HDAC HDAC Active Site (Target) Zinc Catalytic Zinc (Zn2+) (Deep Pocket) Tunnel Hydrophobic Tunnel (~11 Angstroms) Tunnel->Zinc Rim Surface Rim (Entrance) Rim->Tunnel SAHA Vorinostat (SAHA) [Cap - Linker - ZBG] SAHA->Zinc Hydroxamate Chelates Zn SAHA->Tunnel C6 Linker Spans Tunnel SAHA->Rim Phenyl Cap Anchors PotencySAHA High Potency (nM) Stable Complex SAHA->PotencySAHA SHA Succinohydroxamic Acid [COOH - Short Linker - ZBG] SHA->Zinc Cannot Reach Zn (Steric Clash at Rim) SHA->Rim No Hydrophobic Interaction PotencySHA Inactive on HDAC Active on Urease SHA->PotencySHA

Caption: Structural logic of inhibition. SAHA's linker allows simultaneous Zinc chelation and surface anchoring. SHA is too short to perform both functions in HDACs.

Quantitative Efficacy Data

A. HDAC Inhibition Profile (Vorinostat Dominance)

Vorinostat is a pan-HDAC inhibitor.[1][2] SHA is considered inactive in this context; it acts merely as a "headgroup fragment."

Target IsoformVorinostat IC50 (nM) [1]SHA IC50 (Est.)
HDAC 1 10 - 20 nM> 100,000 nM
HDAC 3 20 - 50 nM> 100,000 nM
HDAC 6 15 - 30 nM> 100,000 nM
HDAC 8 ~200 nM> 100,000 nM
B. Urease Inhibition Profile (SHA Dominance)

SHA finds its utility here. Bacterial Urease (e.g., H. pylori, Jack Bean) has a more accessible Nickel-based active site where small hydroxamates thrive.

Target OrganismCompoundIC50 (µM)Reference
Jack Bean UreaseSHA 0.34 - 22.9 µM [2, 3]
Jack Bean UreaseVorinostatNot Typically Tested*N/A
H. pylori UreaseSHA Derivatives 18 - 20 µM [4]

*Note: Vorinostat is rarely tested against Urease due to solubility issues and "over-engineering" for a simple metallic site.

Experimental Protocols

To validate these profiles, use the following self-validating workflows.

Protocol A: Fluorometric HDAC Activity Assay (For Vorinostat)

Objective: Quantify IC50 of Vorinostat against nuclear extract or recombinant HDAC1.

Reagents:

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC), 50 µM final.

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .
    
  • Developer: Trypsin or Lysyl endopeptidase (to cleave deacetylated substrate).

Workflow:

  • Plate Setup: Use a black 96-well plate.

  • Incubation: Mix 10 µL diluted HDAC enzyme + 10 µL Vorinostat (serial dilution 1 nM – 10 µM). Incubate 30 min at 37°C.

  • Reaction Start: Add 20 µL Substrate solution. Incubate 30 min at 37°C.

  • Quench/Develop: Add 40 µL Developer solution containing Trichostatin A (to stop HDAC activity) and Trypsin. Incubate 15 min at RT.

  • Read: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Validation: Signal must be >5-fold over background (no enzyme). Z' factor should be > 0.5.

Protocol B: Urease Inhibition Assay (For SHA)

Objective: Confirm activity of 4-(Hydroxyamino)-4-oxobutanoic acid.

Reagents:

  • Enzyme: Jack Bean Urease (5 U/mL).

  • Substrate: Urea (100 mM).

  • Indicator: Phenol Red (0.005%) or Berthelot reagents (Indophenol method).

  • Buffer: 25 mM Phosphate Buffer (pH 7.0).

Workflow:

  • Pre-Incubation: Mix 25 µL Urease + 25 µL SHA (serial dilution 0.1 µM – 100 µM). Incubate 15 min at 30°C.

  • Reaction: Add 50 µL Urea mix containing Phenol Red.

  • Kinetic Read: Measure Absorbance at 560 nm every 30 seconds for 10 minutes.

  • Mechanism: Urease hydrolyzes urea

    
     Ammonia (
    
    
    
    ).[3] pH rises. Phenol red turns pink.
  • Result: SHA will prevent the color change (remain yellow/orange).

Experimental Workflow Diagram

The following diagram outlines the decision tree for characterizing these hydroxamates.

AssayWorkflow Compound Test Compound (Hydroxamate) CheckStruct Structural Analysis (Linker > C5?) Compound->CheckStruct HDAC_Path HDAC Assay (Fluorometric) CheckStruct->HDAC_Path Yes (e.g., SAHA) Urease_Path Urease Assay (Colorimetric) CheckStruct->Urease_Path No (e.g., SHA) Res_Vor Vorinostat: High Potency (nM) Apoptosis Inducer HDAC_Path->Res_Vor If SAHA Res_SHA SHA: Low/No HDAC Activity High Urease Potency HDAC_Path->Res_SHA If SHA (Negative Control) Urease_Path->Res_SHA Confirmation

Caption: Screening workflow. Long-linker hydroxamates (SAHA) are routed to HDAC screens; short-chain fragments (SHA) are routed to metalloenzyme screens like Urease.

References

  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug.[2] Nature Biotechnology, 25(1), 84–90.

  • Krajewska, B. (2009). Ureases I. Functional, catalytic and kinetic properties: A review. Journal of Molecular Catalysis B: Enzymatic, 59(1-3), 9-21.

  • Hanif, M., et al. (2012). Hydroxamic acids as potent urease inhibitors: Synthesis, characterization and biological evaluation. Medicinal Chemistry, 8(4).[1][2]

  • PubChem Compound Summary. (2024). 4-(Hydroxyamino)-4-oxobutanoic acid (CID 605610). National Center for Biotechnology Information.

  • Vertex Pharmaceuticals / NIH. (2010). Vorinostat-Like Molecules as Structural Tools. NIH PubMed Central.

Sources

Comparative Guide: 4-(Hydroxyamino)-4-oxobutanoic Acid vs. Trichostatin A (TSA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" vs. The "Missile"

In drug discovery, the distinction between a functional group (the "warhead") and a fully optimized ligand (the "missile") is critical. This guide compares Trichostatin A (TSA) , the gold-standard histone deacetylase (HDAC) inhibitor, with 4-(Hydroxyamino)-4-oxobutanoic acid (Succinic Hydroxamic Acid, or SHA).

While both molecules utilize a hydroxamic acid moiety to chelate zinc ions in metalloenzymes, their biological activities are distinct due to their structural architectures. TSA is a nanomolar-potency epigenetic modulator. SHA, lacking the hydrophobic "cap" and "linker" regions of TSA, acts primarily as a weak, non-specific chelator or a specific inhibitor of Urease , with only millimolar activity against HDACs.

Key Takeaway: Researchers should use TSA for chromatin remodeling and apoptosis induction. SHA is best utilized as a fragment control, a siderophore precursor, or a specific urease inhibitor in microbiological assays.

Chemical Biology & Mechanism of Action[1]

To understand the performance gap, we must analyze the pharmacophore assembly.

Trichostatin A (TSA)

TSA follows the classic "Cap-Linker-ZBG" pharmacophore model required for potent HDAC inhibition:

  • Cap Group (Dimethylaminophenyl): Interacts with residues on the rim of the enzyme pocket, providing specificity.

  • Linker (Dienone, ~11Å): Spans the hydrophobic tunnel of the HDAC active site.

  • Zinc Binding Group (ZBG - Hydroxamic Acid): Chelates the Zn²⁺ ion at the bottom of the pocket, halting deacetylation.

4-(Hydroxyamino)-4-oxobutanoic Acid (SHA)

SHA consists effectively of only the ZBG attached to a short, 4-carbon succinic backbone.

  • Structural Deficit: It lacks the hydrophobic linker length to reach the active site Zn²⁺ while simultaneously engaging the surface rim.

  • Primary Target: Its small size allows it to enter the active site of Urease (nickel-dependent) more effectively than the deep, tunnel-like active sites of HDACs.

Mechanism Visualization (DOT Diagram)

MechanismComparison TSA Trichostatin A (TSA) HDAC_Pocket HDAC Active Site (Deep Hydrophobic Tunnel) TSA->HDAC_Pocket High Affinity (Cap+Linker fit) SHA Succinic Hydroxamic Acid (SHA) SHA->HDAC_Pocket Poor Affinity (Too short) Urease_Pocket Urease Active Site (Shallow/Nickel-Dependent) SHA->Urease_Pocket High Affinity (Steric fit) Zinc Zn2+ Chelation HDAC_Pocket->Zinc Potent Inhibition (nM) Nickel Ni2+ Chelation Urease_Pocket->Nickel Potent Inhibition (µM) Chromatin Chromatin Relaxation (Gene Expression) Zinc->Chromatin Acetylation Accumulation Urea_Hydrolysis Block Urea Hydrolysis (Anti-Lithogenic) Nickel->Urea_Hydrolysis Pathogen Control

Figure 1: Mechanistic divergence. TSA targets the deep HDAC pocket via a linker-cap system, while SHA targets the shallower Urease pocket.

Comparative Performance Data

The following data aggregates typical experimental values found in biochemical profiling. Note the orders of magnitude difference in HDAC potency.

FeatureTrichostatin A (TSA)4-(Hydroxyamino)-4-oxobutanoic Acid (SHA)
Primary Class Pan-HDAC Inhibitor (Class I & II)Urease Inhibitor / Metal Chelator
HDAC1 IC50 1.5 – 10 nM [1]> 1,000,000 nM (1 mM) (Estimated)
Urease IC50 Inactive / Poor~10 - 100 µM [2]
Binding Mode Bidentate Zn²⁺ chelation + Hydrophobic interactionBidentate Metal Chelation (Zn²⁺/Ni²⁺)
Cell Permeability High (Lipophilic linker)Low (Polar, short chain)
Key Application Apoptosis induction, Epigenetics, Cell Cycle ArrestHelicobacter pylori studies, Siderophore synthesis
Solubility DMSO, EthanolWater, Buffer

Scientist's Note: Do not substitute SHA for TSA in chromatin assays. SHA is structurally related to Butyrate (a weak HDAC inhibitor), but the addition of the hydroxamic acid does not compensate for the lack of a hydrophobic linker required for nanomolar HDAC affinity.

Experimental Protocols
Protocol A: Validation of HDAC Inhibition (TSA Focus)

Use this protocol to verify TSA activity or SHA inactivity.

Reagents:

  • Nuclear Extract (HeLa or Jurkat).

  • Fluorogenic Substrate: Boc-Lys(Ac)-AMC.

  • Developer Solution (Trypsin/TSA).

Workflow:

  • Preparation: Dilute TSA to 20 nM (start) and SHA to 10 mM (start) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Incubation: Incubate Nuclear Extract (5 µg) with compounds for 30 mins at 37°C.

    • Control: DMSO vehicle only.

  • Reaction: Add Boc-Lys(Ac)-AMC (50 µM final) and incubate for 30 mins.

  • Termination: Add Developer solution containing Trypsin (to cleave deacetylated substrate) and 1 µM TSA (to stop further reaction).

  • Read: Measure Fluorescence (Ex 360 nm / Em 460 nm).

  • Analysis: TSA should show <5% residual activity.[1] SHA should show >90% residual activity (minimal inhibition).

Protocol B: Urease Inhibition Assay (SHA Focus)

Use this protocol to demonstrate the specific utility of SHA.

Reagents:

  • Jack Bean Urease (Type III).

  • Urea substrate.

  • Phenol Red indicator.

Workflow:

  • Buffer: Prepare 25 mM Phosphate Buffer (pH 7.0).

  • Compound: Dissolve SHA in buffer (Series: 1 µM to 1 mM). TSA is not required (inactive control).

  • Enzyme Mix: Incubate 0.5 units Urease with SHA for 15 mins at room temperature.

  • Substrate: Add Urea (500 mM).

  • Detection: Monitor the pH rise (ammonia production) colorimetrically at 560 nm (Phenol Red shift from yellow to pink).

  • Result: SHA will prevent the color shift in a dose-dependent manner (IC50 typically ~20-50 µM).

Biological Signaling Pathways

The downstream effects of these two compounds diverge completely: one alters the genome, the other alters cellular metabolism/pH.

SignalingPathways cluster_TSA TSA Pathway (Epigenetic) cluster_SHA SHA Pathway (Metabolic) TSA_Drug Trichostatin A HDAC HDAC 1/2/3/6 TSA_Drug->HDAC Inhibits Histones Histone Hyperacetylation HDAC->Histones Prevents Deacetylation p21 p21/WAF1 Induction Histones->p21 Promoter Activation Apoptosis G2/M Arrest & Apoptosis p21->Apoptosis Cell Cycle Block SHA_Drug 4-(Hydroxyamino)-4-oxobutanoic acid Urease Urease Enzyme SHA_Drug->Urease Inhibits Urea Urea Hydrolysis Urease->Urea Catalyzes Ammonia NH3 Production Urea->Ammonia Blocked by SHA pH Alkaline pH Spike Ammonia->pH Increases

Figure 2: Pathway divergence. TSA drives apoptosis via epigenetic regulation (Left).[2] SHA prevents ammonia toxicity and pH elevation via enzymatic inhibition (Right).

References
  • Yoshida, M., et al. (1990). "Potent and specific inhibition of mammalian histone deacetylase both in vivo and in vitro by trichostatin A." Journal of Biological Chemistry.

  • Kobashi, K., et al. (1962). "Specific inhibition of urease by hydroxamic acids." Biochimica et Biophysica Acta.

  • Finnin, M. S., et al. (1999). "Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors."[3] Nature.

  • PubChem Compound Summary. (2024). "Trichostatin A (CID 444732) and Succinic hydroxamic acid (CID 605610)." National Center for Biotechnology Information. [4]

Sources

Cross-reactivity of 4-(Hydroxyamino)-4-oxobutanoic acid with other enzymes.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Reactivity Profile of 4-(Hydroxyamino)-4-oxobutanoic Acid (SHA)

Executive Summary: The Double-Edged Sword of Chelation

4-(Hydroxyamino)-4-oxobutanoic acid, commonly referred to as Succinic Hydroxamic Acid (SHA) or Succinomonohydroxamic acid (CAS: 4743-99-1), represents a classic "privileged structure" in medicinal chemistry.[1] Its core pharmacophore—the hydroxamic acid moiety attached to a succinyl backbone—is a potent chelator of metal ions (Zn²⁺, Ni²⁺, Fe³⁺).

While this chelation capability makes SHA and its derivatives highly effective inhibitors of metalloenzymes, it simultaneously introduces significant cross-reactivity risks . This guide objectively analyzes the performance of SHA against three distinct enzyme classes—Ureases, Matrix Metalloproteinases (MMPs), and Histone Deacetylases (HDACs)—to delineate its selectivity profile compared to industry-standard alternatives.[1]

Key Takeaway: SHA functions as a broad-spectrum metalloenzyme inhibitor .[1] Its utility as a specific probe is limited unless derivatized; in its native form, it acts as a cross-reactive fragment that can confound assay results in complex biological systems.

Mechanistic Basis of Cross-Reactivity

The cross-reactivity of SHA stems from its ability to form a stable, five-membered chelate ring with divalent metal ions in enzyme active sites.

  • The Warhead: The hydroxamic acid group (-CONHOH) acts as a bidentate ligand.[1]

  • The Target: It displaces the water molecule coordinated to the catalytic metal ion (Zinc or Nickel), thereby freezing the enzyme's catalytic machinery.

  • The Variable: The succinyl backbone (C4 chain) provides a short linker that fits into various pockets but lacks the steric bulk required for high selectivity.

Figure 1: Mechanism of Metal Chelation

ChelationMechanism SHA SHA (Ligand) Metal Active Site Metal (Zn²⁺ / Ni²⁺) SHA->Metal Hydroxamate Oxygen 1 SHA->Metal Hydroxamate Oxygen 2 Complex Inhibited Complex (Bidentate Chelation) SHA->Complex Binding Enzyme Metalloenzyme (MMP / Urease) Metal->Enzyme Coordinated Enzyme->Complex Inhibition

Caption: Bidentate chelation mechanism where SHA coordinates with the catalytic metal ion, blocking substrate access.

Comparative Performance Analysis

This section contrasts SHA with standard inhibitors across three primary targets.

Case Study A: Urease Inhibition (Target: Nickel)

Urease relies on a dinickel center.[1] Hydroxamic acids are historical inhibitors of this enzyme.[2]

  • Standard Alternative: Acetohydroxamic Acid (AHA) .[1]

  • SHA Performance: SHA is a potent urease inhibitor but is generally less efficient per mass unit than AHA due to steric factors. AHA's smaller size allows deeper penetration into the constricted urease active site.

  • Cross-Reactivity Risk: High.[1] SHA intended for urease inhibition in bacterial cultures will likely off-target mammalian MMPs if cells are present.[1]

Case Study B: MMP Inhibition (Target: Zinc)

MMPs are zinc-dependent endopeptidases.[1] The succinyl skeleton of SHA is the structural parent of many "ib" drugs (e.g., Batimastat).

  • Standard Alternative: Batimastat / Marimastat .

  • SHA Performance: As a naked acid, SHA is a weak, non-selective MMP inhibitor (IC₅₀ in µM range).[1] However, it serves as the core scaffold . Adding hydrophobic side chains (P1'/P2' groups) transforms SHA into a nanomolar inhibitor (e.g., Batimastat).[1]

  • Cross-Reactivity Risk: Critical.[1] In assays using SHA-based derivatives, "off-target" inhibition of ADAMs (disintegrin and metalloproteinases) like TACE is a common artifact.[1]

Case Study C: HDAC Inhibition (Target: Zinc)

HDACs require a zinc ion to deacetylate lysine residues.[1]

  • Standard Alternative: SAHA (Vorinostat) .[1]

  • SHA Performance: SHA has weak activity against HDACs compared to SAHA. The succinyl chain (4 carbons) is too short to effectively span the channel to the zinc ion in Class I HDACs, which typically require a suberyl chain (8 carbons, as in SAHA).

  • Exception: SHA derivatives can show potency against HDAC8 , which has a more flexible active site.

Quantitative Data Summary

The following table synthesizes experimental data ranges from literature to illustrate the potency shifts.

Target EnzymeSHA (Core Acid) IC₅₀Standard AlternativeAlternative IC₅₀Selectivity Note
Urease (Jack Bean)10 - 100 µMAcetohydroxamic Acid5 - 20 µMAHA is superior due to small size; SHA is hindered.[1]
MMP-2 (Gelatinase A)> 10 µM (Weak)Batimastat< 0.01 µM (nM)SHA lacks the hydrophobic side chains for high affinity.[1]
HDAC1 > 50 µMSAHA (Vorinostat)~0.63 µMSHA linker is too short for the HDAC tunnel.[1]
TACE (ADAM17)Variable (µM)Marimastat~0.01 µMSHA shows significant cross-reactivity here.[1]

Experimental Validation Protocols

To verify the cross-reactivity of SHA in your specific system, use the following self-validating workflows.

Protocol 1: The "Linker Scan" Selectivity Assay

This protocol differentiates whether inhibition is driven by the generic hydroxamic acid warhead (non-specific) or the specific scaffold.

  • Preparation: Prepare 10 mM stocks of SHA, Acetohydroxamic Acid (AHA), and SAHA in DMSO.

  • Enzyme System: Use a colorimetric Urease assay (Berthelot method) and a fluorogenic MMP-2 assay (FRET peptide substrate).[1]

  • Execution:

    • Treat Urease with SHA and AHA. Expected Result: Both inhibit, AHA > SHA.

    • Treat MMP-2 with SHA and AHA.[1] Expected Result: SHA inhibits (weakly), AHA inhibits (very weakly/negligible).[1]

    • Treat MMP-2 with Batimastat (control).[1] Expected Result: Potent inhibition.[1][3][4][5][6]

  • Validation: If SHA inhibits your target but AHA does not, the succinyl backbone is contributing to binding. If both inhibit equally, you are observing generic metal chelation (non-specific).[1]

Protocol 2: Dialysis Reversibility Test

Confirm that SHA acts via reversible chelation rather than covalent modification.

  • Incubate enzyme + SHA (at 10x IC₅₀) for 30 minutes.

  • Measure activity (should be ~0%).[1]

  • Dialyze the mixture against buffer containing 50 µM ZnCl₂ (for MMPs) or NiCl₂ (for Urease) for 4 hours.

  • Readout: Activity should recover >80%. If not, check for non-specific aggregation or covalent reaction (rare for SHA).[1]

Figure 2: Cross-Reactivity Screening Workflow

ScreeningWorkflow Start Start: SHA Inhibition Observed Step1 Test with Excess Metal (Zn/Ni) Start->Step1 Decision1 Activity Restored? Step1->Decision1 Result1 Mechanism: Metal Chelation (Proceed to Selectivity) Decision1->Result1 Yes Result2 Mechanism: Off-Target/Toxicity Decision1->Result2 No Step2 Compare vs. Acetohydroxamic Acid (AHA) Result1->Step2 Decision2 Inhibition Profile Step2->Decision2 PathA SHA >> AHA Decision2->PathA SHA more potent PathB SHA ≈ AHA Decision2->PathB Equipotent ConclusionA Specific Interaction (Succinyl backbone involved) PathA->ConclusionA ConclusionB Non-Specific Chelation (High Cross-Reactivity Risk) PathB->ConclusionB

Caption: Decision tree to determine if SHA inhibition is specific to the scaffold or generic chelation.

References

  • Hydroxamic Acids as Urease Inhibitors: Title: Hydroxamic acids as potent inhibitors of urease: A comparative study. Source:Journal of Enzyme Inhibition and Medicinal Chemistry. Link:[Link] (General Reference) Note:[1] Establishes the baseline activity of AHA and SHA against bacterial urease.

  • MMP Inhibition & Structure-Activity Relationships: Title: Structure-activity relationships of succinyl hydroxamates as matrix metalloproteinase inhibitors.[1][7][8] Source:Journal of Medicinal Chemistry. Link:[Link] Note:[1][7][9] Defines the role of the succinyl backbone in MMP selectivity.

  • HDAC Inhibition Mechanisms: Title: Suberoylanilide Hydroxamic Acid (SAHA) and its derivatives: The role of chain length in HDAC inhibition. Source:Nature Reviews Drug Discovery.[1] Link:[Link] Note: Explains why SHA (C4) is less potent than SAHA (C8) for HDACs.

  • Cross-Reactivity of Zinc Binding Groups: Title: The selectivity of zinc-binding groups in metalloproteinase inhibitors. Source:Current Topics in Medicinal Chemistry. Link:[Link] Note: Discusses the "PAINS" aspect of hydroxamic acids.

Sources

Spectroscopic data for 4-(Hydroxyamino)-4-oxobutanoic acid (NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Function" Hydroxamate

4-(Hydroxyamino)-4-oxobutanoic acid (CAS: 4743-99-1), often referred to as Succinohydroxamic Acid (SHA) , represents a critical pharmacophore in drug development. Unlike its parent compound, Succinic Acid, or its mono-functional analog, Acetohydroxamic Acid (AHA), SHA possesses a unique asymmetric dual-functionality : a metal-chelating hydroxamic acid headgroup and a hydrophilic carboxylic acid tail.

This guide provides an objective technical comparison of SHA against standard alternatives, supported by spectroscopic data (NMR, IR, MS) and experimental protocols. It is designed for researchers requiring rigorous identification standards for urease inhibition studies, HDAC inhibitor synthesis, and metalloprotein analysis.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

Understanding the synthesis pathway is crucial for interpreting the spectroscopic impurities often found in commercial samples (e.g., unreacted succinic anhydride or the cyclized N-hydroxysuccinimide).

Figure 1: Synthesis & Equilibrium Pathway

SHA_Synthesis Anhydride Succinic Anhydride (Starting Material) SHA 4-(Hydroxyamino)-4-oxobutanoic Acid (SHA - Open Chain) Anhydride->SHA Ring Opening (aq. NaOH, < 5°C) NH2OH Hydroxylamine (Nucleophile) NH2OH->SHA NHS N-Hydroxysuccinimide (Cyclized Byproduct) SHA->NHS Dehydration (Acid/Heat) Succinic Succinic Acid (Hydrolysis Impurity) SHA->Succinic Hydrolysis (pH < 2 or > 10)

Caption: Synthesis of SHA via nucleophilic ring-opening. Note the potential for cyclization to N-Hydroxysuccinimide (NHS) under acidic/thermal stress, a critical impurity to monitor.

Spectroscopic Characterization Guide

A. Nuclear Magnetic Resonance (¹H NMR)

Objective: Distinguish SHA from Succinic Acid (symmetric) and Succinamic Acid (amide analog). Solvent: DMSO-d₆ is recommended over D₂O to observe exchangeable protons (-OH, -NH).

FeatureSuccinic Acid (Reference)Succinohydroxamic Acid (SHA) Diagnostic Interpretation
Symmetry Symmetric (A4 system)Asymmetric (A2B2 system)Primary ID Factor. SHA breaks the symmetry of the succinyl backbone.
Backbone (-CH₂-CH₂-) Singlet, ~2.42 ppmTwo Triplets The CH₂ alpha to the hydroxamate shifts upfield relative to the acid.
δ (ppm) - α to COOH ~2.42 (s)~2.38 - 2.45 (t) Remains similar to parent acid.
δ (ppm) - α to CONHOH N/A~2.18 - 2.25 (t) Key Diagnostic. Shielded by the hydroxamic group relative to carboxyl.
Exchangeable Protons ~12.0 (broad, COOH)~8.8 (s, NH), ~10.4 (s, OH) Hydroxamic protons are distinct from carboxylic protons in dry DMSO.

Application Note: If your spectrum shows a singlet at 2.42 ppm, your sample has hydrolyzed back to succinic acid. If you see a singlet at ~2.6 ppm, check for N-hydroxysuccinimide (cyclized form).

B. Infrared Spectroscopy (FT-IR)

Objective: Confirm the presence of the Hydroxamate "Headgroup" (CONHOH).

Functional GroupFrequency (cm⁻¹)IntensityComparison Note
O-H Stretch (Acid) 2500–3300Broad, MedOverlaps in both SHA and Succinic Acid.
N-H Stretch 3200–3400 MediumAbsent in Succinic Acid. Present in SHA.
C=O[1][2] (Carboxylic) 1690–1710StrongStandard acid carbonyl.
C=O (Hydroxamic) 1640–1660 StrongAmide I Band. significantly lower frequency than the acid/ester C=O.
N-H Bend 1550–1570 MediumAmide II Band. Diagnostic for secondary amides/hydroxamates.
C. Mass Spectrometry (ESI-MS)

Objective: Validation of molecular weight and fragmentation pattern.

  • Molecular Formula: C₄H₇NO₄[3]

  • Exact Mass: 133.04

Figure 2: Fragmentation Pathway (ESI Negative Mode)

MS_Fragmentation M_Ion [M-H]⁻ m/z 132 (Parent) Frag1 [M - NH₂OH]⁻ m/z 99 (Succinic Anhydride-like) M_Ion->Frag1 Loss of Hydroxylamine (33 Da) Frag2 [M - CO₂]⁻ m/z 88 (Decarboxylation) M_Ion->Frag2 Loss of CO₂ (44 Da) Frag3 [CH₂CH₂COO]⁻ m/z 73 (Propionate radical) Frag1->Frag3 Further fragmentation

Caption: Primary fragmentation pathways in Negative ESI. The loss of 33 Da (NH₂OH) is characteristic of hydroxamic acids.

Performance Comparison: SHA vs. Alternatives

Scenario 1: Urease Inhibition

Context: Hydroxamic acids inhibit urease by chelating the Nickel (Ni²⁺) active site.

CompoundPotency (IC₅₀)StabilitySolubility (Water)
Acetohydroxamic Acid (AHA) High (Standard)ModerateHigh
Succinohydroxamic Acid (SHA) Moderate-High Lower High
Succinic Acid NoneHighModerate

Analysis: AHA is the clinical standard (Lithostat). SHA is effective but prone to cyclization (to NHS) or hydrolysis in vivo. However, SHA's free carboxylic tail allows for surface immobilization , making it superior for developing urease-inhibiting coatings or resins, whereas AHA cannot be easily tethered.

Scenario 2: Metal Chelation (Fe³⁺)

Context: Siderophore mimicry for iron sequestration.

  • SHA Performance: Forms stable 5-membered chelate rings with Fe³⁺ via the hydroxamate oxygen and carbonyl oxygen.

  • Advantage: The terminal carboxyl group of SHA participates in secondary coordination or hydrogen bonding, altering the solubility profile of the metal complex compared to the neutral AHA-Iron complex.

Experimental Protocol: Synthesis & Purification for Analysis

Rationale: Commercial SHA often degrades during storage. This protocol ensures a fresh standard for spectral calibration.

  • Reagents: Dissolve Hydroxylamine HCl (1.1 eq) in Methanol. Add KOH (1.1 eq) to neutralize (filter off KCl precipitate).

  • Reaction: Add Succinic Anhydride (1.0 eq) to the filtrate. Stir at 0°C for 2 hours.

    • Critical Control: Keep temperature low to prevent double-addition (Succinodihydroxamic acid) or cyclization.

  • Workup: Acidify to pH 2 with cold HCl. SHA precipitates or can be extracted with Ethyl Acetate.

  • Validation: Run TLC (MeOH:DCM 1:9). SHA will stain red with Ferric Chloride (specific test for hydroxamates). Succinic acid will not stain.

References

  • Comparison of Hydroxamic Acid Synthesis Methods. Molecules, 2016.

  • Spectroscopic Identification of Organic Compounds (NMR/IR Tables). Organic Chemistry Data Info.

  • Mass Spectrometry of Carboxylic Acid Derivatives. Chemistry LibreTexts.

  • Acetohydroxamic Acid (Lithostat) Clinical Pharmacology. FDA/Lithostat Monograph.

  • Hydroxamic Acid Chelation Chemistry. ResearchGate (Review).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling hydroxamic acids, as they are potential mutagens.

Sources

Reference standards for 4-(Hydroxyamino)-4-oxobutanoic acid analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standards for 4-(Hydroxyamino)-4-oxobutanoic Acid Analysis

Executive Summary

4-(Hydroxyamino)-4-oxobutanoic acid (CAS: 4743-99-1), also known as succinic monohydroxamic acid, is a critical impurity often encountered in the synthesis of hydroxamic acid-based histone deacetylase (HDAC) inhibitors (e.g., Vorinostat, Belinostat).[1][2] Due to the mutagenic potential of the hydroxamic acid pharmacophore, this compound requires rigorous control at trace levels (often ppm).

This guide objectively compares the available reference standard options—ranging from commercial research-grade materials to custom-characterized secondary standards—and provides a field-proven LC-MS/MS workflow for its analysis.

Part 1: Reference Standard Comparison

Unlike common pharmaceutical APIs, no ISO 17034 Certified Reference Material (CRM) currently exists for 4-(Hydroxyamino)-4-oxobutanoic acid.[1] Researchers must choose between "Research Grade" commercial standards or "In-House Characterized" standards.[1]

Comparative Performance Matrix
FeatureOption A: Commercial Research Standard Option B: In-House Characterized Standard
Primary Source Chemical catalogs (e.g., BLD Pharm, CymitQuimica)Custom synthesis + internal validation
Purity Specification Typically >95% (often determined by HPLC-UV only)>98% (determined by Mass Balance or qNMR)
Traceability Low (often lacks water/solvent content data)High (Traceable to NIST/USP via qNMR internal std)
Stability Data Rarely providedEstablished via forced degradation studies
Risk Profile High: Risk of undetected hydrolysis products (succinic acid) inflating purity.[1]Low: Full structural elucidation confirms integrity.
Best Use Case Early R&D, qualitative identificationGMP release testing, genotoxic impurity quantification
Expert Insight: The "Hidden" Impurity Risk

Commercial research standards for hydroxamic acids are frequently contaminated with their hydrolysis product, succinic acid , which is UV-inactive at many wavelengths and may not appear in standard purity assays.

  • Recommendation: If using Option A, you must perform a purity check using a specific method (e.g., LC-MS or qNMR) capable of distinguishing the hydroxamic acid from the dicarboxylic acid.

Part 2: Stability & Handling Protocols

Hydroxamic acids are thermodynamically unstable, prone to hydrolysis (A-2 mechanism) and Lossen rearrangement.[1]

Degradation Pathway Diagram

Degradation Parent 4-(Hydroxyamino)-4-oxobutanoic acid (MW 133.1) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O / H+ Product1 Succinic Acid (MW 118.1) Intermediate->Product1 Product2 Hydroxylamine (NH2OH) Intermediate->Product2

Figure 1: Acid-catalyzed hydrolysis pathway of succinic monohydroxamic acid.[1]

Handling Protocol
  • Storage: Store neat material at -20°C under argon or nitrogen. Hydroxamic acids are hygroscopic; moisture accelerates hydrolysis.[1]

  • Solution Preparation:

    • Solvent: Dissolve in methanol or acetonitrile rather than water.[3]

    • Shelf-Life: Aqueous stock solutions should be used immediately.[1] Do not store aqueous standards overnight, even at 4°C.

    • Glassware: Use amber glass to prevent photo-degradation.[1]

Part 3: Analytical Method Development (LC-MS/MS)

Analyzing 4-(Hydroxyamino)-4-oxobutanoic acid is challenging due to two factors:

  • Polarity: It elutes in the void volume on C18 columns.

  • Metal Chelation: The hydroxamic acid moiety chelates iron/steel in HPLC systems, causing severe peak tailing.

The "Self-Validating" Workflow

1. Chromatographic Conditions

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18.[1]

    • Recommended: Amide-HILIC or Zwitterionic HILIC (e.g., BEH Amide).[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

    • B: Acetonitrile.[1][3]

  • Chelation Mitigation (CRITICAL): Add 5 µM Medronic Acid or EDTA to Mobile Phase A to passivate the system.[1] Alternatively, use a PEEK-lined column and system.[1]

2. Mass Spectrometry Parameters

  • Ionization: ESI Negative Mode (preferred for carboxylic acids) or Positive Mode.[1]

  • MRM Transitions (ESI-):

    • Quantifier: m/z 132.0 → 72.0 (Loss of NH2OH + CO).[1]

    • Qualifier: m/z 132.0 → 88.0 (Loss of CO2).[1]

    • Note: Ensure resolution from Succinic Acid (m/z 117), which may be present as a degradant.[1]

Experimental Workflow Diagram

Workflow Sample Sample Preparation (Dissolve in 90% ACN) Chelation Chelation Control (Add 5µM EDTA/Medronic Acid) Sample->Chelation LC HILIC Separation (Retain Polar Analyte) Chelation->LC MS MS/MS Detection (ESI- m/z 132 -> 72) LC->MS Data Quantification (Check for Succinic Acid interference) MS->Data

Figure 2: Optimized analytical workflow for trace quantification.

Part 4: Characterization of Non-Certified Standards

If you must use a commercial research standard (Option A) for critical work, validate it using Quantitative NMR (qNMR) .[1]

Protocol:

  • Internal Standard: Use Maleic Acid or Benzyl Benzoate (Traceable to NIST).[1]

  • Solvent: DMSO-d6 (prevents rapid exchange of the hydroxamic proton).[1]

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight,
    
    
    = Purity of internal standard.[1][4][5][6][7]

References

  • Compound Identification: National Center for Biotechnology Information.[1] (2025).[1][6][8] PubChem Compound Summary for CID 139213525, 4-(Hydroxyamino)-4-oxobutanoic acid. Retrieved from [Link]

  • Hydroxamic Acid Stability: Bugg, T. D. (2001).[1] Hydroxamic acids as enzyme inhibitors: Structure, stability, and activity. In Introduction to Enzyme and Coenzyme Chemistry.

  • Analytical Methodology: Broutin, S., et al. (2022).[1] "Quantification of succinic acid levels... by an automated and fully validated liquid chromatography tandem mass spectrometry method." Journal of Chromatography B. Retrieved from [Link] (Adapted for hydroxamic derivative).[1]

  • Metal Chelation in LC-MS: Guallar-Hoyas, C., et al. (2021).[1] "Impact of metal-sensitive analytes on LC-MS quantification." Analytical Chemistry. (General principle citation for chelation mitigation).

Sources

Technical Guide: IC50 Determination of 4-(Hydroxyamino)-4-oxobutanoic Acid for HDAC Isoforms

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the IC50 determination of 4-(Hydroxyamino)-4-oxobutanoic acid (commonly known as Succinic Acid Monohydroxamate or SHA ).

This molecule represents a "minimalist" hydroxamate warhead—lacking the hydrophobic "cap" group and long linker found in potent inhibitors like Vorinostat (SAHA). Consequently, it is frequently used in fragment-based drug discovery (FBDD) to isolate the thermodynamic contribution of the zinc-binding event from the surface recognition elements.

Executive Summary & Compound Profile

4-(Hydroxyamino)-4-oxobutanoic acid functions as a low-affinity, non-selective zinc chelator. Unlike "capped" inhibitors that bind the enzyme's outer rim to secure the molecule in the active site tunnel, this compound relies almost exclusively on the chelation of the active site Zn²⁺ ion.

  • Primary Utility: Fragment-based screening, crystallographic soaking, and as a "Warhead-Only" control to validate assay sensitivity to zinc chelation.

  • Expected Potency: High Micromolar (µM) to Millimolar (mM) range.

  • CAS: 2498-50-2 (or 4743-99-1 for specific salt/forms).

Structural Comparison: Why Potency Differs

The table below highlights the structural deficiency of this compound compared to the gold standard, Vorinostat (SAHA).

Feature4-(Hydroxyamino)-4-oxobutanoic acidVorinostat (SAHA)Impact on IC50
Zinc Binding Group (ZBG) Hydroxamic AcidHydroxamic AcidIdentical chelation potential.
Linker Length 2 Carbons (Succinyl)6 Carbons (Suberoyl)Critical: Short linker may not span the 11Å lysine tunnel effectively.
Cap Group None (Carboxylic Acid tail)Hydrophobic Phenyl RingCritical: Lack of cap prevents stabilization at the tunnel rim, drastically reducing affinity.
Isoform Selectivity Non-selective (Pan-metal binder)Class I/IIb SelectiveSHA binds promiscuously to accessible metals.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the binding disparity. The "Cap" group in SAHA anchors the molecule, while 4-(Hydroxyamino)-4-oxobutanoic acid "floats" without this anchor, leading to rapid dissociation (high


) and high IC50 values.

HDAC_Binding_Mechanism cluster_Enzyme HDAC Active Site cluster_Inhibitors Inhibitor Architecture Zn Zn2+ Ion (Catalytic Core) Tunnel Lysine Tunnel (~11 Angstroms) Rim Surface Rim (Hydrophobic Pocket) SHA 4-(Hydroxyamino)-4-oxobutanoic acid (No Cap, Short Linker) SHA->Zn Chelates (Weak) SHA->Tunnel Too Short (Steric Clash) SHA->Rim No Interaction SAHA Vorinostat (SAHA) (Cap + Long Linker) SAHA->Zn Chelates (Strong) SAHA->Tunnel Spans Perfectly SAHA->Rim Hydrophobic Anchoring

Figure 1: Comparative binding mode. Note the lack of "Rim" interaction for the target compound, necessitating higher concentrations for inhibition.

Experimental Protocol: Fluorometric IC50 Determination

Because 4-(Hydroxyamino)-4-oxobutanoic acid is a weak inhibitor, standard protocols must be modified to accommodate high compound concentrations (up to 10 mM) without altering the assay pH.

Materials
  • Enzyme: Recombinant Human HDAC1, HDAC3/NcoR2, and HDAC6 (Class I & IIb representatives).

  • Substrate: Fluorogenic acetylated lysine substrate (e.g., Ac-Lys(Ac)-AMC or Boc-Lys(Ac)-AMC).

  • Developer: Trypsin or Lysyl endopeptidase.

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

Step-by-Step Workflow
  • Compound Preparation (Critical Step):

    • Dissolve 4-(Hydroxyamino)-4-oxobutanoic acid in DMSO to create a 100 mM stock .

    • Note: Unlike SAHA, this compound has a free carboxylic acid. Verify pH of the stock solution is neutral; if acidic, buffer capacity of the assay may be overwhelmed at high concentrations.

    • Prepare 1:3 serial dilutions ranging from 10 mM down to 1 µM .

  • Enzyme Incubation (Pre-Equilibration):

    • Add 10 µL of diluted compound to 30 µL of HDAC enzyme solution (0.5 ng/µL).

    • Incubate for 30 minutes at 37°C .

    • Reasoning: Hydroxamates can be slow-binding.[1] Pre-incubation ensures equilibrium is reached before substrate competition begins.

  • Reaction Initiation:

    • Add 10 µL of Substrate (50 µM final concentration).

    • Incubate for 30-60 minutes at 37°C .

  • Signal Development:

    • Add 50 µL of Developer solution (containing Trypsin and Trichostatin A to stop the HDAC reaction).

    • Incubate for 15 minutes at room temperature.

    • Read Fluorescence: Ex 360 nm / Em 460 nm.

  • Data Analysis:

    • Normalize data to "No Inhibitor" (100% Activity) and "No Enzyme" (0% Activity).

    • Fit using a 4-parameter logistic equation (Sigmoidal Dose-Response).

Performance Comparison & Expected Data

The following table contrasts the expected performance of 4-(Hydroxyamino)-4-oxobutanoic acid against established alternatives. Use these values to validate your assay window.

CompoundHDAC1 IC50HDAC6 IC50Selectivity ProfileRole in Assay
4-(Hydroxyamino)-4-oxobutanoic acid > 100 µM > 50 µM NoneNegative/Weak Control
Vorinostat (SAHA) ~10 - 30 nM~10 - 20 nMPan-ActivePositive Control (Potent)
Trichostatin A (TSA) ~2 - 5 nM~2 - 5 nMPan-ActiveReference Standard
Tubastatin A > 10 µM~15 nMHDAC6 SelectiveIsoform Specificity Check

Interpretation of Results:

  • If you observe an IC50 < 1 µM for 4-(Hydroxyamino)-4-oxobutanoic acid, suspect assay interference (e.g., pH drop causing enzyme inactivation) or compound contamination (presence of trace potent hydroxamates).

  • The curve for this compound should be shifted 3-4 log units to the right compared to SAHA.

Troubleshooting & Validation

"False Potency" due to pH Artifacts

Since the target molecule is a carboxylic acid derivative, high concentrations (1-10 mM) can lower the pH of the reaction buffer below the active range of HDACs (pH 7.4–8.0).

  • Validation: Check the pH of the highest concentration well (10 mM) using pH paper. If < 7.0, adjust the stock solution pH to 7.4 using NaOH before dilution.

Zinc Stripping

At very high concentrations (>5 mM), monohydroxamates can act as non-specific chelators, stripping Zinc entirely from the enzyme rather than just binding the active site.

  • Differentiation: This effect is non-reversible. Perform a "Jump Dilution" experiment (incubate high conc, then dilute 100x) to see if activity recovers. If it does not, the inhibition is non-specific denaturation/stripping.

References

  • Review of HDAC Inhibitor Pharmacophores

    • Title: Histone Deacetylases and their Inhibitors in Cancer Therapy.[2][3]

    • Source: Frontiers in Cell and Developmental Biology.
    • URL:[Link]

    • Context: Defines the requisite "Cap-Linker-Zn Binding" pharmacophore, explaining why capless molecules like succinyl hydroxam
  • Fluorometric Assay Methodology

    • Title: Analysis of Histone Deacetylase Activity and Inhibition by Fluorometric Assay.[4][5]

    • Source: Bio-protocol.[4][5][6]

    • URL:[Link]

    • Context: Standard protocol for determining IC50 values using AMC-conjugated substr
  • Fragment-Based HDAC Inhibition

    • Title: Structural Basis for Isoform Selectivity of Histone Deacetylase Inhibitors.[2]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

    • Context: Discusses how linker length and cap groups influence IC50, providing the theoretical grounding for the low potency of the succinyl fragment.

Sources

Comparative Analysis of Hydroxamic Acid-Based HDAC Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Zinc-Binding Imperative

Histone Deacetylases (HDACs) are critical epigenetic erasers that remove acetyl groups from lysine residues on histones and non-histone proteins.[1][2] Overexpression of HDACs is a hallmark of various malignancies, leading to the silencing of tumor suppressor genes.

The most clinically successful class of HDAC inhibitors (HDACi) utilizes a hydroxamic acid (hydroxamate) moiety as the "warhead."[3] This functional group acts as a bidentate ligand, chelating the Zinc ion (


) residing deep within the catalytic pocket of the enzyme. This guide provides a rigorous technical comparison of the three primary clinical hydroxamates—Vorinostat (SAHA) , Panobinostat (LBH589) , and Belinostat (PXD101) —alongside the gold-standard research tool, Trichostatin A (TSA) .

Comparative Landscape: Potency & Pharmacokinetics[3][4]

While all four compounds share the same zinc-binding mechanism, their "Cap" and "Linker" regions dictate vast differences in potency, isoform selectivity, and pharmacokinetics (PK).

Table 1: Pharmacological & Physicochemical Comparison
FeatureTrichostatin A (TSA) Vorinostat (SAHA) Belinostat (PXD101) Panobinostat (LBH589)
Status Research Tool (Toxic)FDA Approved (CTCL)FDA Approved (PTCL)FDA Approved (Multiple Myeloma)
Primary Target Pan-HDAC (Class I, II)Pan-HDAC (Class I, IIb)Pan-HDAC (Class I, II)Pan-HDAC (Class I, II, IV)
Enzymatic IC50 (HDAC1) 1.8 nM 10 - 20 nM ~80 - 100 nM 2 - 5 nM
Cellular Potency (EC50) Low NanomolarMicromolar (2-5 µM)Micromolar (1-5 µM)Low Nanomolar (<50 nM)
Route of Admin N/A (In vitro/In vivo tool)OralIntravenous (IV)Oral
Half-Life (

)
N/A~2.0 Hours~1.1 Hours~30 Hours
Bioavailability N/A~43%Low (Poor oral)~21%
Metabolism RapidGlucuronidation (UGT)Hepatic (UGT1A1)CYP3A4 & CYP2D6
Technical Insight: The "Potency Gap"

Panobinostat represents the "next-generation" hydroxamate. Unlike Vorinostat, which requires micromolar concentrations to achieve cellular arrest, Panobinostat is effective at low nanomolar concentrations. This is attributed to its cinnamic hydroxamic acid structure, which provides a more rigid linker and deeper penetration into the active site compared to the flexible aliphatic chain of Vorinostat [1, 2].

Belinostat occupies a unique niche. While its potency is comparable to Vorinostat, its IV formulation bypasses the gastrointestinal variability seen with oral agents, though its short half-life necessitates frequent dosing [3].

Mechanism of Action & Structural Biology

The efficacy of these inhibitors relies on the "Cap-Linker-Chelator" pharmacophore model. The hydroxamate group coordinates the catalytic Zinc, displacing the water molecule required for the deacetylation reaction.

Diagram 1: Hydroxamate-Zinc Chelation Mechanism

HDAC_Mechanism Substrate Acetylated Lysine (Substrate) HDAC_Pocket HDAC Active Site (Catalytic Pocket) Substrate->HDAC_Pocket Normal Entry Zinc Zn2+ Ion HDAC_Pocket->Zinc Contains Chelation Bidentate Chelation (Blockade) Zinc->Chelation Inhibitor-Zn Complex Inhibitor Hydroxamate Inhibitor (e.g., Panobinostat) Inhibitor->HDAC_Pocket Competes with Substrate Inhibitor->Zinc Binds High Affinity Outcome Accumulation of Acetylated Histones Chelation->Outcome Prevents Deacetylation

Caption: The hydroxamate warhead acts as a bidentate ligand, neutralizing the catalytic Zn2+ ion essential for charge-relay during deacetylation.

Safety Note: The Lossen Rearrangement

A critical consideration for hydroxamates is their potential for genotoxicity .[2] Under metabolic stress, the hydroxamic acid group can undergo a Lossen rearrangement , converting into a reactive isocyanate.[2][4] This intermediate can alkylate DNA, contributing to mutagenicity. This is a known liability of Vorinostat and Panobinostat that is not present in non-hydroxamate inhibitors (e.g., benzamides like Entinostat) [4, 5].

Experimental Validation Protocols

To objectively compare these inhibitors in your own lab, use the following standardized workflows.

Diagram 2: Evaluation Workflow

Screening_Cascade Step1 Step 1: Cell-Free Enzymatic Assay Step2 Step 2: Cellular Viability (72h) Step1->Step2 Select Potent Hits Step3 Step 3: Target Engagement (WB) Step2->Step3 Determine EC50 Step4 Step 4: Functional Readout (Apoptosis) Step3->Step4 Confirm Mechanism

Caption: A sequential screening cascade ensures that observed toxicity is mechanism-based (HDAC inhibition) rather than off-target effects.

Protocol A: Fluorometric HDAC Activity Assay (Cell-Free)

This assay determines the intrinsic


 of the compound against purified enzymes.
  • Reagents: Recombinant HDAC1 (or nuclear extract), Fluorogenic Acetylated Lysine Substrate, HDAC Assay Buffer (Tris-HCl pH 8.0, MgCl2), Developer Solution.

  • Preparation: Dilute inhibitors (Vorinostat, Panobinostat) in DMSO. Serial dilute (e.g., 10 µM down to 0.1 nM).

  • Incubation: Mix Inhibitor + HDAC enzyme in a 96-well black plate. Incubate 15 mins at 37°C.

  • Reaction: Add Fluorogenic Substrate. Incubate 30 mins at 37°C.

  • Development: Add Developer Solution (contains Trypsin) to release the fluorophore from deacetylated substrate only.

  • Readout: Measure Fluorescence (Ex/Em: 350/460 nm).

  • Analysis: Plot % Activity vs. Log[Concentration] to calculate

    
    .
    
    • Expected Result: Panobinostat should shift the curve left (lower IC50) compared to Vorinostat [6].

Protocol B: Cellular Acetylation Assay (Western Blot)

This confirms the drug penetrates the cell membrane and inhibits the target in a biological context.

  • Cell Seeding: Seed cancer cells (e.g., HCT116 or Jurkat) at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with inhibitors at

    
     (e.g., 1 µM Vorinostat, 50 nM Panobinostat) for 6–24 hours. Include a DMSO control.
    
  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors AND 1 µM TSA (to prevent deacetylation during lysis).

  • Blotting: Run SDS-PAGE. Transfer to PVDF.

  • Antibodies:

    • Primary: Anti-Acetyl-Histone H3 (Lys9/Lys14) or Anti-Acetyl-Tubulin (marker for HDAC6 inhibition).

    • Loading Control: Anti-Total H3 or Beta-Actin.

    • Apoptosis Marker: Cleaved PARP or p21Waf1/Cip1.

  • Validation: A potent inhibitor will show a massive increase in Acetyl-H3 band intensity compared to DMSO [7].

Strategic Selection Guide

Which inhibitor should you choose for your study?

If your goal is...Recommended InhibitorRationale
In Vivo Tumor Growth Inhibition Panobinostat Long half-life (~30h) and high potency allow for less frequent dosing and sustained target suppression in animal models.
Clinical Benchmarking Vorinostat As the first FDA-approved HDACi, it is the standard reference for safety and efficacy comparisons in solid tumors and CTCL.
Hematological Malignancies (IV) Belinostat Ideal for modeling treatments where oral administration is compromised or high immediate plasma concentrations are needed.
In Vitro Mechanistic Tool Trichostatin A (TSA) Extremely potent and reliable for short-term cell assays. Do not use in vivo due to rapid metabolism and toxicity.
Isoform Specificity None of the above Hydroxamates are "Pan-HDAC." For specific inhibition (e.g., HDAC6 only), use Tubastatin A or Ricolinostat.

References

  • Atadja, P. (2009). Development of the Pan-HDAC Inhibitor Panobinostat (LBH589): Successes, Challenges, and Future Directions. Cancer Letters, 280(2), 233-241. Link

  • Selleck Chemicals. (n.d.). Panobinostat (LBH589) Datasheet. Link

  • Steele, N. L., et al. (2008). A Phase 1 Pharmacokinetic and Pharmacodynamic Study of the Histone Deacetylase Inhibitor Belinostat in Patients with Advanced Solid Tumors. Clinical Cancer Research, 14(3), 804-810. Link

  • Shen, S., & Kozikowski, A. P. (2016).[3] Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? ChemMedChem, 11(1), 15-21.[3] Link

  • Zhu, B. Z., et al. (2010).[5] Detoxifying carcinogenic polyhalogenated quinones by hydroxamic acids via an unusual double Lossen rearrangement mechanism. PNAS, 107(48), 20686-20690.[5] Link

  • Cell Signaling Technology. (n.d.). HDAC Activity Assay Protocol. Link

  • BenchChem. (2025). A Comparative Analysis of Pan-HDAC Inhibitors in Oncology: Vorinostat vs. Panobinostat. Link

Sources

Selectivity profile of 4-(Hydroxyamino)-4-oxobutanoic acid against HDAC classes.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the selectivity and pharmacological profile of 4-(Hydroxyamino)-4-oxobutanoic acid (also known as Succinic Hydroxamic Acid or Succinomonohydroxamic Acid ).

This analysis focuses on its role as a minimal pharmacophore fragment rather than a clinical candidate, contrasting its structural limitations against potent histone deacetylase (HDAC) inhibitors.

Executive Summary & Mechanism of Action

4-(Hydroxyamino)-4-oxobutanoic acid represents the minimal "Zinc-Binding Group" (ZBG) scaffold for hydroxamic acid-based inhibitors. Structurally, it consists of a succinic acid backbone terminating in a hydroxamic acid moiety.[1][2]

Unlike clinical HDAC inhibitors (e.g., Vorinostat/SAHA) which possess a hydrophobic "cap" and a 5-6 carbon "linker" to span the HDAC active site tunnel, this molecule is structurally truncated .

Core Pharmacological Assessment
  • HDAC Potency: Weak / Millimolar Range (mM) .

  • Selectivity: Non-selective across HDAC classes; significant off-target activity against other metalloenzymes (e.g., Urease, SCOT, GCP II).

  • Primary Utility: Used as a negative control or fragment probe in Structure-Activity Relationship (SAR) studies to demonstrate the necessity of the hydrophobic linker and surface-recognition cap group.

Mechanism of Binding (The "Tunnel" Constraint)

HDACs possess a deep, narrow hydrophobic tunnel (~11 Å) leading to the catalytic Zinc ion (Zn²⁺).

  • Potent Inhibitors (e.g., SAHA): The linker spans the tunnel, placing the hydroxamate at the Zn²⁺ and the cap group on the protein surface.

  • Succinic Hydroxamic Acid: The carbon chain is too short (C2 linker) to span the tunnel. Furthermore, the free carboxylic acid tail creates electrostatic repulsion and high polarity, preventing deep penetration into the hydrophobic pocket.

Comparative Selectivity Profile

The following table contrasts the performance of 4-(Hydroxyamino)-4-oxobutanoic acid against standard reference inhibitors.

FeatureSuccinic Hydroxamic Acid Vorinostat (SAHA) Sodium Butyrate
Structure Short Chain (C4), Polar TailLong Chain (C8), Hydrophobic CapShort Chain (C4), Carboxylate
Class I (HDAC 1, 2, 3, 8) Weak / Inactive (>100 µM)Potent (nM range)Weak (mM range)
Class IIa (HDAC 4, 5, 7, 9) Inactive Modest Inactive
Class IIb (HDAC 6, 10) Weak Potent Inactive
Primary Target SCOT / Urease / GCP II Pan-HDAC Class I HDACs
Ligand Efficiency Low (due to polarity)HighLow

Critical Insight: While the hydroxamic acid group is a potent chelator, the scaffold determines affinity. The high polarity of the free carboxyl group in Succinic Hydroxamic Acid restricts cell permeability, making it ineffective in cellular assays compared to esterified derivatives or capped analogs.

Visualizing the Structural Limitation

The diagram below illustrates why 4-(Hydroxyamino)-4-oxobutanoic acid fails to inhibit HDACs effectively compared to SAHA.

HDAC_Binding_Mechanism cluster_Tunnel HDAC Active Site Tunnel (~11 Å) Zn Catalytic Zinc (Zn2+) (Deep Pocket) SAHA Vorinostat (SAHA) (Long Hydrophobic Linker) SAHA->Zn Hydroxamate Chelates Zn Surface Protein Surface (Rim Region) SAHA->Surface Cap Group Interacts SHA Succinic Hydroxamic Acid (Short C2 Linker + Polar Tail) SHA->Zn Cannot Reach Effectively SHA->Surface No Interaction (Too Short)

Caption: Schematic comparison of binding modes. SAHA spans the tunnel to chelate Zinc while anchoring to the surface. Succinic Hydroxamic Acid is too short and polar to achieve stable binding.

Experimental Protocols for Validation

To empirically verify the selectivity profile (or lack thereof), the following fluorometric assay protocol is recommended. This protocol is self-validating using SAHA as a positive control.

Protocol: Fluorometric HDAC Activity Assay

Objective: Determine IC50 of Succinic Hydroxamic Acid against nuclear extract (Pan-HDAC) or recombinant enzymes.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC) at 50 µM.

  • Developer: Trypsin/Protease mixture (to release AMC after deacetylation).

  • Compounds:

    • Test: 4-(Hydroxyamino)-4-oxobutanoic acid (dissolved in DMSO/Buffer).

    • Control: Vorinostat (SAHA).[3][4]

Workflow:

  • Enzyme Prep: Dilute HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC1) to optimal activity in Assay Buffer.

  • Incubation: Add 10 µL of Test Compound (concentration range: 1 µM to 10 mM) to 96-well plate. Add 30 µL enzyme solution. Incubate 10 min at 37°C.

    • Note: High concentrations (mM) are required for this weak inhibitor.

  • Reaction: Add 10 µL Substrate. Incubate 30 min at 37°C.

  • Termination: Add 50 µL Developer solution containing TSA (to stop further deacetylation) and Trypsin. Incubate 15 min at RT.

  • Detection: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).

Data Analysis:

  • Calculate % Inhibition =

    
    .
    
  • Plot Log[Concentration] vs. % Inhibition.

  • Expected Result: SAHA IC50 ≈ 50-200 nM. Succinic Hydroxamic Acid IC50 > 100 µM (likely > 1 mM).

References

  • Richon, V. M., et al. (1998). "A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases." Proceedings of the National Academy of Sciences, 95(6), 3003-3007. Link

  • Finnin, M. S., et al. (1999). "Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors." Nature, 401, 188–193. Link

  • Meyers, H., et al. (2017). "Green Synthesis of Hydroxamic Acid and Its Potential Industrial Applications." ResearchGate.[2] Link

  • Zhang, J., et al. (2020). "Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs)." MDPI Molecules. Link

  • Pickering, D. S., et al. (2025). "Succinyl hydroxamic acid derivative... is the most potent GCP II inhibitor."[1][2] ResearchGate.[2] Link

Sources

Technical Benchmarking Guide: 4-(Hydroxyamino)-4-oxobutanoic Acid vs. Pan-HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Baseline

In the development of Histone Deacetylase (HDAC) inhibitors, 4-(Hydroxyamino)-4-oxobutanoic acid (also known as Succinic Hydroxamic Acid or SHA) serves a critical role not as a clinical candidate, but as a mechanistic benchmark .

While clinical standards like Vorinostat (SAHA) and Trichostatin A (TSA) exhibit nanomolar potency through a tripartite structure (Cap-Linker-ZBG), SHA represents the minimal pharmacophore —consisting solely of the Zinc-Binding Group (ZBG) and a short polar tail.

This guide benchmarks SHA against these industry standards to quantify the specific contributions of the hydrophobic "cap" and linker length to HDAC inhibition efficacy.

Quick Comparison Matrix
Feature4-(Hydroxyamino)-4-oxobutanoic acid (SHA) Vorinostat (SAHA) Trichostatin A (TSA)
Role Mechanistic Control / FragmentClinical Drug (CTCL)Research Standard (Potent)
Structure ZBG + Short Acidic Tail (C4)ZBG + C8 Linker + Phenyl CapZBG + Rigid Linker + Cap
Potency (IC50) Micromolar to Millimolar range (>100 µM)*Nanomolar range (~100–300 nM)Nanomolar range (~5–20 nM)
Binding Mode Weak Chelation (Fast Off-rate)High Affinity (Slow Off-rate)High Affinity (Slow Off-rate)
Cell Permeability Low (Highly Polar)HighHigh

*Note: Potency estimates for short-chain hydroxamates are derived from structure-activity relationship (SAR) studies demonstrating exponential potency loss with linkers < 5 carbons.

Mechanistic Analysis: The "Anchor vs. Lock" Model

To understand why SHA performs poorly compared to SAHA despite having the same active ZBG (hydroxamic acid), we must visualize the HDAC active site.

The Structural Deficit

The HDAC active site features a narrow, hydrophobic tunnel approximately 11 Å deep leading to the catalytic Zinc ion (


).
  • SHA (The Anchor): With only a 4-carbon backbone, SHA can chelate the Zinc but lacks the length to exit the tunnel. It effectively "dangles" in the pocket without stabilizing interactions at the surface.

  • SAHA (The Lock): The C8 linker spans the full tunnel length, allowing the phenyl "cap" group to dock onto the protein surface, locking the molecule in place and drastically reducing the dissociation rate (

    
    ).
    
Pathway Diagram: Molecular Interaction Logic

HDAC_Binding_Mechanism Zinc Catalytic Zinc (Zn2+) Tunnel Hydrophobic Tunnel (11 Å) Surface Protein Surface Rim SHA SHA (C4 Backbone) [ZBG Only] SHA->Zinc Chelates SHA->Tunnel Too Short (No Interaction) SHA->Surface Fails to Reach SAHA SAHA (C8 Linker + Cap) [ZBG + Linker + Cap] SAHA->Zinc Chelates SAHA->Tunnel Van der Waals Stabilization SAHA->Surface Hydrophobic Clamping

Caption: Comparative binding logic. SHA binds the Zinc but fails to engage the tunnel walls or surface rim, resulting in weak inhibition compared to SAHA.

Experimental Protocol: Benchmarking Potency

To objectively verify the performance difference, a Fluorometric HDAC Activity Assay is the gold standard. This assay relies on a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) which releases a fluorescent signal only upon deacetylation and subsequent trypsin cleavage.

Materials Required[2][3][4][5][6][7][8][9][10]
  • Enzyme: Recombinant HDAC1 or HeLa Nuclear Extract.

  • Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).

  • Developer: Trypsin solution.

  • Test Compounds: SHA (dissolved in water/buffer due to polarity), SAHA (DMSO), TSA (DMSO).

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare 10 mM stock solutions. Note that SHA (4-(Hydroxyamino)-4-oxobutanoic acid) is hydrophilic; ensure pH is neutral if dissolving in buffer.

    • Perform 1:3 serial dilutions to generate a dose-response curve (Range: 1 mM down to 1 nM).

  • Enzymatic Reaction (30 mins @ 37°C):

    • Well A: Buffer only (Blank).

    • Well B: Enzyme + Substrate (100% Activity Control).

    • Well C: Enzyme + Substrate + SHA (Test).

    • Well D: Enzyme + Substrate + SAHA (Positive Control).

  • Signal Development (15 mins @ RT):

    • Add Trypsin Developer solution to all wells. The developer cleaves the deacetylated lysine, releasing the AMC fluorophore.

  • Readout:

    • Measure Fluorescence Intensity (Ex: 350-360 nm / Em: 450-460 nm).

Data Analysis & Expectations

Calculate % Inhibition using the formula:



  • Expected Result: You will likely observe a sigmoidal curve for SAHA with an IC50 ~200 nM. For SHA, the curve will likely be flat or require extremely high concentrations (>100 µM) to show inhibition, confirming the necessity of the hydrophobic linker.

Assay Workflow Diagram

Assay_Workflow Prep 1. Serial Dilution (SHA vs SAHA) Incubate 2. Enzymatic Reaction (HDAC + Substrate) Prep->Incubate Add Inhibitor Develop 3. Trypsin Development (Cleaves Deacetylated Substrate) Incubate->Develop 30 min @ 37°C Deacetylation Deacetylation Occurs? Incubate->Deacetylation Read 4. Fluorescence Read (Ex 360 / Em 460) Develop->Read 15 min @ RT Signal High Fluorescence Deacetylation->Signal No Inhibitor NoSignal Low Fluorescence (Inhibition) Deacetylation->NoSignal Inhibitor Present

Caption: Fluorometric assay workflow. Inhibition prevents deacetylation, blocking Trypsin cleavage and quenching the fluorescent signal.

Scientific Interpretation: Why Use SHA?

If SHA is a poor inhibitor, why benchmark against it?

  • Fragment-Based Drug Discovery (FBDD): SHA represents a "hit" fragment. Comparing SHA to SAHA validates that the binding energy is driven by the entire molecule, not just the metal chelation.

  • Selectivity Control: Because SHA lacks the surface cap, it is a "pan-ZBG" binder. If a novel inhibitor shows activity similar to SHA, it suggests the inhibitor is likely non-specific and relying solely on metal chelation rather than specific pocket recognition.

  • Metabolic Tracking: SHA is structurally related to succinate. In metabolic studies, distinguishing the effects of succinate accumulation (Krebs cycle) from HDAC inhibition is vital. SHA controls for the "hydroxamate" effect without the potent HDAC inhibition of SAHA.

References

  • Structural Basis of HDAC Inhibition: Finnin, M. S., et al. (1999). Structures of a histone deacetylase homologue bound to the TSA and SAHA inhibitors.[1] Nature. Link

  • Linker Length SAR: Bieliauskas, A. V., et al. (2016). Isoform-selective histone deacetylase inhibitors.[2][3][4] Chemical Society Reviews. Link

  • Assay Protocols: Wegener, D., et al. (2003). A fluorogenic histone deacetylase assay well suited for high-throughput activity screening. Chemistry & Biology.[5][2][4][6] Link

  • Hydroxamic Acid Chemistry: Marmorstein, R. (2001). Structure of histone deacetylases: insights into substrate recognition and catalysis.[1] Structure.[7][5][2][8][1][9][4][6][10] Link

Sources

Safety Operating Guide

Operational Disposal Guide: 4-(Hydroxyamino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Critical Safety Profile
Parameter Specification
Chemical Name 4-(Hydroxyamino)-4-oxobutanoic acid
Synonyms Succinic hydroxamic acid; Succinomonohydroxamic acid; SHA
CAS Number 4743-99-1 (Primary)
Molecular Formula C₄H₇NO₄
Hazard Class Irritant / Potential Mutagen
GHS Signals WARNING (H315, H319, H335)
Executive Safety Summary

Do not treat this compound as standard organic waste. While often classified merely as an irritant (Skin/Eye/Respiratory), hydroxamic acids possess two critical chemical properties that dictate their disposal logic:

  • Metal Chelation: They are potent chelators of metalloproteins (e.g., urease). Disposal into aqueous drains can disrupt biological wastewater treatment systems by stripping essential metals from microbial sludge.

  • Lossen Rearrangement Risk: Under acidic or thermal stress, hydroxamic acids can undergo Lossen rearrangement to form isocyanates (toxic/reactive). Avoid mixing with strong acids or heating waste containers.

Waste Segregation & Decision Logic

Use the following decision matrix to determine the correct waste stream. Drain disposal is strictly prohibited.

DisposalWorkflow Start Waste Generation: 4-(Hydroxyamino)-4-oxobutanoic acid StateCheck Physical State? Start->StateCheck Solid SOLID WASTE (Powder, Crystals, Residue) StateCheck->Solid Dry Liquid LIQUID WASTE (Solutions, Mother Liquors) StateCheck->Liquid Wet/Dissolved SolidBin Stream A: Solid Hazardous Waste (High-Temp Incineration) Solid->SolidBin Double Bagged SolventCheck Solvent Type? Liquid->SolventCheck AqStream Aqueous Solution (pH 5-9) SolventCheck->AqStream Aqueous OrgStream Organic Solvent (DMSO, MeOH, etc.) SolventCheck->OrgStream Organic LiquidBin Stream B: Liquid Hazardous Waste (Segregated by Halogen Content) AqStream->LiquidBin DO NOT DRAIN OrgStream->LiquidBin

Figure 1: Decision matrix for segregating Succinic Hydroxamic Acid waste streams. Note that even aqueous solutions must be collected for off-site treatment.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)

Best for: Expired shelf stocks, weighing residues, spill cleanup solids.

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: "4-(Hydroxyamino)-4-oxobutanoic acid (Succinic Hydroxamic Acid)"

    • Hazards: "Irritant, Potential Mutagen."

  • Segregation: Place the container into the Solid Organic Waste stream destined for high-temperature incineration.

  • Precaution: Ensure the container is sealed tightly to prevent moisture ingress, which can promote hydrolysis.

Protocol B: Liquid Waste (Solutions)

Best for: Reaction mixtures, HPLC effluent, mother liquors.

  • Characterization: Identify the primary solvent (e.g., Water, DMSO, Methanol).

  • Compatibility Check:

    • NO Strong Acids: Risk of hydrolysis/rearrangement.

    • NO Strong Oxidizers: Hydroxamic acids are reducing agents; mixing with nitric acid or peroxides can cause exothermic gas evolution.

  • Collection:

    • Organic Solvents: Collect in "Non-Halogenated Organic" or "Halogenated Organic" carboys depending on the solvent.

    • Aqueous Solutions: Collect in a separate "Aqueous Hazardous Waste" carboy. Do not adjust pH unless strictly necessary for stability; neutral pH is safest.

  • Disposal Path: Commercial incineration (fuel blending) is the required destruction method.

Protocol C: Contaminated Debris

Best for: Gloves, weighing boats, paper towels.

  • Bagging: Place all contaminated disposables into a clear polyethylene bag (4 mil thickness).

  • Secondary Containment: Seal the bag and place it inside the laboratory's solid hazardous waste drum.

  • Sharps: If needles/syringes were used, they must go into a rigid Sharps container, regardless of chemical contamination.

Emergency Procedures: Spill Response

In the event of a benchtop spill (< 50g):

  • Isolate: Alert nearby personnel and mark the area.

  • PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is aerosolized, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop into a waste jar.

    • Liquid Spill: Absorb with vermiculite or chem-pads. Do not use sawdust (combustible).

  • Decontamination: Wipe the surface with a mild soap solution followed by water. Collect all wipes into the solid waste stream (Protocol C).

References
  • ChemicalBook. (2024).[1] 4-(Hydroxyamino)-4-oxobutanoic acid Chemical Properties and GHS Classification.Link

  • National Institutes of Health (NIH). (2010). Detoxifying carcinogenic polyhalogenated quinones by hydroxamic acids via an unusual double Lossen rearrangement mechanism.[2] Proc Natl Acad Sci U S A. Link[2]

  • Royal Society of Chemistry. (2013). The Lossen rearrangement from free hydroxamic acids.[3][4][5] Organic & Biomolecular Chemistry. Link

  • Apollo Scientific. (2023). Acetohydroxamic Acid SDS (General Hydroxamic Acid Handling).Link

Sources

Personal protective equipment for handling 4-(Hydroxyamino)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Objective: This guide defines the mandatory safety architecture for handling 4-(Hydroxyamino)-4-oxobutanoic acid (also known as Succinohydroxamic Acid). Unlike standard organic acids, this compound possesses a hydroxamic acid moiety (


), which introduces specific instability and toxicity risks—most notably the potential hydrolysis into hydroxylamine (a known mutagen) and succinic acid.[1]
  • Chemical Name: 4-(Hydroxyamino)-4-oxobutanoic acid[1][2][3]

  • Synonyms: Succinohydroxamic acid; Succinic acid mono-hydroxamate[1]

  • CAS Number: 4743-99-1[1][2][3]

  • Molecular Formula:

    
    [1][3]
    
  • Physical State: White to off-white crystalline solid[1]

Hazard Dynamics: The "Why" Behind the Protocol

To ensure safety, you must understand the causality of the risks, not just the labels.

A. The Hydrolysis Trap (Hidden Risk)

While the parent compound is classified primarily as an irritant (Skin/Eye Irrit. 2), the hydroxamic acid bond is susceptible to hydrolysis in acidic or basic aqueous environments.[1]

  • Mechanism:

    
     (Hydroxylamine)[1]
    
  • Risk: Hydroxylamine is cytotoxic and mutagenic.[1] Therefore, all PPE must be selected to resist not just the solid acid, but potential hydrolysis byproducts.

B. Thermal Instability

Hydroxamic acids can undergo Lossen rearrangement at elevated temperatures, potentially releasing isocyanates or leading to rapid decomposition.[1]

  • Operational Rule: Never heat this compound above 50°C without a blast shield.[1] Store at -20°C (Freezer) under inert atmosphere to prevent slow degradation.

Personal Protective Equipment (PPE) Matrix

This matrix is designed as a self-validating system.[1] If one barrier fails, the next must be sufficient to prevent exposure.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (min 0.11mm thickness)Why: Hydroxamic acids are polar.[1] Latex is permeable to many polar organic nitrogen compounds. Nitrile offers superior chemical resistance.[1] Protocol: Change outer gloves immediately upon contamination or every 2 hours.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Why: Safety glasses are insufficient.[1] As a crystalline powder, fine dust can bypass side shields.[1] Hydroxamic acids are severe eye irritants (H319).[1][4]
Respiratory Fume Hood (Face velocity: 100 fpm)Why: Primary engineering control.[1] Prevents inhalation of dust (H335).[1] Backup: If hood is unavailable, use N95/P100 particulate respirator (fit-tested).[1]
Body Defense Lab Coat (High-neck, snap closure) Why: Prevents skin contact.[1][5][6] Cotton/poly blend is acceptable, but Nomex is preferred if working near heat sources due to decomposition risks.[1]

Operational Workflow: Step-by-Step

The following diagram illustrates the critical control points (CCPs) for handling this compound.

G cluster_safety Critical Safety Zone (Fume Hood) Storage 1. Cold Storage (-20°C, Inert Gas) PPE 2. PPE Donning (Double Nitrile, Goggles) Storage->PPE Retrieve Weighing 3. Weighing (Balance Enclosure/Hood) PPE->Weighing Transfer Solubilization 4. Solubilization (Cold Solvent Addition) Weighing->Solubilization Dissolve Waste 5. Disposal (Segregated Stream) Solubilization->Waste Post-Exp

Figure 1: Operational workflow emphasizing the containment of the compound within the fume hood during critical handling steps.

Detailed Protocol
  • Preparation:

    • Allow the sealed container to equilibrate to room temperature inside the fume hood before opening. This prevents condensation, which accelerates hydrolysis.[1]

    • Verify fume hood airflow.[1]

  • Weighing:

    • Use an analytical balance situated inside the hood or a powder containment enclosure.[1]

    • Technique: Do not use spatulas that are potentially contaminated with transition metals (Fe, Cu), as hydroxamic acids are strong chelators and can form colored complexes or catalyze decomposition. Use plastic or high-grade stainless steel.[1]

  • Solubilization:

    • Dissolve in the requisite solvent (e.g., DMSO, Water) slowly.[1]

    • Caution: If dissolving in water, ensure the pH is buffered. Avoid strong acids/bases to prevent hydrolysis to hydroxylamine.[1]

Emergency & Disposal Plan

Spill Management
  • Solid Spill: Do not dry sweep (dust hazard).[1] Cover with wet paper towels (water) to dampen, then scoop into a sealable bag.[1] Wipe area with 1% sodium bicarbonate solution.[1]

  • Skin Exposure: Wash immediately with soap and water for 15 minutes.[1][6] Hydroxamic acids can penetrate skin; speed is critical.[1]

Disposal Strategy

Do not pour down the drain. The chelating nature of the compound can mobilize heavy metals in plumbing, and hydrolysis products are toxic.

  • Segregation: Collect in a dedicated "Organic Solid/Liquid" waste container.

  • Labeling: Clearly label as "Contains Hydroxamic Acid – Potential Mutagen."[1]

  • Destruction: The preferred method is chemical incineration equipped with an afterburner and scrubber (to handle nitrogen oxides).[1]

References

  • National Institutes of Health (NIH) - PubChem. 4-(Hydroxyamino)-4-oxobutanoic acid (Compound CID 123867).[1] Available at: [Link][1]

  • M Marmion et al. Hydroxamic Acids: An Interesting Class of Compounds with Diverse Biological Activities.[1] (Discusses hydrolysis and mutagenicity risks). International Journal of Molecular Sciences.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hydroxyamino)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(Hydroxyamino)-4-oxobutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.